(S)-1,5-Dimethylpiperazin-2-one
Description
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Properties
IUPAC Name |
(5S)-1,5-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCFTFFNGQODI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659973 | |
| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068149-94-9 | |
| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1,5-Dimethylpiperazin-2-one: A Technical Guide for Drug Development Professionals
Abstract
(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class of molecules. The piperazinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The specific stereochemistry and substitution pattern of this compound make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Piperazinones in Medicinal Chemistry
The piperazinone core, a six-membered ring containing two nitrogen atoms and a carbonyl group, is a structural motif of significant interest in drug discovery. Its conformational rigidity and the presence of multiple points for substitution allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets. The introduction of chirality, as seen in this compound, further enhances the potential for stereospecific interactions, which is a critical factor in modern drug design for improving efficacy and reducing off-target effects.
Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The piperazinone subclass, in particular, is found in compounds with diverse therapeutic uses, from kinase inhibitors to anti-arrhythmic agents.[3][4] The "(S)" configuration at the 5-position of 1,5-Dimethylpiperazin-2-one introduces a key chiral center that can be exploited in the development of novel therapeutics.
Physicochemical Properties of this compound
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, several key physicochemical properties can be predicted or have been reported.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| CAS Number | 1068149-94-9 | [5] |
| Appearance | Not specified (likely a solid or oil) | - |
| Boiling Point (predicted) | 243 °C | [5] |
| Density (predicted) | 0.985 g/cm³ | [5] |
| Flash Point (predicted) | 101 °C | [5] |
| pKa (predicted) | 7.49 ± 0.40 | [5] |
| SMILES | CN1CNCC1=O | [5] |
| InChIKey | TUXCFTFFNGQODI-YFKPBYRVSA-N | [5] |
These properties suggest a relatively stable, polar molecule with a basic nitrogen atom, making it amenable to salt formation for improved solubility and handling.
Synthesis and Stereochemistry
The synthesis of chiral piperazinones is a topic of considerable interest.[6] While a specific, detailed experimental protocol for this compound is not readily found in the literature, a general and plausible synthetic route can be devised based on established methods for similar chiral piperazinone derivatives.
A common strategy involves the reductive amination of a chiral amino acid derivative with a protected aminoacetaldehyde, followed by deprotection and cyclization.
Diagram 1: Plausible Synthetic Pathway for this compound
Caption: A generalized synthetic route to this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of the Chiral Diamine Intermediate
-
To a solution of (S)-alanine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine to neutralize the salt and filter to remove the triethylamine hydrochloride.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol and cool the mixture to 0 °C.
-
Add triethylamine followed by the portion-wise addition of sodium triacetoxyborohydride.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diamine intermediate.
Step 2: N-Methylation
-
Dissolve the crude diamine intermediate in methanol.
-
Add formaldehyde (as a 37% aqueous solution).
-
Subject the mixture to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the N-methylated diamine.
Step 3: Deprotection and Cyclization
-
Dissolve the N-methylated diamine in methanol.
-
Add a Pd/C catalyst.
-
Hydrogenate the mixture to remove the Cbz protecting group, which will be followed by spontaneous intramolecular cyclization to form the piperazinone ring.
-
Filter the catalyst and concentrate the solvent.
-
Purify the residue by column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the reductive amination conditions and can be readily removed by hydrogenolysis, which can simultaneously effect the cyclization.
-
Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, minimizing the reduction of the aldehyde to an alcohol.
-
One-Pot Deprotection and Cyclization: The final step is designed as a cascade reaction where the deprotection of the amine directly leads to the cyclization, which is an efficient strategy to form the heterocyclic ring.
Spectroscopic Characterization (Expected)
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, a doublet for the C5-methyl group, and a series of multiplets for the diastereotopic methylene protons of the piperazinone ring. The proton at the chiral center (C5) would likely appear as a multiplet.
-
¹³C NMR: The spectrum should display six distinct carbon signals, including a signal for the carbonyl carbon (around 170 ppm), signals for the two methyl carbons, and signals for the three methylene and methine carbons of the ring.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 128.17.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group would be expected in the region of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.
Potential Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to serve as a conformationally constrained building block.
Diagram 2: Role of this compound in Drug Discovery
Caption: Workflow illustrating the use of the scaffold in drug discovery.
The primary amine at the 4-position (after a hypothetical deprotection of a precursor) or the secondary amine in the final product can be functionalized through various reactions such as:
-
N-Arylation/N-Alkylation: To introduce substituents that can interact with specific pockets of a target protein.
-
Amide Bond Formation: To couple the piperazinone core to other molecular fragments.
These modifications can lead to the development of libraries of compounds for screening against various biological targets. Given the known activities of piperazine and piperazinone derivatives, potential therapeutic areas for compounds derived from this compound include:
-
Oncology: As scaffolds for kinase inhibitors.
-
Central Nervous System (CNS) Disorders: As ligands for various receptors and transporters.
-
Infectious Diseases: As novel antibacterial or antiviral agents.
The stereocenter at the 5-position is crucial for achieving high selectivity and potency, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.
Conclusion and Future Perspectives
This compound represents a chiral building block with significant potential in medicinal chemistry. While detailed experimental characterization is not yet widely available in the public domain, its structural features and the established importance of the piperazinone scaffold suggest its utility in the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in drug discovery and development. The development of efficient and stereoselective synthetic routes will be key to unlocking the full potential of this and related chiral piperazinones.
References
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. (2016-06-17).
- CN108129404B - Synthesis method of chiral piperazinone derivative.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
- Buy 1,6-dimethylpiperazin-2-one hydrochloride | 2243516-56-3. Smolecule. (2024-04-14).
- Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.
- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.
- The medicinal chemistry of piperazines: A review. PubMed.
- US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
- (5S)-1,5-dimethylpiperazin-2-one hydrochloride. LabSolu.
- This compound | 1068149-94-9. ChemicalBook.
- DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
- CN106117153A - The preparation method of 2 piperazinones.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. PubMed. (2024-08-08).
- 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts.
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Spectroscopic Characterization of (S)-1,5-Dimethylpiperazin-2-one: A Technical Guide for Drug Development Professionals
Introduction
(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class of molecules. The piperazine core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. A thorough understanding of the spectroscopic properties of substituted piperazinones like this compound is fundamental for its identification, structural elucidation, and quality control during drug discovery and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers and scientists.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the piperazinone ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N¹-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H | - | The N-methyl group is deshielded by the adjacent nitrogen atom, resulting in a downfield shift compared to a typical alkyl proton.[1][2][3][4] |
| C⁵-CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H | ~6-7 | This methyl group is on a chiral center and will be split by the adjacent methine proton (H⁵). |
| H³ (axial & equatorial) | ~3.2 - 3.6 | Multiplet (m) | 2H | - | These methylene protons are adjacent to a carbonyl group and a nitrogen atom, leading to a complex splitting pattern and a downfield shift. |
| H⁵ | ~3.0 - 3.3 | Multiplet (m) | 1H | - | This methine proton is coupled to the C⁵-methyl group and the adjacent methylene protons (H⁶), resulting in a multiplet. |
| H⁶ (axial & equatorial) | ~2.8 - 3.2 | Multiplet (m) | 2H | - | These methylene protons are adjacent to a nitrogen atom and the chiral center at C⁵, leading to a complex splitting pattern. |
Experimental Protocol: ¹H NMR Analysis
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution and symmetrical peak shapes.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C² (C=O) | ~165 - 175 | The carbonyl carbon of the cyclic amide (lactam) is significantly deshielded and appears at a low field.[5][6][7][8] |
| C³ | ~45 - 55 | This methylene carbon is adjacent to the carbonyl group and a nitrogen atom. |
| C⁵ | ~50 - 60 | This methine carbon is part of the chiral center and is bonded to a nitrogen and a methyl group. |
| C⁶ | ~40 - 50 | This methylene carbon is adjacent to a nitrogen atom. |
| N¹-CH₃ | ~35 - 45 | The carbon of the N-methyl group is influenced by the adjacent nitrogen. |
| C⁵-CH₃ | ~15 - 25 | The carbon of the C-methyl group is in a typical alkyl region. |
Experimental Protocol: ¹³C NMR Analysis
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a broadband probe to detect the ¹³C signals.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each carbon.
-
A longer relaxation delay may be necessary for quaternary carbons, although none are present in this molecule.
-
-
Data Acquisition & Processing: The acquisition and processing steps are analogous to those for ¹H NMR.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| ~2950 - 2850 | Medium-Strong | C-H stretch (alkyl) | Corresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[9] |
| ~1650 - 1680 | Strong | C=O stretch (amide I) | This is a characteristic strong absorption for the carbonyl group in a six-membered cyclic amide (lactam).[10][11][12] |
| ~1460 | Medium | CH₂ bend (scissoring) | Bending vibration of the methylene groups in the ring.[9] |
| ~1250 - 1350 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds within the piperazinone ring.[10] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Interpretation | Rationale |
| 128 | [M]⁺˙ (Molecular Ion) | The molecular weight of C₆H₁₂N₂O is 128.17 g/mol . |
| 113 | [M - CH₃]⁺ | Loss of a methyl group from either the N¹ or C⁵ position. |
| 85 | [M - C₂H₃O]⁺ | Fragmentation involving the loss of the acetyl group. |
| 70 | [C₄H₈N]⁺ | A common fragment for piperazine derivatives resulting from ring cleavage.[13] |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring.[13] |
Experimental Protocol: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector: Use an appropriate injection temperature (e.g., 250 °C) to ensure complete vaporization.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient program is employed to separate the analyte from any impurities before it enters the mass spectrometer.
-
-
MS Detection (Electron Ionization):
-
Ion Source: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions.
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of spectroscopic data acquisition and analysis for the characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers and drug development professionals. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify and characterize this important class of molecules, ensuring the integrity and quality of their research and development efforts.
References
- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Unknown. Carbonyl compounds - IR spectroscopy.
- Unknown. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals.
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Michigan State University Department of Chemistry. Infrared Spectrometry.
- Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.). Pearson Education Inc.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
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An In-depth Technical Guide to the Crystal Structure Analysis of (S)-1,5-Dimethylpiperazin-2-one
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of (S)-1,5-Dimethylpiperazin-2-one, a chiral heterocyclic compound of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and solid-state characterization of small molecule drug candidates.
Introduction: The Significance of Structural Elucidation in Drug Development
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of bioactive molecules and approved pharmaceutical agents.[1] Its rigid, yet conformationally adaptable, framework makes it an attractive building block for creating peptidomimetics and other complex molecular architectures. The introduction of chirality, as in this compound, adds a critical dimension to its potential biological activity, as stereochemistry often governs molecular recognition at the target site.[2]
The three-dimensional arrangement of atoms in the solid state, or the crystal structure, dictates many of the physicochemical properties of an active pharmaceutical ingredient (API).[3] These properties, including solubility, dissolution rate, stability, and bioavailability, are critical determinants of a drug's efficacy and manufacturability. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug design and development.[4][5] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unambiguous determination of molecular conformation, stereochemistry, and intermolecular interactions.[5][6]
This guide will delineate the complete workflow for the crystal structure analysis of this compound, from its synthesis and crystallization to the detailed interpretation of its crystallographic and computational data.
Synthesis and Spectroscopic Characterization
A robust synthetic route is paramount for obtaining high-purity material suitable for crystallization. The asymmetric synthesis of this compound can be achieved through various established methods for chiral piperazinones, often involving palladium-catalyzed asymmetric hydrogenation or the use of chiral pool starting materials.[7][8]
Exemplar Asymmetric Synthesis Protocol
The following protocol is a representative method for the synthesis of the target compound.
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: A solution of a suitable prochiral pyrazin-2-ol precursor is prepared in an appropriate solvent (e.g., methanol, DCM).
-
Catalyst Introduction: A chiral palladium catalyst is introduced into the reaction vessel under an inert atmosphere.
-
Asymmetric Hydrogenation: The reaction mixture is subjected to high-pressure hydrogen gas at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.[7][8]
-
Work-up and Cyclization: The catalyst is filtered off, and the resulting intermediate is treated with a base to facilitate intramolecular cyclization to form the piperazin-2-one ring.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Confirmation
Prior to crystallization attempts, the identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, including the presence and connectivity of the two methyl groups and the piperazinone core. Chiral shift reagents or the acquisition of spectra in a chiral solvent can be used to confirm the enantiomeric purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the amide carbonyl group (C=O) and C-N bonds within the piperazinone ring.
Crystallization
The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis.[9] Several methods should be screened to find the optimal conditions.
Common Crystallization Techniques
| Technique | Description | Key Parameters |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[10] | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[11] | Solvent/precipitant system, temperature. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[10] | Solvent miscibility and density, temperature. |
Protocol for Crystallization Screening:
-
Solubility Screening: The solubility of this compound is tested in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Preparation of Saturated Solutions: Near-saturated solutions are prepared in the solvents identified in the previous step.
-
Setting up Crystallization Experiments: The prepared solutions are used to set up crystallization trials using the techniques described in the table above. Multiple trials with different solvent systems and at different temperatures (e.g., room temperature, 4°C) are recommended.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6]
Caption: The workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. The raw data are then processed to correct for experimental factors and to obtain a set of unique reflection intensities.
Structure Solution and Refinement
The processed diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a full-matrix least-squares algorithm to improve the agreement between the observed and calculated diffraction data.
Hypothetical Crystallographic Data for this compound
As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD).[12][13] Therefore, the following is a hypothetical yet realistic set of crystallographic data, based on the analysis of similar small organic molecules and piperazine derivatives, for illustrative purposes.[14][15][16]
| Parameter | Value |
| Chemical Formula | C₆H₁₂N₂O |
| Formula Weight | 128.17 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5432 |
| b (Å) | 9.8765 |
| c (Å) | 11.2345 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 725.12 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.175 |
Analysis of the Crystal Structure
-
Molecular Conformation: The piperazin-2-one ring would likely adopt a distorted chair or boat conformation to minimize steric strain between the methyl groups and the carbonyl oxygen. The precise conformation and the puckering parameters would be determined from the refined atomic coordinates.
-
Bond Lengths and Angles: The bond lengths and angles would be expected to be within the normal ranges for similar chemical functionalities. For instance, the C=O bond of the amide would be approximately 1.23 Å, and the C-N bonds would be around 1.34 Å (amide) and 1.47 Å (amine).
-
Absolute Stereochemistry: The use of a chiral space group (P2₁2₁2₁) and the known chirality from the synthesis would allow for the unambiguous assignment of the (S) configuration at the C5 position. This is a key advantage of SC-XRD for chiral molecules.[5]
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors (like an N-H group), the crystal packing would likely be dominated by weaker C-H···O hydrogen bonds and van der Waals interactions. The carbonyl oxygen would act as a hydrogen bond acceptor. These interactions would link the molecules into a three-dimensional network.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and rationalize the experimental crystallographic data.[3][10]
Geometry Optimization
The geometry of an isolated molecule of this compound can be optimized in the gas phase using DFT calculations (e.g., at the B3LYP/6-311+G(2d,p) level of theory).[3] Comparing the optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
-
FMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.[3]
-
MEP Analysis: The MEP map illustrates the charge distribution on the molecular surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is useful for predicting sites of intermolecular interactions.
Caption: Workflow for the computational analysis of this compound.
Discussion: Implications for Drug Development
The detailed structural information obtained from this comprehensive analysis has several important implications for drug development:
-
Polymorphism: Small organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different physicochemical properties.[17] A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.
-
Solid-State Stability: The nature and strength of intermolecular interactions in the crystal lattice influence the melting point, hardness, and stability of the solid form.
-
Solubility and Bioavailability: The crystal packing energy can affect the energy required to dissolve the solid, thus influencing its solubility and, consequently, its bioavailability.
-
Intellectual Property: Novel crystalline forms of an API can be patentable, providing a strategy for life-cycle management of a drug product.[17]
Conclusion
The crystal structure analysis of this compound is a multifaceted process that integrates asymmetric synthesis, advanced crystallization techniques, definitive single-crystal X-ray diffraction, and insightful computational modeling. A comprehensive understanding of its three-dimensional structure is indispensable for optimizing its properties as a potential drug candidate. The methodologies and analytical frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to successfully elucidate and leverage the solid-state chemistry of this important class of chiral heterocyclic compounds.
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2023). Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. Journal of Molecular Structure. Retrieved from [Link]
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Davies, S. G., et al. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Li, H., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. PubMed Central. Retrieved from [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. Retrieved from [Link]
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(S)-1,5-Dimethylpiperazin-2-one solubility in organic solvents
An In-Depth Technical Guide to the Solubility of (S)-1,5-Dimethylpiperazin-2-one in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape in Drug Development
In the intricate process of drug discovery and development, understanding the physicochemical properties of a lead compound is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] This guide focuses on this compound, a heterocyclic compound featuring a cyclic amide (lactam) structure. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, experimental methodologies, and predictive insights necessary to characterize the solubility of this compound and others in its class within various organic solvents. Our approach is grounded in established scientific principles and field-proven experimental techniques, ensuring a robust framework for your research endeavors.
Physicochemical Profile of this compound
This compound is a chiral cyclic diamide with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[2] Its structure, featuring a piperazinone backbone with methyl substitutions at the 1 and 5 positions, dictates its solubility characteristics. The presence of a carbonyl group (C=O) and two nitrogen atoms within the heterocyclic ring allows for specific intermolecular interactions that govern its dissolution in various solvents.
Key Structural Features Influencing Solubility:
-
Amide Group: The core functional group is a tertiary amide within a cyclic structure (a lactam). The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Nitrogen Atoms: The nitrogen at position 1 is a tertiary amine, while the nitrogen at position 4 is part of the amide linkage. The lone pair of electrons on the tertiary amine nitrogen can also act as a hydrogen bond acceptor.
-
Methyl Groups: The two methyl groups contribute to the molecule's lipophilicity, which will influence its solubility in nonpolar organic solvents.
-
Chirality: The (S)-enantiomer designation is crucial for its biological activity but is not expected to significantly alter its fundamental solubility in achiral solvents compared to its (R)-enantiomer.
The Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Amides, including cyclic amides like this compound, exhibit a unique combination of polarity and hydrogen bonding capabilities.[3][4] The carbonyl oxygen is a strong hydrogen bond acceptor, while the absence of an N-H bond in this tertiary amide means it cannot act as a hydrogen bond donor.[4] This characteristic is pivotal in its interactions with different types of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound due to their ability to hydrogen bond with the carbonyl oxygen and the tertiary amine nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack hydrogen bond donating capabilities. They can effectively solvate the polar regions of the molecule and are often good solvents for amides.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capacity. The solubility of a polar molecule like this compound is expected to be limited in these solvents, driven primarily by weaker van der Waals forces.
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of solubility is a cornerstone of preformulation studies.[6] The shake-flask method, as originally described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[7][8]
The Shake-Flask Method: Step-by-Step Protocol
This protocol outlines a self-validating system for determining the equilibrium solubility of this compound.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[9]
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[1]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration is a critical step to remove any remaining solid particles.[7]
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[1]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile and Data Interpretation
While specific experimental data is pending, a qualitative solubility profile can be predicted based on the molecular structure and general principles of solubility for cyclic amides.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen and tertiary amine nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions can solvate the polar amide group. Acetonitrile is a good solvent for many cyclic peptides.[10] |
| Ethers | THF, 1,4-Dioxane | Moderate | Can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors and solvating the polar regions. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity; solubility will depend on the balance between polar and nonpolar interactions. |
| Chlorinated | Dichloromethane | Low to Moderate | Can engage in dipole-dipole interactions but lacks strong hydrogen bonding capabilities. |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions; unlikely to effectively solvate the polar amide functionality. |
| Aliphatic | Hexane, Heptane | Very Low | Nonpolar nature makes it a poor solvent for a polar molecule like a lactam. |
Advanced Predictive Approaches to Solubility
In modern drug development, computational models are increasingly used to predict physicochemical properties, saving time and resources.[11]
-
Quantitative Structure-Property Relationship (QSPR): These models correlate a compound's structural features (descriptors) with its observed solubility.[12]
-
Thermodynamic Models (e.g., UNIFAC): These group contribution methods estimate activity coefficients to predict solubility.[12]
-
Machine Learning and AI: Advanced algorithms can be trained on large datasets of known solubilities to predict the solubility of new compounds with increasing accuracy.[11][13]
These predictive tools can be invaluable in the early stages of development to screen solvent systems and prioritize experimental work.
Conclusion: A Roadmap for Characterization
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with rigorous experimental protocols, researchers can generate the reliable data needed to advance their drug development programs. The principles and methodologies outlined here are not only applicable to the target compound but also serve as a valuable resource for characterizing the solubility of a wide range of heterocyclic drug candidates. The path to successful formulation begins with a thorough understanding of solubility, and this guide is intended to be a trusted companion on that journey.
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Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]
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1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]
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Technical Guide: Stability Profile, Degradation Pathways, and Handling of (S)-1,5-Dimethylpiperazin-2-one
Executive Summary
(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound featuring a piperazinone core, a structure of interest in medicinal chemistry and drug development. The integrity of this molecule is paramount for reproducible research and the development of safe and effective pharmaceuticals. This guide provides an in-depth analysis of the compound's stability, outlining its primary vulnerabilities to environmental factors. The principal stability concerns are its marked hygroscopicity and the susceptibility of its lactam functionality to hydrolysis under both acidic and basic conditions. Furthermore, as with many amine-containing structures, the potential for oxidation necessitates controlled storage. This document details the underlying chemical principles governing its stability, provides validated protocols for storage and handling, and presents a systematic approach for assessing its degradation profile through forced degradation studies. Adherence to these guidelines is critical for researchers, chemists, and formulation scientists to ensure the compound's quality, purity, and performance in downstream applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate stability studies.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 1068149-94-9 | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 0.985 g/cm³ | [1] |
| Predicted pKa | 7.49 ± 0.40 | [1] |
| Appearance | Crystalline Solid |
Note: pKa value is predicted and should be experimentally verified for critical applications.
Intrinsic Stability Profile and Potential Degradation Pathways
The stability of this compound is governed by its functional groups: a tertiary amine, a secondary amine, and a cyclic amide (lactam). These features make it susceptible to specific degradation pathways.
Hygroscopicity and Moisture Sensitivity
Piperazine and its derivatives are well-documented as being hygroscopic, readily absorbing moisture from the atmosphere.[2][3] This characteristic is driven by the polar nature of the molecule, particularly the amine and amide functionalities, which can form hydrogen bonds with water.
-
Causality: The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen act as hydrogen bond acceptors, attracting atmospheric water.
-
Consequences:
-
Inaccurate Weighing: Absorption of water leads to significant errors in weighing, impacting solution concentration and stoichiometric calculations.
-
Chemical Degradation: The presence of water can initiate or accelerate hydrolytic degradation.
-
Physical Changes: The solid may clump, cake, or deliquesce (dissolve in the absorbed water), altering its physical properties.[2]
-
pH-Dependent Stability and Hydrolysis
The lactam ring is the most chemically labile feature under hydrolytic stress. Amide bonds are susceptible to both acid- and base-catalyzed hydrolysis.[4]
-
Acid-Catalyzed Hydrolysis: In an acidic environment (pH < 7), the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and ring-opening. The tertiary amine (predicted pKa ~7.5) will also be protonated, which may influence the rate of hydrolysis.
-
Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and initiating ring cleavage.
Oxidative Stability
The piperazinone ring contains two nitrogen atoms that can be susceptible to oxidation. Tertiary amines, in particular, can be oxidized to form N-oxides. Studies on related piperazine compounds have shown that oxidative conditions can lead to the formation of piperazinones (if not already present) and ring-cleavage products.[5][6][7] The presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents can trigger these degradation pathways.
Thermal and Photochemical Stability
While the compound has a high boiling point, elevated temperatures will accelerate all degradation reactions, particularly hydrolysis and oxidation.[8] Several suppliers recommend protecting the compound from light, indicating a potential for photolytic degradation.[1][9][10] UV or visible light can provide the energy to excite electrons and initiate radical-based degradation reactions.
Diagram 2: Potential Degradation Pathways
Caption: Primary hypothesized degradation routes for the core molecule.
Recommended Storage and Handling Procedures
To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is mandatory.
Long-Term Storage Conditions
The following conditions are based on supplier recommendations and chemical first principles to mitigate the risks outlined above.
Table 2: Recommended Long-Term Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential chemical degradation reactions.[1][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hygroscopic water uptake and oxidation.[9] |
| Container | Tightly-sealed, amber glass vial or bottle with a secure, lined cap. | Prevents ingress of air and moisture.[11][12] Amber glass protects from light. |
| Light | Store in the dark. | Prevents potential photochemical degradation.[9][10] |
Protocol for Handling and Aliquoting
Minimizing exposure to the laboratory atmosphere is the primary goal during handling.
-
Preparation: Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment (Ideal): Perform all manipulations, including weighing and aliquoting, inside a glove box or glove bag with a dry, inert atmosphere (<10% relative humidity).[13]
-
Inert Environment (Standard Lab): If a glove box is unavailable:
-
Work quickly and efficiently to minimize exposure time.
-
Before sealing the main container, flush the headspace with a gentle stream of dry argon or nitrogen.
-
Immediately and tightly reseal the container. Consider using paraffin film for an extra layer of protection on long-term storage containers.[14]
-
-
Utensils: Use clean, dry spatulas and weighing vessels.
-
Cleanup: Clean any spills immediately. Due to its hygroscopic and corrosive nature, spilled material can attract moisture and form a corrosive solution.[2]
Framework for Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is an essential experimental process in drug development to identify likely degradation products and establish stability-indicating analytical methods.[4][15]
Objective & Rationale
The objective is to intentionally degrade the compound under more severe conditions than it would typically encounter during storage.[8][15] This accelerated process provides critical insights into:
-
Degradation Pathways: Identifying the products formed under various stresses.[16]
-
Intrinsic Stability: Understanding the molecule's inherent vulnerabilities.
-
Method Validation: Demonstrating that the chosen analytical method (e.g., HPLC) can separate the parent compound from all significant degradants, thus proving it is "stability-indicating."[17]
Diagram 3: Workflow for Forced Degradation Studies
Caption: Systematic workflow for conducting forced degradation studies.
Experimental Protocols
A. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL.
B. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent).
-
Acidic Hydrolysis:
-
Stressor: 0.1 M Hydrochloric Acid (HCl).
-
Condition: Heat at 60-80 °C for a predefined time course (e.g., 2, 8, 24 hours).
-
-
Basic Hydrolysis:
-
Stressor: 0.1 M Sodium Hydroxide (NaOH).
-
Condition: Heat at 60-80 °C for a time course.
-
-
Oxidative Degradation:
-
Stressor: 3-30% Hydrogen Peroxide (H₂O₂).
-
Condition: Store at room temperature, protected from light, for a time course.
-
-
Thermal Degradation:
-
Stressor: 50:50 Acetonitrile/Water.
-
Condition: Heat at 80 °C, protected from light, for a time course.
-
-
Photolytic Degradation:
-
Expose the solution (in a photostable, transparent container) to controlled light exposure as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in aluminum foil and expose it alongside the test sample.
-
C. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute the sample to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradants.
Conclusion
The chemical integrity of this compound is critically dependent on rigorous control of its storage and handling environment. Its pronounced hygroscopicity, coupled with susceptibility to hydrolysis and oxidation, defines its stability profile. By implementing the recommended protocols—specifically, storage at 2-8 °C under an inert atmosphere and protected from light—and by employing careful handling techniques to minimize atmospheric exposure, researchers can effectively preserve the purity and reliability of this compound. The provided framework for forced degradation studies offers a robust methodology for further characterizing its stability and developing validated analytical methods essential for its application in regulated drug development environments.
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- Praxair.
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- ResearchGate.
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- Sigma-Aldrich. trans-2,5-Dimethylpiperazine 98%.
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Topic: Chiral Purity Determination of (S)-1,5-Dimethylpiperazin-2-one
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. As with most chiral molecules destined for pharmaceutical use, the stereochemical integrity of the material is of paramount importance. The biological activities, pharmacokinetic profiles, and toxicological properties of two enantiomers can differ significantly.[1][2] Therefore, regulatory agencies mandate the use of robust, validated stereoselective analytical methods to quantify the enantiomeric purity of drug substances and intermediates.[3] This guide provides a comprehensive overview of the principal analytical techniques for determining the chiral purity of this compound, framed from the perspective of a Senior Application Scientist. We will delve into the mechanistic underpinnings of chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-proven protocols and a logical framework for method selection.
The Strategic Imperative of Enantiomeric Purity
The concept of chirality is fundamental in drug development. Enantiomers, non-superimposable mirror images of a molecule, often interact differently with the chiral environment of the human body (e.g., enzymes, receptors). One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[1][2] For a chiral building block like this compound, ensuring high enantiomeric purity at the outset is critical to guarantee the stereochemical fidelity of the final Active Pharmaceutical Ingredient (API). This proactive quality control prevents costly downstream purification challenges and ensures the safety and efficacy of the therapeutic candidate.
A Landscape of Analytical Methodologies
The determination of enantiomeric purity can be broadly categorized into two strategies: physical separation of the enantiomers followed by detection (chromatography) or in-situ differentiation using a chiral auxiliary (spectroscopy). The choice of technique depends on factors such as available equipment, required sensitivity, sample matrix, and whether the goal is purely analytical or also preparative.
Chiral Chromatography: The Gold Standard for Enantioseparation
Direct chromatographic resolution of enantiomers is the most widely used approach and relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a Chiral Stationary Phase (CSP).[4] The differing stability of these complexes results in different retention times, allowing for separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and universally accepted technique for enantiomeric purity assessment.[3] For a molecule like 1,5-Dimethylpiperazin-2-one, which contains a basic tertiary amine and an amide, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with N-heterocycles.[5][6]
Expertise & Causality: Why Polysaccharide CSPs? Polysaccharide derivatives (e.g., cellulose or amylose coated on silica) offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[7] The carbamate derivatives on the polysaccharide backbone provide sites for these interactions. The basic nitrogen in the piperazinone ring is a key interaction point. However, this same basicity can lead to poor peak shape due to interactions with acidic silanol groups on the silica support. Therefore, a small amount of a basic additive, such as diethylamine (DEA), is almost always required in the mobile phase to occupy these active sites and ensure sharp, symmetrical peaks.[7]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Sample Preparation:
-
Prepare a stock solution of racemic 1,5-Dimethylpiperazin-2-one at 1.0 mg/mL in the mobile phase.
-
Prepare a working standard of the (S)-enantiomer at 0.5 mg/mL.
-
For purity analysis, prepare the test sample at 0.5 mg/mL. Filter all solutions through a 0.45 µm filter.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature can affect selectivity; starting at ambient is standard. It can be adjusted (e.g., 15-40 °C) to optimize resolution.
-
Detection: UV at 210 nm. Rationale: The amide chromophore provides sufficient absorbance at low UV wavelengths.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) from 10% to 30%. A lower alcohol content generally increases retention and can improve resolution.
-
If peaks are broad, ensure the DEA concentration is sufficient (0.1% is typical).
-
Supercritical Fluid Chromatography (SFC): The High-Throughput Evolution
SFC has emerged as a powerful alternative to HPLC, particularly in drug discovery and development environments.[8] It uses supercritical CO₂, a low-viscosity fluid, as the main mobile phase, which allows for much higher flow rates and consequently, significantly faster analysis times—often 3 to 5 times faster than HPLC.[9][10]
Expertise & Causality: Why SFC? The core advantage of SFC is speed and reduced solvent consumption, making it a "greener" technology.[11] The same polysaccharide-based CSPs used in HPLC are the workhorses of chiral SFC.[12] The separation principles are analogous, with the supercritical CO₂/alcohol mobile phase creating a polar environment for interaction with the CSP. For this compound, SFC offers a compelling advantage for rapid in-process controls or high-throughput screening.
Experimental Protocol: Chiral SFC Method
-
Column Selection: Chiralpak® IC-3 (3 µm particle size). Rationale: Smaller particle columns are common in modern SFC to leverage the high efficiency of the technique.
-
Sample Preparation: As per HPLC protocol, but using Methanol as the diluent is preferred due to its miscibility with the CO₂/Methanol mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% DEA.
-
Gradient: Start with a 5-minute isocratic hold at 15% Methanol. If no separation, run a gradient from 5% to 40% Methanol over 5 minutes. Rationale: A gradient is an effective screening tool in SFC to quickly find the optimal mobile phase strength.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar. Rationale: This pressure ensures the CO₂ remains in a supercritical or subcritical state, which is crucial for chromatographic performance.[11]
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
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- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
A Comprehensive Technical Guide to the Thermochemical Properties of (S)-1,5-Dimethylpiperazin-2-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,5-Dimethylpiperazin-2-one is a chiral cyclic diamide with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for its development and application, influencing everything from reaction kinetics and product stability to polymorphism and bioavailability. This technical guide addresses the current void in publicly available thermochemical data for this specific molecule. It provides a comprehensive roadmap for researchers, outlining both experimental and computational methodologies to determine its key thermochemical parameters, including enthalpy of formation, heat capacity, and enthalpies of phase transitions. This document is intended to serve as a foundational resource for scientists and engineers working with this compound, enabling them to generate the critical data necessary for informed decision-making in their research and development endeavors.
Introduction
The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of chirality and further functionalization, as seen in this compound, can lead to compounds with unique pharmacological profiles. The development of such molecules from laboratory-scale synthesis to industrial production and formulation necessitates a deep understanding of their fundamental physicochemical properties. Among the most critical of these are the thermochemical parameters, which govern the energy changes associated with chemical reactions and physical transformations.
Thermochemical data, such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp), are essential for:
-
Predicting Reaction Energetics: Understanding whether a synthesis route is exothermic or endothermic is crucial for process safety and scale-up.
-
Assessing Thermodynamic Stability: The enthalpy of formation is a direct measure of a molecule's stability relative to its constituent elements.
-
Modeling and Predicting Chemical Equilibria: Gibbs free energy data allows for the calculation of equilibrium constants, which is vital for optimizing reaction yields.
-
Understanding Physical Transformations: Data on melting, boiling, and sublimation are critical for purification, formulation, and storage.
Currently, a diligent search of the scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this compound. This guide, therefore, is designed to empower researchers to fill this knowledge gap by providing a detailed overview of the established methodologies for determining these crucial properties.
Part 1: Experimental Determination of Thermochemical Properties
A rigorous experimental approach is the gold standard for obtaining accurate thermochemical data. The following sections detail the primary techniques applicable to a solid organic compound like this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined from its heat of combustion. For a compound containing carbon, hydrogen, nitrogen, and oxygen, the combustion reaction in a bomb calorimeter is the method of choice.[1]
Causality Behind Experimental Choices
A bomb calorimeter is a constant-volume device. The combustion of a known mass of the sample in a high-pressure oxygen environment allows for the precise measurement of the heat released. This heat corresponds to the change in internal energy (ΔU) for the combustion reaction. From this value, the enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be calculated. For nitrogen-containing compounds, it is crucial to quantify the formation of nitric acid as a byproduct to ensure accuracy.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5 - 1.0 g) is placed in the sample holder of the bomb.
-
Fuse Wire: A fuse wire of known mass and combustion energy is attached to the ignition electrodes, making contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and dissolve the acid products. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The resulting solution is titrated with a standard base to determine the amount of nitric acid formed. The length of the unburned fuse wire is also measured.
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated, accounting for the heat from the fuse wire and the formation of nitric acid. Finally, Hess's Law is applied to calculate the standard enthalpy of formation.[2]
Caption: Workflow for Bomb Calorimetry.
Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance and the temperatures and enthalpies of its phase transitions.[3][4][5]
Causality Behind Experimental Choices
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the direct determination of the heat capacity of the sample. When the sample undergoes a phase transition, such as melting, it will absorb a significant amount of heat, which is observed as a peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of the transition.
Experimental Protocol: DSC
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, tin).
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement Program: The sample and reference are placed in the DSC cell. A temperature program is initiated, which typically involves an initial isothermal period, followed by a linear heating ramp through the temperature range of interest, and a final isothermal period.
-
Data Analysis for Heat Capacity: The heat flow is measured as a function of temperature. The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Data Analysis for Phase Transitions: The melting point is determined from the onset temperature of the melting peak. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.
Caption: DSC Experimental Workflow.
Enthalpy of Sublimation via Vapor Pressure Measurement
The enthalpy of sublimation (ΔsubH) can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is a suitable technique for compounds with low vapor pressures.[6][7][8]
Causality Behind Experimental Choices
The Knudsen effusion method measures the rate of mass loss of a sample through a small orifice into a vacuum at a constant temperature.[7][9] This rate of mass loss is proportional to the vapor pressure. By measuring the vapor pressure at several temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[8][10]
Experimental Protocol: Knudsen Effusion Method
-
Sample Preparation: A known quantity of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.
-
Experimental Setup: The Knudsen cell is placed in a vacuum chamber and heated to a desired, constant temperature.
-
Mass Loss Measurement: The mass of the cell is continuously monitored using a high-precision microbalance. The rate of mass loss ( dm/dt ) due to effusion is determined.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation.
-
Temperature Dependence: Steps 2-4 are repeated at several different temperatures.
-
Enthalpy of Sublimation Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH/R, where R is the gas constant.[11][12]
Caption: Knudsen Effusion Method Workflow.
Part 2: Computational Chemistry Approaches
Computational chemistry provides a powerful and complementary approach to experimental methods for determining thermochemical data.[13] Modern quantum chemical methods can predict these properties with a high degree of accuracy.
Quantum Chemical Methods
For a molecule of the size of this compound, Density Functional Theory (DFT) methods, such as B3LYP, are a good starting point due to their balance of accuracy and computational cost.[14] For higher accuracy, composite methods like Gaussian-4 (G4) or Gaussian-3 (G3) theory are recommended.[15][16][17][18] These methods combine calculations at different levels of theory and with different basis sets to approximate a high-level calculation with a large basis set.
Causality Behind Computational Choices
The goal of the computational approach is to accurately calculate the total electronic energy of the molecule. From this, and with the inclusion of vibrational, rotational, and translational contributions from frequency calculations, thermodynamic properties can be derived.[19][20][21] To improve the accuracy of the calculated enthalpy of formation, it is often beneficial to use isodesmic or homodesmotic reactions.[22][23][24] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[25]
Computational Protocol
The following steps outline a robust computational workflow for determining the thermochemical properties of this compound.
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and Gibbs free energy.[26]
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., a composite method like G4 or CCSD(T) with an augmented correlation-consistent basis set).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K can be calculated using an atomization method or an isodesmic reaction scheme.[27] The isodesmic approach is generally preferred for higher accuracy.
-
Calculation of Other Thermodynamic Properties: The standard entropy and heat capacity are obtained directly from the frequency calculation output. The Gibbs free energy of formation is then calculated from the enthalpy of formation and the standard entropy.
Caption: Computational Thermochemistry Workflow.
Part 3: Data Synthesis and Application
The experimental and computational methods described above provide a robust framework for determining the thermochemical properties of this compound.
Summary of Thermochemical Data
The data obtained from these studies should be compiled into a clear and concise format for easy reference.
| Property | Symbol | Value | Units | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Computational | |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol | Combustion Calorimetry | |
| Standard Molar Entropy | S° | J/(mol·K) | Computational | |
| Heat Capacity (solid) | Cp(s) | J/(mol·K) | DSC | |
| Melting Point | Tm | °C or K | DSC | |
| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC | |
| Enthalpy of Sublimation | ΔsubH | kJ/mol | Knudsen Effusion | |
| Standard Gibbs Free Energy of Formation | ΔfG° | kJ/mol | Calculated |
Application in Drug Development
The comprehensive thermochemical dataset for this compound has significant practical implications in the field of drug development.[28][29]
-
Lead Optimization: Thermodynamic data can provide insights into the binding of a ligand to its target receptor, guiding the optimization of binding affinity and enthalpy.[30][[“]]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different stabilities, solubilities, and bioavailabilities. DSC can be used to identify and characterize polymorphs, and the thermochemical data can help in selecting the most stable form for development.
-
Formulation Development: The solubility and dissolution rate of a drug are influenced by its thermodynamic properties. This data is crucial for designing effective drug delivery systems.[32]
-
Process Chemistry and Safety: Knowledge of reaction enthalpies is critical for the safe scale-up of synthetic processes, preventing thermal runaways.
Conclusion
This technical guide has outlined a comprehensive strategy for the determination of the thermochemical properties of this compound, a molecule for which such data is currently unavailable. By combining rigorous experimental techniques—including combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method—with high-level computational chemistry, researchers can obtain a complete and reliable thermochemical dataset. This information is not merely of academic interest; it is a critical prerequisite for the rational development of this and similar molecules in pharmaceutical and materials science applications. The methodologies detailed herein provide a clear and actionable path for scientists to generate the foundational data needed to unlock the full potential of this compound.
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DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method . [Link]
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Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening . PMC. [Link]
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An In-depth Technical Guide to (S)-1,5-Dimethylpiperazin-2-one Hydrochloride for Advanced Research
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-43-4) is a chiral heterocyclic compound of growing interest within medicinal chemistry and drug discovery. As a functionalized piperazinone, it serves as a valuable building block for the synthesis of complex molecular architectures intended for various therapeutic targets. The piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of this compound hydrochloride, offering field-proven insights and detailed protocols to support its application in a research and development setting.
Introduction: The Strategic Value of the Piperazin-2-one Scaffold
The piperazin-2-one core is a privileged scaffold in modern drug discovery. The inclusion of two nitrogen atoms within the six-membered ring provides a unique combination of structural rigidity, hydrogen bond donor and acceptor sites, and a handle for modulating physicochemical properties.[1] The introduction of chirality, as in the (S)-enantiomer of 1,5-dimethylpiperazin-2-one, adds a critical dimension for probing stereospecific interactions with biological targets.
The hydrochloride salt form is strategically employed to enhance the aqueous solubility and stability of the parent molecule, which is a common challenge with organic compounds.[2] This modification is particularly advantageous for in vitro biological screening, formulation development, and improving oral bioavailability. This document serves as a technical resource for scientists leveraging this specific chiral building block.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental to its effective application. The data presented below combines information from commercial suppliers with predicted values based on established chemical principles, as detailed experimental literature for this specific salt is limited.
| Property | Value | Source / Method |
| IUPAC Name | (5S)-1,5-Dimethylpiperazin-2-one hydrochloride | N/A |
| CAS Number | 1887197-43-4 | [3] |
| Molecular Formula | C₆H₁₃ClN₂O | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Purity | ≥97% (Typical Commercial Grade) | N/A |
| Melting Point | Not available. Predicted to be >150 °C. | Prediction |
| Solubility | Soluble in water, methanol. DMSO (Slightly). (Predicted) | [4] |
| Storage | Store at room temperature, sealed in a dry environment. | [3] |
| SMILES Code | O=C1N(C)CNC1.[H]Cl | [3] |
Synthesis and Purification: A Generalized Approach
While a specific, peer-reviewed synthesis for this compound hydrochloride has not been detailed in readily available literature, a plausible and robust synthetic strategy can be devised based on established methods for chiral piperazin-2-ones.[5][6][7] The following protocol is an exemplary pathway.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from an appropriate chiral amino acid derivative, followed by cyclization and N-methylation. The final step involves the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Exemplary Experimental Protocol: Synthesis and Salt Formation
Causality Statement: This protocol is designed for robustness and control over stereochemistry. The choice of a chiral starting material like (S)-Alanine ensures the desired stereocenter at the C5 position. The subsequent cyclization and methylation steps are standard transformations known to proceed with high fidelity.
Step 1 & 2: Synthesis of (S)-5-Methylpiperazin-2-one This intermediate can be synthesized via methods analogous to those described for other chiral piperazinones, often involving the cyclization of an N-protected diamine precursor derived from a chiral amino acid.[6]
Step 3: N-Methylation to form this compound (Free Base)
-
To a solution of (S)-5-Methylpiperazin-2-one (1.0 eq) in methanol, add formaldehyde (37% aqueous solution, 2.5 eq).
-
Add formic acid (2.5 eq) dropwise while maintaining the temperature below 20 °C.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring completion by TLC or LC-MS.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH > 9 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base. Purification may be achieved via column chromatography on silica gel.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified this compound free base in anhydrous diethyl ether or isopropanol.
-
Slowly add a 2M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring at room temperature for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.
Spectroscopic Analysis (Predicted)
As experimental spectra are not publicly available, the following are predicted characteristics based on the compound's structure and data from analogous molecules.[8][9]
¹H NMR (500 MHz, DMSO-d₆):
-
Rationale: DMSO-d₆ is a suitable solvent for hydrochloride salts. The spectrum is expected to show distinct signals for the two methyl groups and the piperazinone ring protons. Protonation of one of the nitrogens will lead to downfield shifts of adjacent protons and potential peak broadening due to exchange.
-
Predicted Shifts (δ, ppm):
-
~10.0-11.0 (br s, 1H, -NH₂⁺-)
-
~3.5-4.0 (m, 1H, -CH(CH₃)-)
-
~3.0-3.5 (m, 4H, ring -CH₂- protons)
-
~2.8 (s, 3H, N-CH₃)
-
~1.3 (d, 3H, C-CH₃)
-
¹³C NMR (125 MHz, DMSO-d₆):
-
Predicted Shifts (δ, ppm):
-
~165-170 (C=O)
-
~50-55 (-CH(CH₃)-)
-
~45-50 (ring -CH₂- carbons)
-
~35-40 (N-CH₃)
-
~15-20 (C-CH₃)
-
FT-IR (KBr Pellet, cm⁻¹):
-
Rationale: The IR spectrum should show characteristic peaks for the amide carbonyl, C-H bonds, and the N-H bond of the protonated amine.
-
Predicted Peaks:
-
3200-3400 (N-H stretch, broadened)
-
2800-3000 (C-H stretch, aliphatic)
-
~1650-1680 (C=O stretch, amide)
-
1400-1500 (C-H bend)
-
Mass Spectrometry (ESI+):
-
Rationale: Electrospray ionization in positive mode should readily detect the molecular ion of the free base.
-
Predicted m/z: 129.10 [M+H]⁺ (corresponding to the free base C₆H₁₂N₂O)
Chromatographic Purity and Chiral Analysis
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Causality Statement: Chiral HPLC is the gold standard for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including piperazine derivatives. The choice of a Chiralpak® column and a polar organic mobile phase is based on established methods for similar analytes, providing a strong starting point for method development.[10][11]
Caption: Standard workflow for chiral HPLC analysis.
Recommended Starting Conditions:
-
Column: Chiralpak® IA, ID, or similar amylose/cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of n-Hexane/Ethanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA). Note: The amine additive is crucial for improving peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Expected Outcome: Baseline separation (Resolution > 1.5) of the (S) and (R) enantiomers, allowing for accurate determination of enantiomeric excess (% ee).
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not widely available, general precautions for piperazine hydrochloride salts should be strictly followed.[2][12]
Hazard Identification (Based on Class of Compounds):
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
May cause an allergic skin or respiratory reaction in sensitive individuals.
-
Harmful if swallowed.
Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust.
-
Keep container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound hydrochloride is a promising chiral building block for drug discovery. Its structure combines the beneficial properties of the piperazinone scaffold with a defined stereocenter, offering a platform for creating novel therapeutics with potentially improved specificity and safety profiles. While detailed public data on this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Further research into its pharmacological activity and the development of derivatives is a promising area for future investigation.
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Organic Chemistry Frontiers. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Retrieved January 19, 2026, from [Link]
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Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved January 19, 2026, from [Link]
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Drugs.com. (2025). Piperazine: Key Safety & Patient Guidance. Retrieved January 19, 2026, from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. RSC Publishing. Retrieved January 19, 2026, from [Link]
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The Journal of Organic Chemistry. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Retrieved January 19, 2026, from [Link]
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Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved January 19, 2026, from [Link]
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MDPI. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 19, 2026, from [Link]
-
Jilin Jintai Chemical Glass Co., Ltd. (n.d.). (5S)-1,5-dimethylpiperazin-2-one hydrochloride. Retrieved January 19, 2026, from [Link]
-
New Journal of Chemistry. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved January 19, 2026, from [Link]
-
Sestito, S., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Conformational Analysis of the Piperazinone Ring in (S)-1,5-Dimethylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and present pharmacophoric groups in specific spatial orientations.[1] The conformational landscape of substituted piperazinones, such as (S)-1,5-Dimethylpiperazin-2-one, is of paramount importance as it directly influences molecular recognition and biological activity. This technical guide provides a comprehensive framework for the conformational analysis of this heterocyclic system, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Introduction: The Significance of Piperazinone Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its function. For piperazine-containing compounds, which are prevalent in FDA-approved drugs, the puckering of the six-membered ring dictates the relative orientation of its substituents.[1] These orientations can dramatically alter interactions with biological targets. The piperazine ring can adopt several conformations, primarily the low-energy chair form, and higher-energy boat and twist-boat forms.[2][3][4][5][6][7][8] The introduction of substituents, as in this compound, introduces steric and electronic effects that influence the conformational equilibrium.
A thorough understanding of the preferred conformation and the energy barriers between different conformers is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide will use this compound as a model system to illustrate the synergistic application of modern analytical techniques to elucidate its conformational preferences.
Theoretical Underpinnings: Conformational Preferences of Substituted Six-Membered Heterocycles
The conformational analysis of this compound is rooted in the principles governing substituted cyclohexanes and other six-membered heterocycles. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.[6] Substituents can occupy either axial or equatorial positions.
1,3-Diaxial Interactions and A-Values:
A key destabilizing factor in chair conformations is the 1,3-diaxial interaction, a form of steric repulsion between an axial substituent and the axial hydrogens on carbons two bonds away.[9][10] To quantify the steric bulk of a substituent and its preference for the equatorial position, the concept of "A-value" is employed. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[11][12] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to alleviate this strain.[10][11][12]
In this compound, both the N1-methyl and C5-methyl groups will have a significant influence on the ring's conformational equilibrium. The presence of the planar amide group within the piperazinone ring introduces additional torsional constraints and alters the puckering from that of a simple piperazine.
Experimental Determination of Conformation: A Multi-faceted Approach
A robust conformational analysis relies on the convergence of data from multiple experimental techniques. Here, we detail the application of NMR spectroscopy and X-ray crystallography.
High-Resolution NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[13][14] For this compound, several NMR experiments are indispensable.
Standard 1D ¹H and ¹³C NMR spectra are the first step to confirm the chemical structure of the synthesized molecule. The chemical shifts and coupling patterns provide initial clues about the molecular environment of each nucleus.
NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity.[15] This is particularly valuable for determining stereochemical relationships and conformational preferences.[15]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.
-
Parameter Optimization:
-
Set the spectral width to encompass all proton signals.
-
The mixing time (τₘ) is a critical parameter. It should be optimized to be on the order of the rotational correlation time of the molecule. A series of NOESY experiments with varying mixing times (e.g., 100, 200, 400, 800 ms) can be performed to build up the NOE intensity and ensure the initial rate approximation is valid.[13]
-
-
Data Acquisition and Processing: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with appropriate window functions and perform baseline correction.
-
Data Analysis: Analyze the cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates their spatial proximity. For this compound, key NOEs to look for would be between the N1-methyl protons and axial/equatorial protons on the piperazinone ring, as well as between the C5-methyl protons and adjacent ring protons. The presence or absence of specific NOEs can provide strong evidence for a particular chair conformation.
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the coupled protons.[16][17][18] This relationship is described by the Karplus equation:
J(φ) = Acos²φ + Bcosφ + C[16]
where A, B, and C are empirically derived parameters.[16] Generally, large ³JHH values (8-13 Hz) are observed for anti-periplanar protons (φ ≈ 180°, typical for axial-axial relationships in a chair conformation), while smaller values (1-5 Hz) are seen for gauche protons (φ ≈ 60°, typical for axial-equatorial and equatorial-equatorial relationships).[17][19] By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, one can estimate the dihedral angles and thus deduce the ring's conformation.[19][20]
Diagram: Experimental Workflow for Conformational Analysis
Caption: Workflow for the integrated conformational analysis of this compound.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.[21][22] While the conformation in the crystal may not be the only one present in solution, it often represents a low-energy conformer.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data until a final, accurate structure is obtained.[22]
-
Data Analysis: Analyze the final crystal structure to determine the precise conformation of the piperazinone ring, including the puckering parameters and the axial/equatorial nature of the methyl substituents.
Computational Modeling: Exploring the Conformational Landscape
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the relative energies of different conformers and the energy barriers for their interconversion.[23][24][25][26]
Computational Protocol: DFT Calculations
-
Conformer Generation: Generate initial 3D structures for the possible conformers of this compound, including different chair, boat, and twist-boat forms.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[25] This process finds the lowest energy geometry for each starting structure.
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[25] These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy differences between them.
-
Transition State Search: To map the interconversion pathways between conformers, perform transition state searches. This allows for the calculation of activation energies for processes like ring flipping.
Diagram: Piperazinone Ring Puckering
Caption: Interconversion pathways between major piperazinone ring conformations.
Data Synthesis and Interpretation: Building a Cohesive Model
The power of this multi-pronged approach lies in the integration of data from all three techniques.
-
NMR data provides information about the time-averaged conformation in solution. The observation of sharp, distinct signals for axial and equatorial protons at room temperature would suggest a high-energy barrier for ring inversion and a strong preference for a single conformation. Broadened signals might indicate that the molecule is undergoing conformational exchange on the NMR timescale. NOESY data will provide crucial distance restraints to build a 3D model of the solution conformation.
-
X-ray crystallography gives a high-resolution snapshot of a low-energy conformer in the solid state. This structure can be used as a starting point for computational calculations and as a reference to compare with the solution-state data.
-
Computational modeling provides the energetic context for the experimental observations. It can confirm which conformer is the global minimum and quantify the energy differences and barriers that govern the conformational dynamics observed by NMR.
Quantitative Data Summary for this compound (Hypothetical Data)
| Parameter | Chair (C5-Me eq, N1-Me eq) | Chair (C5-Me ax, N1-Me eq) | Twist-Boat |
| Relative Energy (DFT, kcal/mol) | 0.00 | +4.5 | +5.8 |
| ³J(Hax-Hax) (Hz) | ~10-12 | - | - |
| ³J(Hax-Heq) (Hz) | ~2-4 | - | - |
| ³J(Heq-Heq) (Hz) | ~2-4 | - | - |
| Key NOE Observed | N1-Me ↔ H6ax | N1-Me ↔ H2ax, H6ax | Variable |
| C5-Me ↔ H6eq | C5-Me ↔ H3ax, H5ax |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion: A Robust Strategy for Conformational Elucidation
The conformational analysis of this compound exemplifies a rigorous and comprehensive approach essential in modern drug discovery. By synergistically applying NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can build a detailed and reliable model of a molecule's three-dimensional structure and dynamics. This in-depth understanding is critical for explaining observed biological activity, guiding lead optimization, and ultimately designing more effective and selective therapeutic agents. The self-validating nature of this integrated workflow, where experimental data and theoretical calculations inform and corroborate one another, ensures the highest level of scientific integrity.
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-
Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance, 1, 195-316. [Link]
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Wikipedia contributors. (2023). Karplus equation. Wikipedia. [Link]
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Wikipedia contributors. (2023). A value. Wikipedia. [Link]
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Vanderveken, J., et al. (2011). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 13(14), 6539-6548. [Link]
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Wuts, P. G. M., & Northuis, J. M. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4342-4348. [Link]
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O'Boyle, N. M., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 7(5), 4567-4577. [Link]
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- 8. Conformations of Cyclohexane | Chair, Boat & Twist-Boat - Lesson | Study.com [study.com]
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- 14. auremn.org.br [auremn.org.br]
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- 26. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (S)-1,5-Dimethylpiperazin-2-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to a proposed asymmetric synthesis of (S)-1,5-Dimethylpiperazin-2-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry. As a direct, peer-reviewed protocol for this specific molecule is not currently established in the literature, this guide synthesizes field-proven methodologies for analogous structures into a robust, logical, and scientifically-grounded three-stage synthetic strategy. The core of this approach lies in the enantioselective creation of the C5 stereocenter via a palladium-catalyzed asymmetric hydrogenation, followed by a classical N-methylation to furnish the final product. Each stage is detailed with step-by-step protocols, explanations of experimental choices, and necessary analytical controls to ensure a self-validating workflow.
Introduction and Strategic Overview
The piperazin-2-one structural motif is a privileged scaffold in modern drug discovery, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] The introduction of chirality into this framework significantly expands the accessible chemical space and is often crucial for achieving desired potency and selectivity. This compound represents a valuable chiral building block, yet its direct asymmetric synthesis has not been explicitly detailed.
This guide outlines a proposed three-stage synthetic pathway designed to be both efficient and highly stereoselective. The strategy hinges on established, high-yield transformations adapted from premier chemical literature.
The Three-Stage Synthetic Strategy entails:
-
Stage 1: Synthesis of the Unsaturated Precursor. Preparation of 5-methyl-5,6-dihydropyrazin-2(1H)-one, the key substrate for the asymmetric reaction.
-
Stage 2: Palladium-Catalyzed Asymmetric Hydrogenation. Enantioselective reduction of the unsaturated precursor to establish the (S)-stereocenter at the C5 position, yielding (S)-5-methylpiperazin-2-one.
-
Stage 3: N-Methylation. Installation of the final methyl group at the N1 position via an Eschweiler-Clarke reaction to yield the target molecule, this compound.
This approach is designed for maximum control and modularity, allowing for adaptation and optimization in a research or process development setting.
Logical Workflow of the Proposed Synthesis
Sources
Application Note: Enantioselective Synthesis of (S)-1,5-Dimethylpiperazin-2-one from (S)-Alanine
Introduction
Chiral piperazinones are significant structural motifs in medicinal chemistry, frequently appearing in a range of biologically active compounds.[1] The precise control of stereochemistry is paramount for achieving desired pharmacological effects. This application note provides a detailed protocol for the synthesis of (S)-1,5-Dimethylpiperazin-2-one, a valuable chiral building block, utilizing (S)-alanine as the chiral source. The described methodology follows a robust and reproducible pathway involving a key reductive amination step followed by intramolecular cyclization. This approach is advantageous due to the ready availability of the chiral amino acid precursor and the generally high yields and stereochemical fidelity of the reactions involved.
Scientific Rationale and Strategy
The synthesis of this compound from (S)-alanine methyl ester hinges on a two-step sequence:
-
Reductive Amination: The initial and crucial step is the reductive amination between (S)-alanine methyl ester and a protected aminoacetaldehyde. This reaction forms a chiral diamine derivative. The choice of a mild reducing agent is critical to prevent the reduction of the ester functionality. Sodium triacetoxyborohydride is often the reagent of choice for its selectivity and operational simplicity in such transformations.[2][3]
-
Deprotection and Intramolecular Cyclization: The second step involves the removal of the protecting group from the second nitrogen atom, which then undergoes a spontaneous or catalyzed intramolecular cyclization via nucleophilic attack on the ester carbonyl. This cyclization forges the piperazinone ring. The choice of deprotection strategy depends on the protecting group used. For instance, a benzyloxycarbonyl (Cbz) group can be effectively removed by catalytic hydrogenation, which often leads to direct cyclization.[2]
This strategy ensures that the stereocenter at the 5-position of the piperazinone ring is directly inherited from the starting (S)-alanine. The methylation at the 1-position can be achieved by using a methyl-substituted amine in the initial steps or through a subsequent N-alkylation of the piperazinone product. For the purpose of this protocol, we will focus on a route where the 1-methyl group is introduced early in the sequence.
Experimental Workflow Overview
The overall synthetic workflow can be visualized as a three-stage process starting from commercially available N-Cbz-ethanolamine.
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols
Part 1: Synthesis of N-Cbz-aminoacetaldehyde
This protocol details the oxidation of N-Cbz-ethanolamine to the corresponding aldehyde. Mild oxidation conditions are employed to prevent over-oxidation to the carboxylic acid.[2]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Cbz-ethanolamine | 195.21 | 10.0 g | 51.2 mmol | Starting material |
| TEMPO | 156.25 | 0.08 g | 0.51 mmol | Catalyst |
| Sodium hypochlorite (10-15%) | 74.44 | ~50 mL | Oxidant | |
| Potassium bromide | 119.00 | 0.61 g | 5.12 mmol | Co-catalyst |
| Sodium bicarbonate | 84.01 | 6.45 g | 76.8 mmol | Buffer |
| Dichloromethane (DCM) | 84.93 | 200 mL | Solvent | |
| Deionized Water | 18.02 | 100 mL | ||
| Sodium thiosulfate | 158.11 | For quenching | ||
| Magnesium sulfate | 120.37 | Drying agent |
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N-Cbz-ethanolamine (10.0 g, 51.2 mmol), TEMPO (0.08 g, 0.51 mmol), potassium bromide (0.61 g, 5.12 mmol), and dichloromethane (100 mL).
-
In a separate beaker, prepare an aqueous solution of sodium bicarbonate (6.45 g, 76.8 mmol) in deionized water (100 mL). Add this solution to the reaction flask.
-
Cool the biphasic mixture to 0 °C using an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. The addition rate should be controlled to prevent a rapid temperature increase.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-aminoacetaldehyde as a crude oil. This product is often used immediately in the next step without further purification due to its potential instability.
Part 2: Reductive Amination to form the Chiral Diamine Intermediate
This step couples the aldehyde from Part 1 with (S)-alanine methyl ester to form the key chiral diamine intermediate.[2]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Cbz-aminoacetaldehyde (crude) | ~193.19 | ~9.9 g | ~51.2 mmol | From Part 1 |
| (S)-Alanine methyl ester HCl | 139.58 | 7.15 g | 51.2 mmol | Chiral source |
| Triethylamine (TEA) | 101.19 | 7.1 mL | 51.2 mmol | Base |
| Sodium triacetoxyborohydride | 211.94 | 16.3 g | 76.8 mmol | Reducing agent |
| 1,2-Dichloroethane (DCE) | 98.96 | 250 mL | Solvent | |
| Acetic Acid | 60.05 | 2.9 mL | 51.2 mmol | Catalyst |
Procedure:
-
Dissolve (S)-alanine methyl ester hydrochloride (7.15 g, 51.2 mmol) in 1,2-dichloroethane (150 mL) in a round-bottom flask.
-
Add triethylamine (7.1 mL, 51.2 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free base.
-
To this mixture, add a solution of the crude N-Cbz-aminoacetaldehyde (~9.9 g, ~51.2 mmol) in DCE (100 mL).
-
Add acetic acid (2.9 mL, 51.2 mmol).
-
Slowly add sodium triacetoxyborohydride (16.3 g, 76.8 mmol) portion-wise over 30 minutes, keeping the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure chiral diamine intermediate.
Part 3: Deprotection and Intramolecular Cyclization
The final step involves the removal of the Cbz protecting group, which is followed by a spontaneous cyclization to yield the target this compound.
Caption: Reaction mechanism for the final deprotection and cyclization step.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Chiral Diamine Intermediate | (Calculated) | 10.0 g | (Calculated) | From Part 2 |
| Palladium on Carbon (10% Pd) | 1.0 g | Catalyst | ||
| Methanol | 32.04 | 200 mL | Solvent | |
| Hydrogen (H₂) | 2.02 | Balloon or Parr shaker | Reducing agent |
Procedure:
-
Dissolve the purified chiral diamine intermediate in methanol (200 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (1.0 g, 10 wt%) under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale, or use a Parr hydrogenation apparatus for larger scales).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed. The disappearance of the Cbz group can be tracked by UV light on the TLC plate.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The intramolecular cyclization often occurs spontaneously upon deprotection or during workup.
-
The resulting crude this compound can be purified by crystallization or column chromatography to yield the final product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls.
-
TLC Monitoring: At each stage, TLC analysis allows for the clear visualization of the consumption of starting materials and the appearance of the product, ensuring the reaction is proceeding as expected before moving to the next step.
-
Spectroscopic Analysis: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Chiral Purity: The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis, confirming the retention of stereochemistry from the starting (S)-alanine. An ee value of >99% is expected with this method.[2]
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of this compound from the readily available chiral precursor, (S)-alanine. The described tandem reductive amination and cyclization strategy is a powerful tool for accessing chiral piperazinones, which are of significant interest in drug discovery and development. The methodologies are robust and scalable, with clear checkpoints for ensuring reaction success and product purity.
References
Sources
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Chiral Piperazin-2-ones
Abstract
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in medicinally important compounds, including anti-cancer agents and antivirals. The stereochemistry of these molecules is often critical to their biological activity, making the development of robust and efficient methods for their enantioselective synthesis a key objective in modern drug discovery. This application note provides a detailed overview and practical protocols for the palladium-catalyzed synthesis of chiral piperazin-2-ones, a powerful and versatile approach to accessing these valuable building blocks. We will delve into the mechanistic underpinnings of key palladium-catalyzed transformations, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Chiral Piperazin-2-ones
Piperazin-2-ones are six-membered nitrogen-containing heterocycles that serve as crucial pharmacophores in a variety of therapeutic agents. Their constrained cyclic structure often imparts favorable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity. The presence of stereocenters within the piperazin-2-one ring necessitates precise control over their three-dimensional arrangement, as different enantiomers or diastereomers can exhibit vastly different biological profiles.
Traditional synthetic routes to chiral piperazin-2-ones have often relied on chiral pool starting materials or the use of chiral auxiliaries. While effective, these methods can be limited by the availability of the starting materials and may require additional synthetic steps for auxiliary attachment and removal. In contrast, catalytic asymmetric methods offer a more elegant and atom-economical approach, enabling the direct construction of chiral piperazin-2-ones from readily available precursors. Among the various transition-metal-catalyzed methods, palladium catalysis has emerged as a particularly powerful tool due to its broad functional group tolerance and predictable reactivity.[1][2]
Key Palladium-Catalyzed Strategies for Chiral Piperazin-2-one Synthesis
Several distinct palladium-catalyzed strategies have been successfully employed for the asymmetric synthesis of piperazin-2-ones. This section will highlight two of the most prominent and versatile methods: Asymmetric Hydrogenation of Pyrazin-2-ols and Asymmetric Allylic Alkylation.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This strategy provides a direct route to chiral disubstituted piperazin-2-ones through the enantioselective reduction of a planar aromatic precursor.[2][3] The reaction proceeds with high diastereoselectivity and enantioselectivity, offering a reliable method for accessing these valuable products.
Mechanism: The catalytic cycle is believed to involve the coordination of the pyrazin-2-ol substrate to a chiral palladium catalyst. Subsequent oxidative addition of hydrogen, followed by migratory insertion and reductive elimination, delivers the chiral piperazin-2-one product and regenerates the active palladium catalyst. The chiral ligand plays a crucial role in differentiating the enantiotopic faces of the substrate, thereby controlling the stereochemical outcome of the hydrogenation.
Workflow Diagram:
Caption: General workflow for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a powerful C-C bond-forming reaction that can be adapted for the synthesis of α-substituted piperazin-2-ones.[4] The decarboxylative variant of this reaction is particularly noteworthy, as it allows for the generation of a nucleophilic enolate in situ from a piperazin-2-one precursor bearing an allyl carbonate moiety.[5][6][7] This method provides access to highly enantioenriched α-secondary and α-tertiary piperazin-2-ones.[4][6]
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allylic carbonate, forming a π-allyl palladium(II) complex and releasing carbon dioxide. The piperazin-2-one enolate, generated concomitantly, then attacks the π-allyl complex. The chiral ligand, coordinated to the palladium center, directs the nucleophilic attack to one of the two termini of the allyl group, thereby establishing the stereocenter with high enantioselectivity. Reductive elimination furnishes the desired α-allylated piperazin-2-one and regenerates the palladium(0) catalyst.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-ones.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is adapted from the work of Zhang and co-workers.[2]
Materials:
-
Pyrazin-2-ol substrate (1.0 equiv)
-
[Pd(TFA)₂] (3.3 mol%)
-
Chiral Ligand (e.g., a suitable chiral phosphine ligand, 3.3 mol%)
-
Additive (e.g., L-Camphorsulfonic acid, 100 mol%)
-
Solvent (e.g., 2,2,2-Trifluoroethanol, TFE)
-
Hydrogen gas (high pressure)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the pyrazin-2-ol substrate, [Pd(TFA)₂], the chiral ligand, and the additive.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Rationale for Key Steps:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and sensitive reagents.
-
Chiral Ligand: Essential for inducing enantioselectivity. The choice of ligand is critical and may need to be screened for optimal results.
-
Additive: The acidic additive can play a role in substrate activation and catalyst turnover.
-
High Pressure of H₂: Often necessary to achieve a reasonable reaction rate for the hydrogenation of aromatic systems.
Protocol: Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation
This protocol is based on the methodology developed by Stoltz and co-workers.[6][7]
Materials:
-
N-protected piperazin-2-one allyl carbonate (1.0 equiv)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Chiral Ligand (e.g., an electron-deficient PHOX ligand, 5.0 mol%)
-
Solvent (e.g., Toluene, anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst precursor and the chiral ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the N-protected piperazin-2-one allyl carbonate substrate.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched α-allylated piperazin-2-one.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Rationale for Key Steps:
-
Glovebox/Inert Atmosphere: Protects the air- and moisture-sensitive palladium catalyst and ligand.
-
Anhydrous Solvent: Water can interfere with the reaction by reacting with the catalyst or the enolate intermediate.
-
Catalyst Pre-formation: Allows for the formation of the active catalytic species before the addition of the substrate, which can lead to more consistent results.
-
Electron-deficient PHOX Ligand: These ligands have been shown to be particularly effective in this transformation, leading to high yields and enantioselectivities.[6]
Data Summary
The following table summarizes representative results for the palladium-catalyzed synthesis of chiral piperazin-2-ones, demonstrating the scope and efficiency of these methods.
| Method | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | 3-Phenyl-5,6-dihydropyrazin-2(1H)-one | [Pd(TFA)₂]/Chiral Ligand | >95 | 90 | [2] |
| Asymmetric Allylic Alkylation | N-Boc-piperazin-2-one allyl carbonate | Pd₂(dba)₃/PHOX Ligand | 85 | 92 | [6] |
| Asymmetric Allylic Alkylation | N-Cbz-piperazin-2-one allyl carbonate | Pd₂(dba)₃/PHOX Ligand | 90 | 95 | [7] |
Conclusion
Palladium-catalyzed reactions have proven to be a cornerstone of modern organic synthesis, and their application to the asymmetric synthesis of chiral piperazin-2-ones is a testament to their power and versatility. The methods outlined in this application note, namely asymmetric hydrogenation and asymmetric allylic alkylation, provide researchers with robust and reliable tools for accessing these medicinally important scaffolds with high levels of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and refinement of such catalytic methods will undoubtedly remain a key area of research in both academic and industrial settings.
References
-
Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 7(11), 2341–2344. [Link]
-
Bernardi, L., Fochi, M., & Comes-Franchini, M. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(5), 2491–2499. [Link]
-
National Center for Biotechnology Information. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubChem. [Link]
-
Stoltz, B. M., & Hong, A. Y. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(2), 621–624. [Link]
-
Zhang, Z., Wang, Y., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5735–5740. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Surry, D. S., & Buchwald, S. L. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4210–4213. [Link]
-
Zhang, Z., Wang, Y., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]
-
Hama, T., & Hartwig, J. F. (2008). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Organic Letters, 10(8), 1549–1552. [Link]
-
National Center for Biotechnology Information. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubChem. [Link]
-
Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]
-
Stoltz, B. M., & Hong, A. Y. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
The Hartwig Group. (n.d.). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Hartwig Group. [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubChem. [Link]
-
White Rose Research Online. (2016). A Pd-Catalyzed Synthesis of Functionalized Piperidines. White Rose Research Online. [Link]
-
National Center for Biotechnology Information. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubChem. [Link]
-
Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of (S)-1,5-Dimethylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Piperazinones in Medicinal Chemistry
Piperazin-2-ones are a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds.[1] Their rigid, six-membered ring structure allows for the precise spatial arrangement of substituents, making them ideal for targeting specific protein binding sites. The introduction of chirality further enhances their utility, as enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. (S)-1,5-Dimethylpiperazin-2-one is a key chiral building block used in the synthesis of various pharmaceutical agents, demanding a robust and scalable synthetic protocol to ensure high purity and enantiomeric excess for clinical and commercial development.
This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, emphasizing not just the procedural steps, but the underlying scientific rationale for key experimental choices.
Synthetic Strategy: A Two-Step Approach to Chirality and N-Alkylation
The presented synthesis employs a convergent and efficient two-step strategy. The core chiral piperazinone ring is first constructed via a reductive amination reaction, followed by methylation of the secondary amine to yield the final product. This approach offers excellent control over stereochemistry and is amenable to large-scale production.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of (S)-5-Methylpiperazin-2-one Intermediate
The initial phase of the synthesis focuses on the construction of the chiral piperazinone ring. This is achieved through a one-pot reductive amination and cyclization of L-alanine methyl ester hydrochloride with N-Cbz-aminoacetaldehyde. The use of L-alanine as the chiral source ensures the desired (S)-configuration at the 5-position of the piperazinone ring.[2]
Reaction Mechanism: Reductive Amination and Intramolecular Cyclization
The reaction proceeds through the initial formation of an imine between the primary amine of L-alanine methyl ester and the aldehyde of N-Cbz-aminoacetaldehyde. This imine is then selectively reduced in situ by sodium triacetoxyborohydride (STAB) to form a secondary amine intermediate. Subsequent intramolecular cyclization with the loss of methanol affords the stable six-membered piperazinone ring.
Caption: Mechanism of reductive amination and cyclization.
Large-Scale Protocol: Synthesis of (S)-5-Methyl-1-Cbz-piperazin-2-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| L-Alanine methyl ester hydrochloride | 139.58 | 10.0 | 71.6 |
| Triethylamine | 101.19 | 7.25 | 71.6 |
| N-Cbz-aminoacetaldehyde | 193.21 | 13.8 | 71.4 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 18.2 | 85.9 |
| Dichloromethane (DCM) | - | 100 L | - |
| Methanol | - | 50 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Preparation of L-Alanine Methyl Ester Free Base: To a 200 L reactor, charge dichloromethane (100 L) and L-alanine methyl ester hydrochloride (10.0 kg, 71.6 mol). Cool the stirred suspension to 0-5 °C. Slowly add triethylamine (7.25 kg, 71.6 mol) while maintaining the temperature below 10 °C. Stir the mixture for 1 hour at 0-5 °C. The formation of triethylamine hydrochloride salt will be observed.
-
Reductive Amination: In a separate 100 L reactor, dissolve N-Cbz-aminoacetaldehyde (13.8 kg, 71.4 mol) in methanol (50 L). Filter the cold suspension of L-alanine methyl ester free base from step 1 to remove the triethylamine hydrochloride salt, and add the filtrate to the N-Cbz-aminoacetaldehyde solution. Stir the resulting mixture for 30 minutes at room temperature to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (18.2 kg, 85.9 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of STAB can be exothermic.[2]
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Quenching: Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acidic byproducts and any remaining STAB. Caution: Quenching of borohydride reagents can be exothermic and produce hydrogen gas. Ensure adequate ventilation and controlled addition.
-
Extraction and Isolation: Concentrate the mixture under reduced pressure to remove most of the organic solvents. Add ethyl acetate (100 L) and water (50 L). Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 L) and brine (50 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-5-Methyl-1-Cbz-piperazin-2-one as an oil.
Part 2: Synthesis of this compound
The final step involves the removal of the Cbz protecting group followed by the methylation of both nitrogen atoms of the piperazinone ring. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[3][4]
Reaction Mechanism: Deprotection and Eschweiler-Clarke Methylation
The Cbz group is first removed by catalytic hydrogenation to yield the free secondary amine, (S)-5-Methylpiperazin-2-one. This intermediate is then subjected to Eschweiler-Clarke conditions. The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. This process occurs twice to yield the desired N,N'-dimethylated product.[4]
Caption: Mechanism of Eschweiler-Clarke methylation.
Large-Scale Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| (S)-5-Methyl-1-Cbz-piperazin-2-one | 262.3 | (from Part 1) | ~71.4 |
| 10% Palladium on Carbon (50% wet) | - | 1.5 | - |
| Methanol | - | 100 L | - |
| Formaldehyde (37% in water) | 30.03 | 17.3 | 213 |
| Formic Acid (98%) | 46.03 | 19.7 | 418 |
| Sodium Hydroxide (50% solution) | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
Procedure:
-
Cbz-Deprotection: To a hydrogenation reactor, charge the crude (S)-5-Methyl-1-Cbz-piperazin-2-one from Part 1, methanol (100 L), and 10% palladium on carbon (1.5 kg, 50% wet). Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric. Ensure the filter cake is kept wet with methanol during and after filtration.
-
Eschweiler-Clarke Methylation: Concentrate the filtrate under reduced pressure to obtain crude (S)-5-Methylpiperazin-2-one. To the crude intermediate in the reactor, add formaldehyde (17.3 kg, 213 mol) and slowly add formic acid (19.7 kg, 418 mol) while maintaining the temperature below 30 °C. The initial addition can be exothermic.
-
Reaction and Work-up: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Gas evolution (CO2) will be observed.[4] Monitor the reaction by GC or HPLC. After completion, cool the mixture to room temperature.
-
Basification and Extraction: Slowly and carefully basify the reaction mixture to pH > 12 with a 50% sodium hydroxide solution while cooling in an ice bath. Caution: This is a highly exothermic neutralization. Extract the product with dichloromethane (3 x 75 L).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
Large-Scale Purification
The crude this compound can be purified by either crystallization or column chromatography.
-
Crystallization: The crude product can be dissolved in a minimal amount of a hot solvent such as ethyl acetate or a mixture of ethyl acetate and heptane. Upon cooling, the purified product should crystallize. The crystals can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent.
In-Process Controls and Final Product Characterization
| Analysis | Method | Purpose |
| Reaction Completion | TLC, HPLC | To monitor the consumption of starting materials and formation of product. |
| Chiral Purity (ee) | Chiral HPLC | To determine the enantiomeric excess of the final product. |
| Structural Confirmation | 1H NMR, 13C NMR, MS | To confirm the chemical structure of the final product. |
| Purity | HPLC, GC | To determine the chemical purity of the final product. |
Chiral HPLC Method Development:
A suitable starting point for chiral HPLC method development would be a polysaccharide-based chiral stationary phase, such as a Chiralpak® column, with a mobile phase consisting of a mixture of hexane and a polar modifier like ethanol or isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Expected NMR Data (1H and 13C NMR):
The 1H and 13C NMR spectra should be consistent with the structure of this compound. Key signals to look for in the 1H NMR would include two distinct methyl singlets and the diastereotopic protons of the piperazinone ring. The 13C NMR would show characteristic peaks for the carbonyl group, the two methyl groups, and the methylene carbons of the ring.
Safety Considerations
Sodium Triacetoxyborohydride (STAB):
-
STAB is a moisture-sensitive and water-reactive reagent. Handle under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Quenching of STAB with water or protic solvents is exothermic and generates hydrogen gas. Perform quenching slowly and in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Eschweiler-Clarke Reaction:
-
The reaction involves the use of formaldehyde, a known carcinogen and sensitizer, and formic acid, which is corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction is typically run at elevated temperatures and generates carbon dioxide gas. Ensure the reaction vessel is not sealed and is properly vented.
-
The work-up involves a highly exothermic neutralization with a strong base. Perform this step with caution and adequate cooling.
Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly designed and maintained hydrogenation reactor.
-
Palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when dry. Handle the catalyst as a wet paste and keep it moist.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers and drug development professionals can confidently produce this valuable chiral building block with high purity and enantiomeric excess, facilitating the advancement of new pharmaceutical candidates.
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
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Eschweiler–Clarke reaction - Wikipedia. [Link]
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Synthesis of Piperazin-2-ones - Thieme Chemistry. [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
- US3154552A - Methylation of piperazines - Google P
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Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
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Chiral mobile phase additives in HPLC enantioseparations - PubMed. [Link]
-
Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination | Bioconjugate Chemistry - ACS Publications. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]
-
Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks - PubMed. [Link]
-
Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation - ResearchGate. [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. [Link]
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Chiral HPLC Separations - Phenomenex. [Link]
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Eschweiler-Clarke Reaction - NROChemistry. [Link]
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed. [Link]
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INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM - Rasayan Journal of Chemistry. [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. [Link]
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A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. [Link]
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Synthesis of piperazines - Organic Chemistry Portal. [Link]
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Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. [Link]
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benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. [Link]
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Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information. [Link]
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The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,... - ResearchGate. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. [Link]
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Purification of (S)-1,5-Dimethylpiperazin-2-one by column chromatography
An Application Note and Protocol for the Purification of (S)-1,5-Dimethylpiperazin-2-one by Preparative Chiral Column Chromatography
Abstract
The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a paramount concern in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This application note provides a comprehensive, field-proven protocol for the purification of this compound from a racemic or enantiomerically enriched mixture using preparative chiral High-Performance Liquid Chromatography (HPLC). The narrative explains the fundamental principles of chiral recognition, the rationale behind the selection of the stationary and mobile phases, and a detailed, step-by-step workflow designed for researchers, scientists, and drug development professionals. The methodology is structured to ensure scientific integrity, reproducibility, and efficient isolation of the target enantiomer with high purity.
The Principle of Chiral Recognition in Chromatography
The separation of enantiomers via column chromatography is a sophisticated process that relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[2] For a successful separation to occur, there must be a discernible difference in the stability of these complexes for each enantiomer. This differential interaction is governed by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole forces) are necessary between the analyte and the chiral selector for effective enantiorecognition.[1][3] One of these interactions must be stereochemically dependent.
In the case of this compound, the molecule possesses key functional groups—a lactam (cyclic amide) and two tertiary amines—along with a chiral center at the C5 position. These features allow for multiple potential points of interaction with a suitable CSP. Polysaccharide-based CSPs, derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds and are selected as the foundation for this protocol due to their wide applicability and proven success in separating N-heterocyclic compounds.[2][4] The helical structure of these polysaccharide polymers creates chiral grooves and cavities where analyte enantiomers can bind, leading to different retention times and enabling their separation.[3]
Method Development Strategy: A Logic-Driven Approach
Developing a robust chiral separation method is an empirical process that benefits from a systematic screening strategy.[2] The choices outlined below are based on the known chemical properties of piperazine derivatives and established principles of chiral chromatography.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in chiral separation.[5] Polysaccharide-based CSPs are the most widely used and successful for a diverse array of molecules.[4] For this compound, an immobilized amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is recommended as a primary screening candidate. Immobilized phases offer enhanced durability and compatibility with a broader range of solvents compared to coated phases.[6]
Mobile Phase Optimization
The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention, resolution, and selectivity.[4]
-
Mode of Chromatography: Normal Phase (NP) chromatography is often the preferred mode for preparative chiral separations due to the higher solubility of many organic compounds and the use of volatile solvents that simplify product recovery. A typical NP system consists of a non-polar alkane (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Solvent Composition: The ratio of alkane to alcohol modifier is a key parameter for controlling retention time. A higher percentage of alcohol will decrease retention. An initial screening with a mobile phase of hexane and isopropanol is a standard starting point.
-
Mobile Phase Additives: this compound is a basic compound due to its piperazine core.[7] Basic analytes can interact strongly with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced resolution. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[8][9] The DEA competes for active sites on the stationary phase and ensures the analyte is in a neutral state, resulting in improved peak symmetry.
Experimental Workflow for Purification
The following diagram illustrates the comprehensive workflow for the purification of this compound.
Caption: Purification workflow from crude sample to pure enantiomer.
Detailed Purification Protocol
This protocol provides a robust starting point for the preparative separation of this compound. Optimization may be required based on the specific crude mixture composition and available instrumentation.
Materials and Reagents
-
Crude (±)-1,5-Dimethylpiperazin-2-one
-
Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade, >99.5%)
-
Solvents for sample recovery (e.g., Dichloromethane, Ethyl Acetate)
-
0.22 µm Syringe Filters (PTFE or compatible)
Instrumentation
-
Preparative HPLC system with an isocratic pump, autosampler or manual injector, and a UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Typical Preparative Column Dimensions: 250 x 20 mm, 5 µm particle size.
-
-
Fraction Collector
-
Rotary Evaporator
-
Analytical Chiral HPLC or SFC system for enantiomeric excess (ee) determination.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the purification.
| Parameter | Recommended Setting | Rationale |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (250 x 20 mm, 5 µm) | Broad enantioselectivity for a wide range of compounds, including N-heterocycles.[4] Immobilized for robustness. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Standard normal phase system. The Hexane/IPA ratio can be adjusted to optimize resolution and run time.[2] |
| Flow Rate | 18.0 mL/min | Appropriate for a 20 mm ID column; may be adjusted to optimize backpressure and resolution. |
| Column Temperature | 25 °C (Ambient) | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility.[10] |
| Detection | UV at 210 nm | The lactam carbonyl group provides UV absorbance at lower wavelengths. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully prepare 1 L of the mobile phase by combining 800 mL of hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude 1,5-Dimethylpiperazin-2-one in the mobile phase to a concentration of 10-20 mg/mL. The optimal concentration depends on the column's loading capacity and should be determined empirically.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
System Equilibration:
-
Install the preparative chiral column onto the HPLC system.
-
Equilibrate the column with the mobile phase at the set flow rate (18.0 mL/min) for at least 30-60 minutes, or until a stable baseline is observed on the detector.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Begin data acquisition and monitor the separation in real-time. The (R)- and (S)-enantiomers should elute as two separate peaks.
-
-
Fraction Collection:
-
Use an automated fraction collector programmed to collect fractions based on UV signal threshold or time windows.
-
Alternatively, manually collect fractions corresponding to the rising edge, apex, and falling edge of each enantiomeric peak. It is advisable to collect small, discrete fractions across each peak to isolate the purest material.
-
-
Analysis and Pooling of Fractions:
-
Analyze the collected fractions using an appropriate analytical method (e.g., analytical chiral HPLC or TLC) to determine the purity and enantiomeric composition of each.
-
Pool the fractions containing the desired (S)-enantiomer that meet the required purity specification (e.g., >99% ee).
-
-
Product Recovery:
-
Combine the pure, pooled fractions.
-
Remove the solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
The final product can be further dried under high vacuum to remove residual solvents.
-
-
Final Purity Assessment:
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Adjust the Hexane/IPA ratio. Increasing hexane percentage (e.g., 90:10) may improve resolution but will increase retention time. |
| Column Overload. | Reduce the injected sample mass or concentration. | |
| Peak Tailing | Insufficient basic modifier. | Increase the DEA concentration slightly (e.g., to 0.2%). |
| Column degradation. | Flush the column or replace it if performance does not improve. | |
| High Backpressure | Particulate matter in the system. | Filter the mobile phase and sample. Check for blockages in the system lines. |
| High flow rate. | Reduce the flow rate. | |
| No Separation | Unsuitable CSP. | Screen other types of chiral stationary phases (e.g., cellulose-based or Pirkle-type columns).[13] |
Conclusion
This application note details a systematic and scientifically grounded protocol for the preparative purification of this compound using chiral column chromatography. By employing an immobilized polysaccharide-based CSP and an optimized normal phase mobile phase containing a basic additive, this method provides a reliable pathway to obtaining the target enantiomer with high stereochemical purity. The principles and methodologies described herein are broadly applicable and serve as an authoritative guide for scientists engaged in the synthesis and purification of chiral molecules.
References
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Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Sztojkov-Ivanov, A. (2020). Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023). Chiral column chromatography. Retrieved from [Link]
-
Nageswari, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
De Bleye, C., et al. (2010). Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed. Retrieved from [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Scriba, G. K. (n.d.). Chiral Drug Separation.
-
Wang, L., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
- Al-Tamimi, A. M. (2022).
-
ResearchGate. (2025). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Retrieved from [Link]
-
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. PubChem Compound Database. Retrieved from [Link]
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Retrieved from [Link]
-
Villani, C., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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The Strategic Application of (S)-1,5-Dimethylpiperazin-2-one in the Synthesis of Potent and Selective δ-Opioid Receptor Ligands
Introduction: The Significance of Chiral Scaffolds in δ-Opioid Receptor Targeting
The δ-opioid receptor (DOR) has emerged as a compelling therapeutic target for a range of neurological disorders, including chronic pain, depression, and anxiety. Unlike μ-opioid receptor (MOR) agonists, which are the cornerstone of current pain management but are fraught with severe side effects such as respiratory depression and addiction, DOR agonists present a potentially safer therapeutic profile. The development of non-peptide, small-molecule DOR agonists has been a major focus of medicinal chemistry, leading to the discovery of highly potent and selective ligands.
A critical element in the design of these ligands is the incorporation of rigid, chiral scaffolds that correctly orient key pharmacophoric features for optimal receptor interaction. The diarylmethylpiperazine scaffold, exemplified by the potent and selective DOR agonist SNC80, has proven to be particularly fruitful.[1][2] This application note details the strategic use of the chiral building block, (S)-1,5-Dimethylpiperazin-2-one, as a precursor to a class of potent δ-opioid receptor ligands. We will elucidate the synthetic rationale, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships (SAR) that govern the affinity and selectivity of the resulting compounds.
The this compound moiety serves as a constrained dipeptide mimetic, where the stereochemistry at the C5 position, derived from L-alanine, is crucial for establishing the correct spatial orientation of substituents on the final piperazine ring. This, in turn, dictates the binding affinity and functional activity at the δ-opioid receptor.
Synthetic Strategy: From Chiral Lactam to Diarylmethylpiperazine Ligand
The synthetic pathway from this compound to a target δ-opioid ligand, such as an analogue of SNC80, involves two key transformations: the reduction of the lactam to the corresponding diamine and the subsequent N-arylation to introduce the diarylmethyl pharmacophore.
Caption: Synthetic workflow from this compound.
Part 1: Reduction of this compound
The initial step is the reduction of the amide bond within the piperazin-2-one ring to yield the corresponding (2S,5S)-1,5-dimethylpiperazine. This transformation is critical as it generates the fully saturated heterocyclic core of the final ligand.
Protocol 1: Borane Reduction of this compound
-
Rationale: Borane-tetrahydrofuran complex (BH3·THF) is a widely used reagent for the reduction of amides to amines. It offers good functional group tolerance and is effective for this transformation.
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add BH3·THF (3.0-4.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
To the residue, add a solution of HCl in diethyl ether to precipitate the diamine dihydrochloride salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water and basify with a NaOH solution to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (2S,5S)-1,5-Dimethylpiperazine.
-
Part 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
The introduction of the aryl moiety is a pivotal step in constructing the pharmacophore responsible for δ-opioid receptor binding. The Buchwald-Hartwig amination is a powerful and versatile method for this C-N bond formation.[3]
Protocol 2: Palladium-Catalyzed N-Arylation of (2S,5S)-1,5-Dimethylpiperazine
-
Rationale: This protocol utilizes a palladium catalyst and a bulky, electron-rich phosphine ligand to facilitate the coupling of the secondary amine of the piperazine with an aryl bromide. The choice of ligand is crucial for achieving high yields, especially with potentially sterically hindered substrates.[3]
-
Materials:
-
(2S,5S)-1,5-Dimethylpiperazine (1.0 eq)
-
Substituted Aryl Bromide (e.g., 4-bromobenzonitrile, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2-4 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5-10 mol%)
-
Cesium carbonate (Cs2CO3, 2.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine Pd2(dba)3, BINAP, and Cs2CO3.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the aryl bromide, followed by (2S,5S)-1,5-Dimethylpiperazine, and anhydrous toluene or THF.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated piperazine.[3]
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Structure-Activity Relationships (SAR) of Diarylmethylpiperazine-Based δ-Opioid Ligands
The pharmacological profile of ligands derived from the this compound scaffold is highly dependent on the nature and stereochemistry of the substituents on the piperazine ring and the attached aryl moieties. Extensive SAR studies on SNC80 and its analogues have provided valuable insights into the structural requirements for high affinity and selectivity for the δ-opioid receptor.[1][4][5]
| Modification | Position | Effect on δ-Opioid Receptor Affinity | Reference(s) |
| Stereochemistry | C2, C5 of Piperazine | (2S,5R) configuration is optimal for high affinity. | [2][5] |
| α-Benzylic Carbon | (R)-configuration is preferred for high affinity. | [5] | |
| N1-Substituent | Piperazine Ring | Small alkyl groups (e.g., methyl) are well-tolerated. | [6] |
| N4-Substituent | Piperazine Ring | Allyl group (as in SNC80) provides high affinity. Other small alkyl groups can be tolerated. | [4] |
| Aryl Ring A (meta-substituted) | Diarylmethyl Moiety | A 3-hydroxy or 3-methoxy group is beneficial for affinity. | [4] |
| Aryl Ring B (para-substituted) | Diarylmethyl Moiety | A para-N,N-diethylcarboxamide group is optimal for high affinity and selectivity. | [5][7] |
| N-monoalkylation of the amide reduces affinity compared to N,N-dialkylation. | [5] |
Key SAR Insights:
-
Stereochemistry is Paramount: The absolute stereochemistry of the chiral centers is a critical determinant of δ-opioid receptor affinity. The (2S,5R) configuration of the dimethylpiperazine core, which is derived from the reduction of (S)-5-methylpiperazin-2-one derivatives, combined with the (R)-configuration at the benzylic carbon, creates the optimal geometry for interaction with the receptor binding pocket.[5]
-
The Role of the N,N-Diethylcarboxamide Moiety: The N,N-diethylcarboxamide group on one of the aryl rings is a key feature for high affinity and selectivity. It is believed to engage in crucial hydrogen bonding interactions within the receptor. N-monoalkylation or the absence of substitution on the amide nitrogen leads to a significant decrease in affinity.[5]
-
Influence of the meta-Substituent: A hydroxyl or methoxy group at the 3-position of the other aryl ring enhances affinity. The removal of this substituent, as seen in the analogue SNC162, can dramatically increase selectivity for the δ-opioid receptor over the μ-opioid receptor.[4]
Pharmacological Evaluation: In Vitro and In Vivo Assays
The characterization of novel ligands derived from this compound requires a comprehensive pharmacological evaluation to determine their affinity, functional activity, and selectivity.
1. Radioligand Binding Assays:
-
Principle: To determine the binding affinity (Ki) of the synthesized compounds for the δ, μ, and κ opioid receptors. This is typically performed using cell membranes expressing the cloned human opioid receptors and a radiolabeled ligand (e.g., [3H]naltrindole for DOR).
-
Brief Protocol:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., [35S]GTPγS Binding or cAMP Inhibition):
-
Principle: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the compounds. Agonist binding to a G-protein coupled receptor like the DOR stimulates the binding of [35S]GTPγS to the Gα subunit or inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Brief Protocol ([35S]GTPγS):
-
Incubate cell membranes expressing the DOR with [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Separate the bound and free [35S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax (maximal effect).
-
Conclusion and Future Directions
This compound represents a valuable and strategically important chiral building block for the synthesis of potent and selective δ-opioid receptor ligands. Its rigid structure and defined stereochemistry provide a robust platform for the construction of complex diarylmethylpiperazine scaffolds. The synthetic routes, particularly leveraging the efficiency of the Buchwald-Hartwig amination, offer a reliable means to access a diverse range of analogues for SAR exploration.
The detailed understanding of the structure-activity relationships within this class of compounds continues to guide the design of novel DOR agonists with improved pharmacological profiles. Future work may focus on fine-tuning the substituents on the aryl rings and the piperazine nitrogen to enhance properties such as metabolic stability, bioavailability, and blood-brain barrier penetration, ultimately aiming for the development of safer and more effective therapeutics for a variety of neurological conditions.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. Available at: [Link]
-
Calderon, S. N., & Coop, A. (2004). SNC 80 and related delta opioid agonists. Current pharmaceutical design, 10(7), 733–742. Available at: [Link]
-
Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., Fildes, F. J., Jones, D. E., & Rice, K. C. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of medicinal chemistry, 37(14), 2125–2128. Available at: [Link]
-
Dondio, G., Petrillo, P., Ronzoni, S., & Tarsi, L. (1997). Piperazinyl Benzamidines: Synthesis and Affinity for the Delta Opioid Receptor. Bioorganic & medicinal chemistry, 5(9), 1719–1728. Available at: [Link]
-
Bedürftig, S., Gmeiner, P., & Wünsch, B. (2001). Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring. Journal of medicinal chemistry, 44(24), 4156–4165. Available at: [Link]
-
Knapp, R. J., Santoro, G., De Leon, I. A., Lee, K. B., Edsall, S. A., Waite, S., Malatynska, E., Varga, E., Calderon, S. N., Rice, K. C., Rothman, R. B., Porreca, F., Roeske, W. R., & Yamamura, H. I. (1996). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of pharmacology and experimental therapeutics, 277(3), 1284–1291. Available at: [Link]
-
McCauley, J. P., Jr, Dantzman, C. L., King, M. M., Ernst, G. E., Wang, X., Brush, K., Palmer, W. E., Frietze, W., Andisik, D. W., Hoesch, V., Doring, K., Hulsizer, J., Bui, K. H., Liu, J., Hudzik, T. J., & Wesolowski, S. S. (2012). Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. Bioorganic & medicinal chemistry letters, 22(2), 1169–1173. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Janetka, J. W., Ullrich, T., Crowder, J. M., Fildes, F. J., Mattson, M. V., Folk, J. E., & Rice, K. C. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. Bioorganic & medicinal chemistry, 11(22), 4761–4768. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
-
Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The University of Arizona. Available at: [Link]
-
Calderon, S. N., Rice, K. C., Rothman, R. B., de Costa, B. R., Jacobson, A. E., Radesca, L., & Flippen-Anderson, J. L. (1995). Probes for narcotic receptor-mediated phenomena. 25. Synthesis and evaluation of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as novel, highly selective delta opioid receptor agonists. Journal of medicinal chemistry, 38(1), 1–5. Available at: [Link]
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- 1. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for narcotic receptor-mediated phenomena. 25. Synthesis and evaluation of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as novel, highly selective delta opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazinyl benzamidines: synthesis and affinity for the delta opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1,5-Dimethylpiperazin-2-one as a Chiral Building Block in Drug Discovery
Introduction: The Strategic Value of Chiral Piperazinones in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a molecule dictates its interaction with biological targets, influencing both efficacy and safety. Chiral building blocks serve as foundational scaffolds for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[1] Among these, the piperazine moiety is a "privileged scaffold," appearing in a multitude of FDA-approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3] The piperazin-2-one core, a derivative of piperazine, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical modification.
(S)-1,5-Dimethylpiperazin-2-one, in particular, is a valuable chiral building block. The "S" configuration at the C-5 position, derived from the natural amino acid L-alanine, provides a defined three-dimensional orientation for substituents. The methyl groups at N-1 and C-5 introduce specific steric and electronic properties that can enhance binding affinity and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols for its synthesis and subsequent functionalization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | N/A |
| Molecular Weight | 128.17 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or low melting solid (Predicted) | N/A |
| Boiling Point | 243 °C (Predicted) | N/A |
| Density | 0.985 g/cm³ (Predicted) | N/A |
| pKa | 7.49 ± 0.40 (Predicted) | N/A |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~3.5-3.8 (m, 1H, C5-H), ~3.2-3.4 (m, 2H, C3-H₂), ~2.9-3.1 (m, 2H, C6-H₂), 2.85 (s, 3H, N1-CH₃), ~1.2 (d, J = 6.8 Hz, 3H, C5-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~168.0 (C=O), ~55.0 (C5), ~52.0 (C3), ~48.0 (C6), ~35.0 (N1-CH₃), ~18.0 (C5-CH₃).
-
-
IR (KBr, cm⁻¹):
-
~2970, 2930, 2850 (C-H stretch), ~1650 (C=O, amide stretch), ~1450, ~1370 (C-H bend), ~1100 (C-N stretch).
-
-
Mass Spectrometry (ESI+):
-
m/z: 129.10 [M+H]⁺, 151.08 [M+Na]⁺.
-
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved from the readily available chiral pool starting material, L-alanine methyl ester. The following protocol is adapted from established synthetic methodologies for chiral piperazinones.[6]
Workflow for the Synthesis of this compound
Sources
- 1. rsc.org [rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Solid-phase synthesis of peptides incorporating (S)-1,5-Dimethylpiperazin-2-one
Application Notes & Protocols
Topic: Solid-Phase Synthesis of Peptides Incorporating (S)-1,5-Dimethylpiperazin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Scaffold for Peptidomimetic Design
The synthesis of peptidomimetics is a cornerstone of modern drug discovery, aiming to create molecules that mimic the biological activity of natural peptides but with enhanced therapeutic properties such as increased stability against enzymatic degradation, improved bioavailability, and better conformational control.[1] this compound, a cyclic N-methylated amino acid derivative, represents a novel and valuable building block in this field. Its rigid structure acts as a potent beta-turn inducer, providing a scaffold to generate peptides with predictable and stable secondary structures.[2] This application note provides a comprehensive guide to the solid-phase synthesis of peptides incorporating this unique building block, addressing the specific challenges associated with its sterically hindered nature and providing detailed, field-proven protocols.
Understanding the Chemistry of this compound
This compound can be conceptualized as a cyclized dipeptide mimic containing an N-methylated residue. The incorporation of N-methylated amino acids into peptides is known to be challenging due to the steric hindrance at the secondary amine, which reduces its nucleophilicity and slows down the kinetics of peptide bond formation.[3] Consequently, standard solid-phase peptide synthesis (SPPS) protocols often result in low coupling yields and incomplete reactions.[4]
The key to successfully incorporating this compound lies in the selection of appropriate coupling reagents and optimized reaction conditions that can overcome this steric hindrance. Furthermore, the cyclic and N-methylated nature of this building block can influence the conformation of the growing peptide chain, potentially leading to aggregation or other side reactions that need to be carefully managed.[5][6]
Key Considerations for Successful Synthesis
Choice of Solid Support
The selection of the solid support (resin) is the first critical step in SPPS. For the synthesis of peptides incorporating this compound, the choice of resin will depend on the desired C-terminal functionality of the final peptide.
-
For C-terminal amides: Rink Amide resin is a suitable choice.[7]
-
For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin or Wang resin are recommended.[7]
Polystyrene (PS) resins are widely used, but for complex or aggregation-prone sequences, polyethylene glycol (PEG) modified resins (PEG-PS) can offer improved solvation and synthetic outcomes.[5][8][9][10]
The Crucial Role of Coupling Reagents
Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered amino acids.[11] For N-methylated residues, more potent activating agents are required.
| Coupling Reagent | Category | Key Advantages |
| HATU | Uronium/Aminium Salt | Highly effective for sterically hindered couplings, rapid reaction kinetics, and low racemization.[12] |
| PyAOP/PyBOP | Phosphonium Salt | Strong coupling reagents with high chemoselectivity, particularly useful for difficult couplings.[6][12] |
| COMU | Uronium/Aminium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile.[11] |
| BOP-Cl | Phosphonium Salt | Can be effective for couplings of N-methylated amino acids.[13][14] |
Recommendation: For the incorporation of this compound, HATU is the recommended primary coupling reagent due to its well-documented success with N-methylated and other sterically demanding amino acids.[3][12][13]
Monitoring the Coupling Reaction
The traditional ninhydrin test for monitoring the completion of coupling reactions is not reliable for N-methylated amino acids as it requires a primary amine. The bromophenol blue test is a suitable alternative for monitoring couplings to secondary amines.[13]
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide on Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide Resin (100-200 mesh)
-
Fmoc-protected amino acids
-
Fmoc-(S)-1,5-Dimethylpiperazin-2-one-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Methanol
-
Diethyl ether (cold)
-
Bromophenol blue test solution (250 mg in 50 ml DMF)[13]
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA and pre-activate for 5 minutes at room temperature.[13]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction, requiring a second coupling.[13]
-
Drain and wash the resin with DMF (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using Fmoc-(S)-1,5-Dimethylpiperazin-2-one-OH as the building block.
-
Due to the increased steric hindrance, extend the coupling time to 4 hours or perform a double coupling if necessary.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Caption: On-Resin N-Methylation Strategy.
Troubleshooting Common Challenges
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Perform a double coupling, increase the coupling time, or switch to a more potent coupling reagent like PyAOP. [6] |
| Peptide Aggregation | Formation of secondary structures on the resin. | Use a PEG-modified resin, perform the synthesis at a higher temperature, or incorporate pseudoproline dipeptides in the sequence. [5][8][9][10] |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide after Fmoc removal. | This is more common with proline at the second position but can occur with N-methylated residues. Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) and ensure rapid coupling after deprotection. [6][9][10] |
| Racemization | Loss of stereochemical integrity during activation/coupling. | Use HATU or other racemization-suppressing coupling reagents. Avoid prolonged pre-activation times. [11][15] |
Conclusion
The solid-phase synthesis of peptides incorporating this compound is a feasible yet challenging endeavor that requires careful optimization of reaction conditions. The key to success lies in the use of high-potency coupling reagents, appropriate monitoring techniques, and an awareness of potential side reactions. By following the protocols and troubleshooting guide outlined in this application note, researchers can effectively incorporate this valuable building block into their peptidomimetic designs, paving the way for the development of novel therapeutics with enhanced properties.
References
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Available at: [Link]
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Available at: [Link]
-
Yajima, H., et al. (1988). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications, (7), 482-484. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Reddit discussion on SPPS for N Methylated Peptides. (2023). Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]
-
de Arruda Brasil, M. C. O., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein & Peptide Letters. Available at: [Link]
-
de Arruda Brasil, M. C. O., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Gennari, C., et al. (2001). Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairin Inducer. European Journal of Organic Chemistry, 2001(18), 3445-3456. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]
- Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science, 96(4), 431–443. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available at: [Link]
-
Reddit discussion on Solid Phase Synthesis-- What are the major problems in the lab? (2018). Available at: [Link]
-
Gante, J. (1999). Diketopiperazines in Peptide and Combinatorial Chemistry. Angewandte Chemie International Edition, 38(12), 1698-1719. Available at: [Link]
-
Selecting Orthogonal Building Blocks - Merck Millipore. Available at: [Link]
-
From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2025). Available at: [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Accounts of Chemical Research, 44(9), 816–827. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(11), 3536. Available at: [Link]
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- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1,5-Dimethylpiperazin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1,5-Dimethylpiperazin-2-one. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and ensure the successful synthesis of this chiral molecule.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, presented in a practical question-and-answer format.
Issue 1: Low Yield of this compound
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is recommended.
-
Incomplete Cyclization: The formation of the piperazin-2-one ring is a critical step. If the cyclization of the diamine precursor is not driven to completion, a significant portion of your material will be lost.
-
Troubleshooting Tip: Monitor the progress of the cyclization reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. Ensure that the reagents used for cyclization are of high purity.
-
-
Side Reaction: Diketopiperazine (DKP) Formation: A common side reaction, especially when starting from amino acids or their esters, is the dimerization to form a diketopiperazine. In the case of (S)-alanine as a starting material, this would lead to the formation of (S,S)-3,6-dimethylpiperazine-2,5-dione.[1][2]
-
Troubleshooting Tip: To minimize DKP formation, maintain dilute reaction conditions during the initial steps of the synthesis. The slow addition of reagents can also be beneficial.
-
-
Incomplete N-Methylation: The final N-methylation step, often an Eschweiler-Clarke reaction, may not go to completion, leaving (S)-5-methylpiperazin-2-one as a major component in your crude product.
-
Troubleshooting Tip: Ensure the stoichiometry of formaldehyde and formic acid is appropriate, typically a slight excess of both is used.[3] Monitor the reaction for the cessation of carbon dioxide evolution, which indicates the reaction is nearing completion.
-
-
Product Loss During Work-up and Purification: The product may be lost during aqueous work-up due to its water solubility, or during purification steps like chromatography or crystallization.
-
Troubleshooting Tip: Optimize the extraction process by adjusting the pH of the aqueous layer to ensure the product is in its free base form and less water-soluble. When performing crystallization, carefully select the solvent system and control the cooling rate to maximize recovery.[4]
-
Issue 2: Poor Purity and Presence of Impurities
Question: My final product shows significant impurities by NMR and HPLC analysis. What are the common impurities and how can I remove them?
Answer: The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step towards effective removal.
-
Diastereomeric Impurity ((R)-1,5-Dimethylpiperazin-2-one): The presence of the (R)-enantiomer is a critical purity issue for chiral drug development. Racemization can occur at the chiral center of the (S)-alanine precursor, particularly under harsh acidic or basic conditions or during the reductive amination step.[5]
-
Troubleshooting Tip: The Eschweiler-Clarke reaction for N-methylation is generally known to proceed without racemization of chiral amines.[6] Therefore, focus on the preceding steps. Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. Chiral HPLC is the recommended method for determining the enantiomeric excess (ee) of your product.[7] Purification can be achieved by chiral chromatography or by diastereomeric salt crystallization.[8]
-
-
Unreacted Intermediates: The presence of unreacted (S)-5-methylpiperazin-2-one is a common impurity if the N-methylation step is incomplete.
-
Troubleshooting Tip: Drive the N-methylation reaction to completion by ensuring adequate reaction time and appropriate stoichiometry of reagents. Purification by column chromatography or distillation can effectively remove the less polar intermediate.
-
-
Diketopiperazine ((S,S)-3,6-dimethylpiperazine-2,5-dione): As mentioned earlier, this is a common byproduct from the dimerization of the amino acid starting material.
-
Troubleshooting Tip: This impurity has a significantly different polarity and structure compared to the desired product and can typically be removed by silica gel column chromatography.
-
The following diagram outlines a troubleshooting workflow for addressing low yield and purity issues:
Caption: Troubleshooting workflow for low yield and purity.
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and reliable synthetic route starts from (S)-alanine methyl ester hydrochloride. The synthesis involves two main stages:
-
Formation of (S)-5-methylpiperazin-2-one: This is typically achieved through a sequence of reductive amination with a protected aminoacetaldehyde followed by deprotection and spontaneous cyclization.[9]
-
N-methylation: The resulting (S)-5-methylpiperazin-2-one is then N-methylated, most commonly via the Eschweiler-Clarke reaction using formaldehyde and formic acid, to yield the final product.[6]
The overall synthetic pathway is illustrated below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Technical Support Center: N-Methylation of Piperazinones
Welcome to the technical support center for the N-methylation of piperazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we leverage our expertise to provide you with in-depth troubleshooting advice and practical solutions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-methylation of piperazinones, and what are their primary advantages and disadvantages?
The choice of methylation method is critical and depends on the substrate's sensitivity, the desired scale, and the available reagents. Here's a comparative overview of the most common techniques:
| Methylation Method | Reagents | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | - High yields[1]- Avoids quaternization[2][3]- Cost-effective reagents[4]- Mild reaction conditions[1] | - Requires heating (typically 80-100 °C)[1]- Formic acid can be corrosive- Potential for formylation side products |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | - Mild reaction conditions[5]- High chemoselectivity[5]- Broad functional group tolerance | - More expensive reducing agents[6]- Potential for toxic byproducts (e.g., HCN from NaBH₃CN)[5]- May require careful pH control |
| Classical Alkylation | Methyl Halides (e.g., CH₃I), Methyl Sulfates (e.g., (CH₃)₂SO₄) | - High reactivity | - Prone to over-methylation (quaternization)[3][7]- Highly toxic and carcinogenic reagents[8][9][10]- Often requires a base, which can complicate the reaction |
II. Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues you might encounter during the N-methylation of piperazinones, providing insights into their causes and offering actionable solutions.
Problem 1: Over-methylation and Formation of Quaternary Ammonium Salts
Q: I'm observing a significant amount of a highly polar, water-soluble byproduct that I suspect is the quaternary ammonium salt of my piperazinone. How can I prevent this?
A: The formation of quaternary ammonium salts is a common side reaction when using classical alkylating agents like methyl iodide or dimethyl sulfate.[3] These reagents are highly electrophilic and can react with the newly formed tertiary amine to give the quaternary salt.
Root Cause Analysis:
The lone pair on the nitrogen of the N-methylated piperazinone remains nucleophilic and can attack a second molecule of the methylating agent. This is particularly problematic with highly reactive methylating agents.
Solutions and Preventative Measures:
-
Switch to the Eschweiler-Clarke Reaction: This is the most effective way to avoid quaternization.[2][3] The mechanism of the Eschweiler-Clarke reaction involves the reduction of an iminium ion, and a tertiary amine cannot form a further iminium ion, thus preventing the fourth alkylation.[2]
-
Stoichiometric Control of the Methylating Agent: If you must use a classical alkylating agent, carefully control the stoichiometry. Use of a slight excess of the piperazinone substrate relative to the methylating agent can statistically disfavor di-alkylation.[11]
-
Slow Addition of the Alkylating Agent: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration, which favors the mono-methylation reaction.[11]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second methylation reaction more significantly than the first, thereby improving selectivity for the desired tertiary amine.[11]
Problem 2: Incomplete Reaction and Low Yield of the N-methylated Product
Q: My N-methylation reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material remaining. What could be the issue?
A: Incomplete conversion can stem from several factors, including reagent quality, reaction conditions, and the nature of the piperazinone substrate itself.
Root Cause Analysis:
-
Insufficient Reagent Activity: The methylating agent or the reducing agent (in reductive amination) may be old or degraded.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. For the Eschweiler-Clarke reaction, temperatures are typically in the range of 80-100 °C.[1]
-
Steric Hindrance: A sterically hindered piperazinone may react more slowly.
-
Poor Solubility: The piperazinone substrate may not be fully soluble in the reaction solvent.
Solutions and Preventative Measures:
-
Verify Reagent Quality: Use fresh, high-quality reagents. For reductive amination, ensure the reducing agent has not been deactivated by moisture.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Reaction Time: Extend the reaction time. Some sluggish reactions may require overnight stirring.
-
Concentration: Ensure the reactants are sufficiently concentrated.
-
-
Choice of Solvent: For piperazinones with poor solubility, consider using a co-solvent. In some cases, a modified Eschweiler-Clarke procedure in an alkylbenzene solvent like toluene can improve yields for poorly soluble amines.[12]
-
Use of Additives: In some modifications of the Eschweiler-Clarke reaction, the addition of an acid like sulfuric acid or phosphoric acid has been shown to improve conversions.[4][13]
Problem 3: Formation of N-Formyl Piperazinone as a Side Product
Q: During an Eschweiler-Clarke methylation, I've isolated a byproduct that appears to be the N-formylated piperazinone. What causes this and how can I minimize it?
A: N-formylation is a potential side reaction in the Eschweiler-Clarke reaction, as both formic acid and formaldehyde are present.[14][15] Formylation can sometimes compete with methylation, especially under certain conditions.[14]
Root Cause Analysis:
Formic acid can act as a formylating agent, especially if the reduction of the intermediate iminium ion is slow. The chemoselectivity between formylation and methylation can be influenced by the substrate and the reaction conditions.[14]
Solutions and Preventative Measures:
-
Ensure an Excess of Formaldehyde and Formic Acid: The classical Eschweiler-Clarke conditions typically use an excess of both reagents to drive the reaction towards methylation.[2]
-
Maintain Adequate Temperature: The reduction step of the Eschweiler-Clarke reaction, which leads to the methylated product, is temperature-dependent. Ensuring the reaction reaches the optimal temperature (usually 80-100 °C) can favor methylation over formylation.[1]
-
Consider a Different Reducing System: If formylation is a persistent issue, switching to a reductive amination protocol with a different reducing agent, such as sodium triacetoxyborohydride, can eliminate this side reaction as formic acid is not used.[5]
Problem 4: Potential for Piperazinone Ring Opening
Q: I am concerned about the stability of the piperazinone ring under my methylation conditions. Is ring opening a known side reaction?
A: While less common than other side reactions, ring opening of piperazine-containing structures can occur under certain conditions, particularly with strained or highly functionalized rings.[16][17]
Root Cause Analysis:
The specific mechanism for ring opening during N-methylation is not well-documented as a common side reaction. However, harsh reaction conditions, the presence of strong acids or bases, or specific structural features in the piperazinone could potentially lead to ring cleavage. For instance, benzyne-induced ring opening of DABCO (a related bicyclic diamine) has been reported.[18]
Solutions and Preventative Measures:
-
Use Mild Reaction Conditions: Opt for milder methylation methods like reductive amination with sodium triacetoxyborohydride at room temperature.[5]
-
Avoid Harsh Acids and Bases: If possible, avoid the use of strong, non-volatile acids or bases that could promote ring opening.
-
Protect Susceptible Functional Groups: If your piperazinone contains other functional groups that might facilitate ring opening, consider protecting them before performing the N-methylation.
-
Careful Monitoring: Monitor the reaction closely for the appearance of unexpected byproducts. If ring opening is suspected, detailed structural elucidation of the byproducts will be necessary to understand the degradation pathway and devise a more specific solution.
III. Experimental Protocols & Data
Protocol 1: N-Methylation of a Piperazinone via the Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Piperazinone (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Formic acid (98-100%, 3.0 eq)
-
Water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the piperazinone (1.0 eq).
-
Add formic acid (3.0 eq) followed by the aqueous formaldehyde solution (2.2 eq).[19]
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.[1][19]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is > 8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as required.
IV. Reaction Mechanisms and Pathways
Understanding the underlying mechanisms is key to troubleshooting. The following diagrams illustrate the desired methylation pathway and potential side reactions.
Desired Pathway: Eschweiler-Clarke N-Methylation
Caption: Quaternization side reaction with methyl iodide.
Side Reaction: N-Formylation
Caption: N-Formylation as a potential side reaction.
V. References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interspecies dose extrapolation for inhaled dimethyl sulfate: a PBPK model-based analysis using nasal cavity N7-methylguanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 13. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 14. Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formylation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing (S)-1,5-Dimethylpiperazin-2-one
Welcome to the technical support center for the synthesis of (S)-1,5-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As there is no single established protocol for this specific molecule, we present a robust and logical synthetic pathway and address the potential challenges you may encounter.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available chiral precursor, (S)-alanine methyl ester. The proposed pathway involves two sequential reductive aminations followed by a final deprotection and intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for choosing (S)-alanine methyl ester as the starting material?
A1: (S)-alanine methyl ester is an ideal starting material as it provides the desired stereochemistry at the C5 position of the piperazinone ring. Utilizing a chiral pool starting material is a common and effective strategy for asymmetric synthesis, avoiding the need for chiral separation or asymmetric catalysis in later steps.[1][2][3]
Q2: Why is reductive amination the method of choice for the N-methylation and chain extension steps?
A2: Reductive amination is a highly versatile and reliable method for forming C-N bonds.[4][5][6] It is known for its high yields and tolerance of a wide range of functional groups. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a one-pot reaction under gentle conditions, which helps to prevent side reactions and preserve the stereochemical integrity of the chiral center.[4][7]
Q3: What are the critical parameters to control during the cyclization step?
A3: The final intramolecular cyclization to form the lactam is a critical step. Key parameters to control include:
-
Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Temperature: While some cyclizations occur spontaneously upon deprotection, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
pH: The pH of the reaction mixture can influence the rate of cyclization. A slightly basic or neutral pH is often optimal.
Q4: Can other chiral sources be used for this synthesis?
A4: Yes, other chiral α-amino acids or their derivatives could be used to synthesize different substituted piperazinones. The choice of starting material will determine the substituent and stereochemistry at the C5 position.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield in the first reductive amination (Step 1)
-
Q: My reaction to form (S)-N-methylalanine methyl ester is showing low conversion. What are the possible causes and solutions?
-
A: Low conversion in the initial reductive amination can be due to several factors:
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions.
-
Incomplete Imine Formation: The formation of the imine intermediate from the amine and aldehyde is an equilibrium process.[4] Ensure the reaction is stirred for a sufficient time before and after the addition of the reducing agent. The use of a dehydrating agent, such as magnesium sulfate, can help drive the equilibrium towards the imine.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the reactants are used. A slight excess of formaldehyde and the reducing agent may be beneficial.
-
Issue 2: Formation of Di-alkylation and Other Side Products
-
Q: I am observing the formation of a di-N-methylated product or other impurities in my reaction mixture. How can I minimize these?
-
A: The formation of over-alkylated products is a common issue in reductive aminations.[5]
-
Control of Stoichiometry: Use a controlled amount of the aldehyde (formaldehyde in Step 1). A slow, dropwise addition of the aldehyde can help to minimize over-alkylation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred as it is less reactive than sodium borohydride and selectively reduces the imine in the presence of the aldehyde, reducing the chance of side reactions.[4][7]
-
Issue 3: Difficulty in Purifying the Intermediate Products
-
Q: The purification of the diamine intermediate (after Step 2) by column chromatography is proving difficult. What are my options?
-
A: Amine-containing compounds can be challenging to purify on silica gel due to their basicity, which can lead to tailing.
-
Modified Silica Gel Chromatography: You can pre-treat the silica gel with a small amount of triethylamine in the eluent system. This will neutralize the acidic sites on the silica and improve the separation.
-
Acid-Base Extraction: An alternative to chromatography is to perform an acid-base workup. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.
-
Issue 4: Low Yield in the Final Cyclization Step (Step 3)
-
Q: The final deprotection and cyclization step is giving a low yield of the desired this compound. What can I do to improve this?
-
A: Low yields in the cyclization step often point to competing intermolecular reactions.
-
High Dilution Conditions: As mentioned in the FAQs, running the reaction at a low concentration (e.g., 0.01-0.05 M) is crucial to favor the intramolecular reaction.[8]
-
Choice of Base: If a base is used to promote cyclization, a non-nucleophilic, sterically hindered base such as proton sponge or DBU can be beneficial to avoid side reactions.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or high temperatures can lead to degradation of the product.
-
Issue 5: Epimerization at the Chiral Center
-
Q: I am concerned about potential epimerization at the C5 position. How can I detect and prevent this?
-
A: Epimerization of the chiral center adjacent to the carbonyl group can occur, especially under harsh basic or acidic conditions.[9]
-
Detection: The enantiomeric purity of the final product should be assessed using a chiral analytical method, such as chiral HPLC or chiral GC.
-
Prevention: The key is to use mild reaction conditions throughout the synthesis. Avoid strong bases and high temperatures, particularly in the final cyclization step. If a base is necessary for the cyclization, a milder organic base is preferable to a strong inorganic base.
-
Experimental Protocols
Protocol 1: Synthesis of (S)-N-methylalanine methyl ester (Step 1)
-
To a stirred solution of (S)-alanine methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a 37% aqueous solution of formaldehyde (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of the Protected Diamine Intermediate (Step 2)
-
To a stirred solution of (S)-N-methylalanine methyl ester (1.0 eq) and N-Boc-aminoacetaldehyde (1.1 eq) in anhydrous DCM at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography (using silica gel treated with 1% triethylamine).
Protocol 3: Deprotection and Cyclization to this compound (Step 3)
-
Dissolve the purified protected diamine intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a large volume of a suitable solvent (e.g., toluene or DCM) to achieve high dilution (0.01 M).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) and heat the mixture to a gentle reflux.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes expected outcomes under optimized conditions. Note that these are target values and may vary based on experimental execution.
| Step | Product | Expected Yield | Expected Purity (by LC-MS) | Key Optimization Parameters |
| 1 | (S)-N-methylalanine methyl ester | 85-95% | >95% | Anhydrous conditions, controlled addition of reducing agent. |
| 2 | Protected Diamine Intermediate | 70-85% | >95% | Purity of starting materials, reaction time. |
| 3 | This compound | 60-75% | >98% | High dilution, choice of base, reaction temperature. |
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Troubleshooting flowchart for low yield in the final cyclization step.
References
-
Heine, N. B., Kaldas, S. J., Belding, L., Shmatova, O., Dudding, T., Nenajdenko, V. G., Studer, A., & Yudin, A. K. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry. [Link]
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Common Conditions for Reductive Amination. (n.d.). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. [Link]
-
Poghosyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. [Link]
-
Steinberg, S., & Bada, J. L. (1981). The epimerization of isovaline and α-methylisoleucine in fossil proteins. Geochimica et Cosmochimica Acta. [Link]
Sources
- 1. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
Improving the yield and enantioselectivity of (S)-1,5-Dimethylpiperazin-2-one synthesis
Welcome to the Technical Support Center for the synthesis of (S)-1,5-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2] Achieving high yield and, critically, high enantioselectivity for the (S)-enantiomer is a common challenge. This center is structured to address the most pressing issues encountered during this stereoselective synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low Overall Reaction Yield
Question: My multi-step synthesis of this compound is suffering from a low overall yield. Where should I begin troubleshooting?
Answer: A low overall yield in a multi-step synthesis is often due to cumulative losses. A systematic approach is required to identify the problematic step(s).
Recommended Troubleshooting Workflow:
-
Analyze Each Step Individually: Do not rely on the final yield alone. Isolate and characterize the product of each reaction step to determine the yield at each stage. This will pinpoint the least efficient transformation.
-
Purity of Starting Materials: Ensure the purity of your initial substrates, such as the starting amino acid (e.g., L-alanine methyl ester) and the protected aminoacetaldehyde.[3] Impurities can lead to side reactions and inhibit catalyst activity.
-
Cyclization Conditions: The final cyclization step to form the piperazinone ring can be a critical point for yield loss.[4]
-
Solvent Choice: The solvent can significantly influence reaction rates and solubility of intermediates. Anhydrous solvents like methanol or ethanol are often employed for the cyclization step.[3]
-
Temperature Control: While higher temperatures can accelerate the reaction, they may also promote side product formation. Optimization of the reaction temperature is crucial.[5] For the deprotection and cyclization of a protected chiral diamine derivative, a temperature range of 10-30 °C is often effective.[3]
-
-
Work-up and Purification: Significant product loss can occur during extraction and chromatography. Ensure the pH is optimized during aqueous work-up to prevent your product from remaining in the aqueous layer. Evaluate your chromatography conditions (stationary and mobile phase) to ensure good separation and recovery.
Issue 2: Poor Enantioselectivity (Low %ee)
Question: I am obtaining the desired product, but the enantiomeric excess (%ee) is consistently low. What are the primary factors influencing enantioselectivity in this synthesis?
Answer: Low enantioselectivity is a common and critical issue in asymmetric synthesis.[6][7] The stereochemical outcome is determined by the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. Several factors can erode this energy difference.
Key Areas for Optimization:
-
Catalyst Integrity and Loading:
-
Purity and Activity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Ensure it is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).[6]
-
Catalyst Loading: Insufficient catalyst loading can lead to a background, non-enantioselective reaction pathway becoming competitive. Conversely, excessively high loading is not cost-effective. An optimal catalyst loading must be determined experimentally.
-
-
Reaction Temperature:
-
Thermodynamic Control: Lowering the reaction temperature often enhances enantioselectivity.[8] This is because the reaction becomes more sensitive to the small energy differences in the transition states at lower temperatures. A temperature screen (e.g., 0 °C, -20 °C, -40 °C) is highly recommended.[6]
-
-
Solvent Effects:
-
Catalyst-Substrate Complex: The solvent can influence the conformation and stability of the chiral catalyst-substrate complex.[6] A solvent screen is a crucial optimization step. Protic versus aprotic, and polar versus non-polar solvents can have a profound impact on the %ee.
-
-
Substrate Control:
-
Protecting Groups: The choice of protecting groups on the diamine precursors can sterically and electronically influence the approach to the chiral catalyst, thereby affecting stereoselectivity.[9][10][11][12] For instance, a bulky protecting group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can enhance facial selectivity.[3][9]
-
Troubleshooting Workflow for Low Enantioselectivity:
Caption: A general workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with high enantiomeric purity?
A1: While several methods exist, a common and effective strategy involves the cyclization of a chiral diamine precursor.[3] This precursor is typically synthesized from a chiral pool starting material, such as L-alanine methyl ester, which establishes the stereocenter early in the synthesis. A key step is the reductive amination between a protected aminoacetaldehyde and the L-alanine derivative, followed by deprotection and intramolecular cyclization.[3] Asymmetric hydrogenation of a pyrazin-2-ol precursor is another powerful, albeit more complex, catalytic approach that can provide high enantioselectivity.[1][2]
Q2: How critical is the choice of protecting group for the nitrogen atoms during the synthesis?
A2: The choice of protecting group is extremely critical for both yield and selectivity.[9][10] An ideal protecting group strategy, often involving orthogonal protecting groups, allows for selective manipulation of the two nitrogen atoms.[9] For instance, using a benzyloxycarbonyl (Cbz) group allows for its removal via hydrogenolysis, a condition under which a tert-butyloxycarbonyl (Boc) group would be stable.[9] This control is essential to prevent unwanted side reactions like dimerization or polymerization and to direct the cyclization to form the desired piperazinone ring.[13]
Q3: My reductive amination step is giving a low yield. What can I do?
A3: Low yields in reductive amination can be due to several factors. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is milder and more selective than agents like sodium borohydride.[3] Ensure the reaction is run at a low temperature (e.g., -10 to 0 °C) to prevent the reduction of the aldehyde before imine formation.[3] The reaction is also sensitive to pH, so buffering the reaction mixture can sometimes be beneficial.
Q4: I am having trouble with the final N-methylation step. Are there any common pitfalls?
A4: The final methylation on the N1 position should be approached carefully to avoid over-methylation or reaction at other sites. A common and effective method is reductive amination using formaldehyde and a reducing agent. It is crucial to use a controlled amount of formaldehyde to prevent side reactions. The choice of reducing agent and solvent can also impact the efficiency of this step.
Experimental Protocols & Data
Protocol 1: Optimization of Reaction Temperature for Enantioselectivity
This protocol outlines a systematic approach to determine the optimal temperature for maximizing the enantiomeric excess (%ee).
Objective: To identify the reaction temperature that provides the highest enantioselectivity for the key stereocenter-forming step (e.g., asymmetric hydrogenation or a chiral auxiliary-mediated alkylation).
Methodology:
-
Set up a series of identical small-scale reactions in parallel.
-
Each reaction should be run at a different, precisely controlled temperature (e.g., Room Temp, 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (substrate concentration, catalyst loading, solvent, and reaction time) are kept constant across all reactions.
-
After the designated reaction time, quench all reactions simultaneously and work them up identically.
-
Analyze the enantiomeric excess of the product from each reaction using a validated chiral HPLC or GC method.
-
Plot the observed %ee as a function of temperature to identify the optimal condition.
Illustrative Data:
| Entry | Temperature (°C) | Yield (%) | %ee (S) |
| 1 | 25 (Room Temp) | 95 | 75% |
| 2 | 0 | 92 | 88% |
| 3 | -20 | 90 | 95% |
| 4 | -40 | 85 | >99% |
| 5 | -78 | 60 | >99% |
This data is illustrative and demonstrates a common trend where enantioselectivity increases as temperature decreases, sometimes at the cost of reaction rate and overall yield.[8]
Protocol 2: General Procedure for Cyclization
This protocol provides a general method for the deprotection and subsequent cyclization of a protected diamine precursor to form the piperazin-2-one ring.
Materials:
-
N-Cbz protected chiral diamine precursor
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Anhydrous Methanol
Procedure:
-
In a flask suitable for hydrogenation, dissolve the N-Cbz protected chiral diamine precursor in anhydrous methanol.
-
Carefully add Pd/C catalyst (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is sufficient for small scale) at room temperature (10-30 °C).[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the deprotected intermediate has cyclized. This process can take several hours.
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Relationship between Key Synthesis Stages:
Caption: Key stages in the synthesis of this compound.
References
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278. [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Merck Sharp & Dohme Corp. (2013). Practical asymmetric synthesis of a chiral piperazinone derivative. American Chemical Society. [Link]
-
Mancinelli, M., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Merck Sharp & Dohme Corp. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development. [Link]
-
Mancinelli, M., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
O'Brien, P., et al. (Date not available). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Mancinelli, M., et al. (Date not available). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. [Link]
-
ResearchGate. (Date not available). Optimization of reaction conditions. a. [Link]
-
Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
PubMed. (2020). Enantioselective synthesis of cyclic and linear diamines by imine cycloadditions. [Link]
-
Wuts, P. G. (Date not available). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
-
Hoveyda, A. H. (Date not available). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. National Institutes of Health. [Link]
-
Thieme Chemistry. (Date not available). Synthesis of Piperazin-2-ones. [Link]
-
ResearchGate. (Date not available). Optimization of the reaction conditions. Reaction conditions:.... [Link]
-
Li, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. National Institutes of Health. [Link]
-
University of Toledo. (Date not available). Asymmetric reactions_synthesis. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Pharmaceutical Technology. (Date not available). Meeting Challenges in Asymmetric Synthesis. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
PubMed. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. [Link]
-
ResearchGate. (Date not available). Plausible explanation for the low enantioselectivity observed. [Link]
-
ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]
- Google Patents. (Date not available).
-
ResearchGate. (Date not available). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
ResearchGate. (Date not available). Condition Optimization for the Reaction of 2 and DMF-DMA a. [Link]
-
MDPI. (Date not available). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ASM Journals. (Date not available). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. [Link]
-
National Institutes of Health. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. [Link]
-
ResearchGate. (Date not available). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. [Link]
-
National Institutes of Health. (Date not available). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. labinsights.nl [labinsights.nl]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the purification of chiral piperazinones
Welcome to the technical support center for the purification of chiral piperazinones. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of these critical chiral building blocks. The stereochemistry of piperazinone derivatives is of paramount importance in medicinal chemistry, as enantiomers often exhibit distinct pharmacological and toxicological profiles.[1][2] Therefore, robust and efficient purification methods are essential for advancing drug discovery and development programs.
This guide is structured in a question-and-answer format to directly address specific issues you may face in the laboratory. We will delve into the causality behind experimental choices, providing you with not just a protocol, but a deeper understanding of the principles of chiral separation.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project involving a racemic piperazinone. What is the best initial approach for chiral separation?
A systematic screening approach is the most efficient way to identify a suitable method for separating your chiral piperazinone.[3] The two primary methods for chiral resolution are chiral chromatography (High-Performance Liquid Chromatography - HPLC, and Supercritical Fluid Chromatography - SFC) and diastereomeric salt crystallization .
-
Chiral Chromatography: This is often the first choice for analytical and small-scale preparative separations due to its broad applicability and the commercial availability of a wide range of chiral stationary phases (CSPs).[4][5]
-
Diastereomeric Salt Crystallization: This classical method is highly effective and cost-efficient for large-scale resolutions.[6][7] It involves reacting the racemic piperazinone (a base) with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.[6][8]
A recommended initial workflow is to first screen for a suitable chiral column and mobile phase combination using analytical HPLC or SFC. If a good separation is achieved, this method can be scaled up. If chromatographic resolution is challenging or for large-scale needs, a parallel screen of chiral resolving agents for diastereomeric salt crystallization should be undertaken.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the synthesis of (S)-1,5-Dimethylpiperazin-2-one
Technical Support Center: Chiral Integrity in Piperazin-2-one Synthesis
Topic: Preventing Racemization During the Synthesis of (S)-1,5-Dimethylpiperazin-2-one
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the synthesis of this compound and related chiral heterocycles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs) about Racemization
This section addresses the fundamental questions surrounding the loss of stereochemical purity.
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In pharmaceutical development, the chirality of a molecule is a critical determinant of its biological activity.[1] Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects.[2] Therefore, synthesizing and maintaining the single, correct enantiomer, such as this compound, is essential for ensuring drug efficacy and safety.[3] Regulatory bodies like the FDA and Health Canada have specific guidelines that require thorough characterization and control of stereochemistry throughout the drug development process.[2][4]
Q2: What is the primary chemical mechanism leading to racemization in this synthesis?
A: The most common mechanism for racemization of α-amino acid derivatives is the deprotonation of the proton at the chiral α-carbon.[5] This is particularly problematic under basic conditions. The removal of this acidic proton creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original (S) and the undesired (R) enantiomer. The activation of the carbonyl group, for instance during an amide bond formation or cyclization step, increases the acidity of this α-proton, making it more susceptible to abstraction by a base.[5][6]
Q3: Which specific steps in the synthesis of this compound are most susceptible to racemization?
A: There are two primary stages where you should be highly vigilant:
-
Base-Mediated Intramolecular Cyclization: This is often the most critical step. The formation of the piperazinone ring from a linear precursor (e.g., cyclization of an N-acylated N'-methyl diamine derivative) typically requires a base. This base can easily abstract the acidic α-proton of the chiral center, leading to significant racemization if conditions are not carefully controlled.
-
N-Methylation (if performed post-cyclization): If you synthesize a precursor like (S)-1-methylpiperazin-2-one and then attempt to methylate the N5 nitrogen, the conditions required (e.g., strong base like NaH and a methylating agent) can readily cause epimerization at the adjacent C6 chiral center. It is widely recognized that N-methylation can significantly impact the properties of peptides and related structures, but it must be approached with caution to maintain chiral integrity.[7][8][9] A preferred strategy is often to use N-methylated amino acids as starting materials from the outset.[10]
Part 2: Troubleshooting and Optimization Guide
This section provides actionable advice for diagnosing and solving racemization issues in your experiments.
Q4: My chiral HPLC shows a mixture of enantiomers. How can I pinpoint the exact step causing the problem?
A: Systematic analysis is key. You must analyze reaction intermediates at each critical stage. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this type of analysis.[11]
Experimental Protocol: In-Process Chiral Analysis
-
Baseline: Before starting your reaction sequence, confirm the enantiomeric excess (ee) of your chiral starting material.
-
Sample at Key Stages: After each reaction step that could potentially affect the chiral center (e.g., after amide coupling, deprotection, and especially cyclization), take a small aliquot from the reaction mixture.
-
Quench and Workup: Immediately quench the reaction in the aliquot and perform a rapid workup to isolate the intermediate product.
-
Analyze: Analyze the ee of the isolated intermediate using a validated chiral HPLC or SFC method.
-
Identify: The first point in the sequence where you observe a significant drop in ee is your problem step. Focus all optimization efforts there.
Q5: I've identified the base-mediated cyclization as the problem. What are the best practices for base selection?
A: The choice of base and its stoichiometry are paramount. A stronger base or excess base will accelerate racemization.[12] The goal is to find a base that is strong enough to promote the desired cyclization but not so strong that it readily deprotonates the α-carbon.
| Base | Class | pKaH (Conjugate Acid) | Typical Application & Racemization Risk |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Commonly used, but can cause significant racemization, especially at elevated temperatures. |
| DIPEA (Hünig's Base) | Hindered Amine | ~10.7 | Steric bulk reduces its nucleophilicity but does not prevent it from acting as a base for α-proton abstraction. Moderate to high risk. |
| DBU | Amidine | ~12.5 | A strong, non-nucleophilic base. Very effective for deprotonation but carries a very high risk of racemization. Use with extreme caution. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 | A weaker, heterogeneous base. Can be a good option to minimize racemization but may require longer reaction times or higher temperatures, which can be a trade-off. |
| Proton Sponge | Aromatic Amine | ~12.1 | A non-nucleophilic base with high basicity but significant steric hindrance. Can sometimes be effective at promoting reactions while minimizing side reactions, but its high basicity still poses a risk. |
Recommendation: Start with the weakest base that can effect the transformation. Mild inorganic bases like K₂CO₃ or NaHCO₃ should be considered first. If a stronger organic base is required, use a hindered base like DIPEA at the lowest possible temperature and with precise stoichiometric control (e.g., 1.05-1.1 equivalents).
Q6: How do reaction temperature and solvent influence the loss of enantiomeric purity?
A: Temperature and solvent are critically important variables that modulate racemization rates.[12][13]
-
Temperature: Higher temperatures provide the activation energy needed for deprotonation, dramatically increasing the rate of racemization.[13] Always perform racemization-sensitive steps at the lowest temperature that allows for a reasonable reaction rate. Start your optimizations at 0 °C or even -20 °C.
-
Solvent: The polarity of the solvent can influence the rate of racemization by stabilizing the charged intermediates.[12]
| Parameter | Condition | Rationale & Impact on Racemization |
| Temperature | Low (-20 °C to 0 °C) | Reduces Risk. Lowers the kinetic energy, making proton abstraction less favorable. |
| Ambient (20-25 °C) | Moderate Risk. A common starting point, but often suboptimal for sensitive substrates. | |
| High (>40 °C) | High Risk. Significantly accelerates the rate of enolization and racemization. Avoid if possible. | |
| Solvent | Aprotic Polar (DMF, DMSO) | Higher Risk. Can stabilize the enolate intermediate, potentially increasing its lifetime and the chance of racemization. |
| Ethereal (THF, Dioxane) | Moderate Risk. Generally a good starting point for balancing solubility and minimizing side reactions. | |
| Halogenated (DCM, Chloroform) | Lower Risk. Less polar and less able to stabilize the enolate, often disfavoring racemization.[12] | |
| Aprotic Non-polar (Toluene) | Lower Risk. Often a good choice for minimizing racemization, but substrate solubility can be an issue. |
Part 3: Preventative Strategy and Optimized Protocol
Q7: What is the best overall strategy to design a synthesis of this compound that minimizes racemization risk from the start?
A: The most robust strategy is to build the chiral center into the molecule early and then perform subsequent reactions under conditions that do not compromise its integrity.
-
Start with N-Methylated Amino Acids: The ideal approach is to begin with commercially available (S)-N-methylalanine. This completely avoids a potentially problematic N-methylation step on the heterocyclic ring.[8]
-
Mild Coupling: Couple the (S)-N-methylalanine with a suitable partner (e.g., an N-protected 2-aminopropyl derivative) using coupling conditions known to suppress racemization. While classic peptide coupling reagents are a source of racemization, careful selection can mitigate this.[14]
-
Low-Temperature Cyclization: The final ring-closing step is the most critical. This must be optimized with a focus on low temperature and the judicious choice of a mild base and non-polar solvent.
Optimized Protocol Example: Low-Temperature Cyclization
This protocol assumes you have synthesized the linear precursor, (S)-2-((2-bromopropanoyl)amino)-N-methylpropanamide.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the linear precursor (1.0 eq) and anhydrous Toluene (to make a 0.1 M solution).
-
Cooling: Cool the stirred solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.1 eq) in anhydrous THF (1 M). Slowly add the base solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C. The use of a strong, hindered base at very low temperatures can favor intramolecular cyclization over intermolecular side reactions and deprotonation.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots every hour. Be careful to quench the aliquot immediately in a cooled, saturated NH₄Cl solution before analysis. The goal is to stop the reaction as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench it by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Analysis: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Immediately analyze the crude product for enantiomeric excess using chiral HPLC.
-
Purification: Purify the product using column chromatography on silica gel.
By strictly controlling temperature, using a suitable base, and minimizing the reaction time, this protocol provides a robust framework for preserving the chiral integrity of your final product.
References
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
D'hooghe, M., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry. [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]
-
Humphrey, J. M., et al. (2001). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Angewandte Chemie International Edition. [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]
-
Saggese, V., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Link]
-
Mancinelli, M., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Mancinelli, M., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
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Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
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Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]
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D'hooghe, M., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]
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Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
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Sani, M., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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de Oliveira, C. S., et al. (2015). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
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Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
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Ammazzalorso, A., et al. (2019). The Significance of Chirality in Drug Design and Development. Molecules. [Link]
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Sabatino, G., & Papini, A. M. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]
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Technical Support Center: Analytical Methods for Impurities in (S)-1,5-Dimethylpiperazin-2-one
Welcome to the technical support center for the analysis of (S)-1,5-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this chiral molecule. Adherence to stringent purity standards is critical for ensuring the safety and efficacy of pharmaceutical products, making robust analytical methodology a cornerstone of quality control.[1][2] This document provides a framework for understanding potential impurities, developing and validating analytical methods, and troubleshooting common issues encountered during experimentation.
Understanding the Impurity Landscape
The first step in developing any impurity detection method is to understand the potential sources and types of impurities that may be present. For this compound, impurities can be broadly categorized as process-related impurities, degradation products, and enantiomeric impurities.
Process-Related Impurities
These impurities are introduced during the synthesis of the active pharmaceutical ingredient (API). A comprehensive understanding of the synthetic route is paramount for predicting these impurities. While specific proprietary synthesis routes for this compound may vary, common synthetic strategies for related piperazinone structures can provide valuable insights.[3][4]
For instance, the synthesis of a substituted piperazin-2-one may involve the cyclization of a diamine with an alpha-haloacetyl halide or a related activated carboxylic acid derivative. Another common approach is the reductive amination of a suitable precursor.[5]
Based on these general synthetic principles, potential process-related impurities could include:
-
Unreacted Starting Materials: Such as the precursor diamine or the acylating agent.
-
Intermediates: Incomplete reaction progression can lead to the presence of synthetic intermediates.
-
Byproducts of Side Reactions: Parallel or competing reactions can generate structurally similar byproducts. For example, in methylation reactions using reagents like formaldehyde and formic acid (Eschweiler-Clarke conditions), mono-methylated piperazine or other side products can form.[5]
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium, nickel), and solvents used in the synthesis and purification steps.[1][5]
-
Isomeric Impurities: If the synthesis is not perfectly stereoselective, the undesired (R)-enantiomer may be present. Additionally, regioisomers could form depending on the starting materials.
Degradation Products
Degradation products can form during manufacturing, storage, or upon exposure to light, heat, humidity, acid, base, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[1][6][7]
Common degradation pathways for piperazin-2-one structures may include:
-
Hydrolysis: The amide bond in the piperazinone ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening and the formation of the corresponding amino acid derivative.
-
Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. Studies on piperazine have shown that oxidative degradation can lead to products such as ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[8][9][10]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Enantiomeric Impurity
As this compound is a chiral molecule, the presence of its opposite enantiomer, (R)-1,5-Dimethylpiperazin-2-one, is a critical impurity to monitor. Enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification a regulatory requirement.[11]
Analytical Methodologies and Troubleshooting
A multi-faceted analytical approach is typically required for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying non-volatile impurities, while Gas Chromatography (GC) is suitable for volatile impurities and starting materials. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of impurities in this compound. The development of a stability-indicating HPLC method that can separate the API from all potential impurities is crucial.
Caption: A systematic workflow for HPLC method development and validation.
For the crucial separation of the (S) and (R) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for piperazine derivatives.[11]
| Parameter | Recommended Starting Condition | Rationale |
| Column | Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) | Proven effectiveness for separating chiral piperazine derivatives.[11][12] |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v) | A polar organic mobile phase often provides good selectivity on polysaccharide CSPs. DEA is a basic modifier that can improve peak shape for basic analytes.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-35 °C | Temperature can influence enantioselectivity; starting at ambient or slightly elevated temperature is common.[12] |
| Detection | UV at a low wavelength (e.g., 210 nm) | The piperazin-2-one scaffold lacks a strong chromophore, necessitating detection at lower UV wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH. | - Increase the concentration of the basic modifier (e.g., DEA) in the mobile phase: This helps to saturate the acidic silanol groups on the silica support, reducing secondary interactions with the basic nitrogen atoms of the analyte.- Use a highly deactivated column: Modern columns with advanced end-capping are less prone to silanol interactions. |
| Poor Resolution of Enantiomers | - Suboptimal mobile phase composition.- Inappropriate column temperature. | - Vary the ratio of acetonitrile to methanol: The choice of the bulk organic solvent can significantly impact chiral recognition.- Adjust the column temperature: Enantiomeric separations are often sensitive to temperature. Both increasing and decreasing the temperature should be explored as it can alter the thermodynamics of the chiral recognition process.- Screen different chiral stationary phases: If resolution on one CSP is insufficient, trying a different type (e.g., an amylose-based CSP) may be beneficial. |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Run a blank gradient to identify the source of the ghost peaks. |
| Drifting Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition (e.g., evaporation of a volatile component).- Column degradation. | - Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is particularly important for gradient methods.- Keep mobile phase reservoirs capped to prevent selective evaporation. - Monitor column performance over time and replace if degradation is suspected. |
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable impurities, such as residual solvents and certain starting materials or byproducts. For this compound, which is a relatively polar molecule, derivatization may be necessary to improve its volatility and chromatographic performance, although direct analysis is often possible.
Based on methods for related piperazine derivatives, the following conditions can be a good starting point.[13]
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-17 (or similar mid-polarity phase) | A mid-polarity column can provide good selectivity for polar, nitrogen-containing compounds.[13] |
| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1-2 mL/min) | Inert carrier gases are essential for GC.[13] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation.[13] |
| Detector Temp. | 260 °C (FID or MS transfer line) | Prevents condensation of the analytes.[13] |
| Oven Program | Start at a lower temperature (e.g., 100-150 °C) and ramp up to a higher temperature (e.g., 260 °C) | A temperature gradient allows for the separation of compounds with a range of boiling points.[13] |
| Injection Mode | Split or Splitless | Split injection is suitable for concentrated samples, while splitless is used for trace analysis. |
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Peak Tailing for the API | - Active sites in the inlet liner or column.- The compound is too polar for the chosen column. | - Use a deactivated inlet liner. - Consider derivatization (e.g., silylation) to reduce polarity and improve peak shape. - Try a more polar column. |
| No Peaks or Very Small Peaks | - Sample not reaching the detector.- Thermal degradation in the injector. | - Check for leaks in the system. - Ensure the syringe is functioning correctly. - Lower the injector temperature to assess for thermal degradation. |
| Broad Peaks | - Slow injection speed.- Column contamination or degradation. | - Optimize the injection parameters for a fast sample transfer. - Bake out the column at a high temperature (within its limits) to remove contaminants. - Trim the first few centimeters of the column if the front end is contaminated. |
Spectroscopic Identification of Impurities
When an unknown impurity is detected by a chromatographic method, its structure must be elucidated. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
Coupling HPLC or GC with MS allows for the determination of the molecular weight of impurities. Tandem MS (MS/MS) experiments can provide fragmentation patterns that are crucial for structural elucidation.
Logical Flow for Impurity Identification using LC-MS
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Technical Support Center: Strategies to Improve the Solubility of (S)-1,5-Dimethylpiperazin-2-one Derivatives
Welcome to the technical support center for (S)-1,5-Dimethylpiperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. The inherent lipophilicity of the piperazinone scaffold can often lead to poor aqueous solubility, a critical hurdle in drug development that impacts everything from in vitro assay reliability to in vivo bioavailability.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues. Our approach is rooted in fundamental physicochemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives often exhibit poor aqueous solubility?
Answer: The solubility of these derivatives is a balance of competing structural features. The core structure, a piperazin-2-one ring, possesses both polar and non-polar characteristics. The two nitrogen atoms and the carbonyl group can participate in hydrogen bonding, which is favorable for aqueous solubility.[1] However, the hydrocarbon backbone of the ring and the methyl groups at the 1 and 5 positions contribute to the molecule's lipophilicity, or "greasiness," which disfavors interaction with water.
The overall solubility is heavily influenced by the nature of other substituents attached to the piperazine ring. Large, non-polar substituents will significantly decrease aqueous solubility, often making the compound "brick dust"—highly crystalline and difficult to dissolve. Understanding the interplay of these features is crucial for devising an effective solubility enhancement strategy.[2]
Q2: What is the most critical first step to characterize the solubility problem?
Answer: Before attempting to improve solubility, you must accurately quantify the baseline. A pH-solubility profile is the most informative initial experiment. Since the piperazine moiety contains basic nitrogen atoms, the molecule's ionization state—and therefore its solubility—will be highly dependent on pH.[3][4]
A typical profile involves measuring the thermodynamic solubility of your compound at equilibrium across a range of pH values (e.g., pH 2 to 10). This profile will reveal the intrinsic solubility of the neutral form (S₀) and the pKa of the ionizable group(s). This data is fundamental for deciding whether simple pH modification or more advanced techniques like salt formation are viable options.[5][6]
Q3: My compound is a weak base. How can I leverage pH to my advantage?
Answer: For a weakly basic compound like a piperazine derivative, solubility will be lowest at high pH (when it is in its neutral, un-ionized form) and will increase as the pH is lowered below its pKa. At a lower pH, the basic nitrogen atom becomes protonated (positively charged), and this ionized form is generally much more soluble in water.[7][8]
For in vitro experiments, this means you may be able to achieve the desired concentration by using an acidic buffer. However, for oral drug development, relying solely on the low pH of the stomach for dissolution can be problematic, as the compound may precipitate in the higher pH environment of the intestine. This is where strategies like salt formation become critical.[9]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific experimental problems with a step-by-step approach to resolution. We begin with a decision-making workflow to guide your strategy selection.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Issue 1: My compound has low solubility across the entire physiological pH range (pH 2-8). Simple pH adjustment is not enough.
This is a classic challenge for compounds that are either non-ionizable or weakly basic, where protonation does not sufficiently increase solubility. In this case, modifying the solid-state properties of the drug is the most effective approach.
Solution A: Salt Formation
For piperazine derivatives with sufficient basicity, forming a salt is the most common and effective method to increase solubility and dissolution rate.[5][6] The process involves reacting the basic nitrogen of the piperazine ring with an acid to create an ionized salt form, which has a more favorable crystal lattice energy for dissolution.[9][10]
Causality: The strong ionic interactions in the salt crystal lattice are more easily overcome by water molecules compared to the intermolecular forces in the crystal of the neutral compound. This leads to a higher dissolution rate and, often, a higher equilibrium solubility.[7]
Protocol: Small-Scale Salt Screening
-
Preparation: Dissolve 10-20 mg of your piperazine derivative (the "free base") in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol) to create a concentrated stock solution.
-
Counterion Addition: In separate vials, add a 1.0 to 1.1 molar equivalent of a selected counterion acid (see Table 1) to the stock solution. The acid can be added as a solution in the same solvent.
-
Crystallization: Allow the vials to stand at room temperature or cool slowly. If a precipitate forms, it is a potential salt. If no solid appears, try adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) to induce precipitation.
-
Isolation & Analysis: Isolate the resulting solid by filtration and dry it under vacuum.
-
Characterization: Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm a new crystalline form has been created. Measure the aqueous solubility of the new salt form and compare it to the free base. A significant increase confirms a successful salt formation.
Table 1: Common Acid Counterions for Salt Screening of Basic Drugs
| Counterion Name | Acid Type | Common Use/Properties |
| Hydrochloride | Strong Acid | Very common, often highly soluble, but can be hygroscopic. |
| Sulfate | Strong Acid | Can form stable, crystalline salts. |
| Mesylate (Methanesulfonate) | Strong Acid | Good for forming stable, crystalline, non-hygroscopic salts. |
| Tosylate (p-Toluenesulfonate) | Strong Acid | Similar to mesylate, useful for crystalline salt formation. |
| Maleate | Weak Acid | Often used, but potential for reactivity. |
| Citrate | Weak Acid | Can form multiple salt stoichiometries; generally well-tolerated. |
| Tartrate | Weak Acid | Chiral counterion, can be used for chiral resolution. |
Solution B: Co-crystallization
If your compound has very weak basicity or if stable salts cannot be formed, co-crystallization is an excellent alternative.[11] A co-crystal consists of the active pharmaceutical ingredient (API) and a neutral "co-former" molecule held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonding.[12][13]
Causality: Co-crystallization disrupts the self-association of the API molecules, creating a new crystal structure with different, and hopefully improved, physicochemical properties like solubility and dissolution rate.[14] This strategy is powerful because it does not require an ionizable group on the API.[15]
Protocol: Slurry Co-crystal Screening
-
Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[16]
-
Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of a pharmaceutically acceptable co-former (e.g., benzoic acid, nicotinamide, saccharin) to a vial. Add a small amount of the selected solvent to create a thick slurry.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.
-
Isolation: Filter the solid from the slurry and allow it to air dry.
-
Characterization: Analyze the resulting solid using PXRD. A new diffraction pattern, different from both the API and the co-former, indicates the formation of a co-crystal. Subsequently, test the solubility of the new co-crystal.
Issue 2: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.
This is a very common issue for lipophilic compounds and indicates that the compound's thermodynamic solubility in the final buffer is being exceeded. The goal here is to increase the apparent solubility in the solution.
Solution: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like your piperazine derivative, forming an inclusion complex that has improved aqueous solubility.[17][18][19]
Causality: The hydrophobic portion of your drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively "hides" the greasy part of your drug from the aqueous environment, preventing it from precipitating.[20]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
Protocol: Phase Solubility Study
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is a common choice).
-
Equilibration: Add an excess amount of your solid compound to each cyclodextrin solution. Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[16]
-
Sampling & Analysis: Filter each solution to remove the undissolved solid. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type plot) indicates the formation of a soluble 1:1 complex and confirms this is a viable strategy.
Issue 3: I need to achieve very high aqueous solubility for an intravenous (IV) formulation, and solid-state approaches are insufficient.
For applications requiring high concentrations in water, such as IV dosing, a chemical modification to create a highly soluble prodrug is often the best solution.
Solution: Prodrug Approach
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[21][22] To enhance water solubility, a polar, ionizable promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) is temporarily attached to the parent drug.[23][24]
Causality: The addition of a highly polar and often ionizable group dramatically increases the molecule's interaction with water, leading to a substantial increase in aqueous solubility. For this compound derivatives, the secondary amine in the piperazine ring (if available and not the N-1 position) is a potential attachment point for a promoiety.
Example Strategy: Phosphate Prodrug
-
Synthesis: Chemically attach a phosphate group to a hydroxyl or amine handle on the parent molecule. This requires multi-step organic synthesis and purification.
-
Solubility Measurement: The resulting phosphate ester or phosphoramidate is typically a salt (e.g., sodium salt) and is often orders of magnitude more soluble in water than the parent drug.
-
In Vitro/In Vivo Conversion: The key validation step is to demonstrate that the prodrug is stable in the formulation but is rapidly cleaved back to the active parent drug by enzymes (e.g., alkaline phosphatases) in plasma or tissue. This ensures that the desired therapeutic agent is delivered to the site of action.
Note: The prodrug approach is a significant undertaking that is typically reserved for late-stage preclinical or clinical development when a clear need for drastic solubility improvement has been established.[21]
Summary of Strategies
The choice of a solubility enhancement strategy depends on the physicochemical properties of your specific derivative and the requirements of your application.
Table 2: Comparative Overview of Solubility Enhancement Strategies
| Strategy | Principle | Applicability | Potential Solubility Increase | Key Advantage |
| pH Adjustment | Ionization of weak acids/bases | Compounds with pKa in the 2-10 range | 10-1,000x | Simple to implement for in vitro buffers. |
| Salt Formation | Solid-state modification via ionization | Basic or acidic compounds | 10-10,000x | Well-established, cost-effective, regulatory acceptance.[10] |
| Co-crystallization | Solid-state modification via H-bonding | Nearly all compounds, including non-ionizable ones | 2-100x | Broad applicability, tunes physicochemical properties.[11][12] |
| Cyclodextrins | Formulation via molecular encapsulation | Hydrophobic compounds | 10-1,000x (apparent) | Effective for in vitro and in vivo formulations.[17] |
| Solid Dispersions | Formulation in an amorphous state | Poorly crystalline, lipophilic drugs | 10-100x | Enhances both solubility and dissolution rate.[25][26] |
| Prodrug Approach | Covalent chemical modification | Compounds with a suitable chemical handle | >10,000x | Can achieve very high solubility for IV formulations.[22][23] |
By systematically evaluating your this compound derivative and applying the principles and protocols outlined in this guide, you can effectively overcome solubility limitations and advance your research and development goals.
References
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- International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
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- Unnamed Author. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
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- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
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- National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem Compound Database.
- Wikipedia. (n.d.). Piperazine.
- ResearchGate. (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products.
- Benchchem. (n.d.). physicochemical properties of piperazine-2-thione.
- Tran, T. H., et al. (2020). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. International Journal of Nanomedicine, 15, 3945–3957.
- Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1031-1040.
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Technical Support Center: Managing the Hygroscopicity of (S)-1,5-Dimethylpiperazin-2-one Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-1,5-Dimethylpiperazin-2-one hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity, stability, and reliable performance of your experiments.
Introduction: The Challenge of Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For active pharmaceutical ingredients (APIs) like this compound hydrochloride, moisture uptake can lead to a cascade of undesirable effects, including:
-
Physical Changes: Deliquescence (dissolving in absorbed water), caking, and altered flow properties, which can complicate handling and manufacturing processes.[1]
-
Chemical Degradation: Moisture can act as a reactant or facilitate degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[2]
-
Alterations in Crystal Structure: Moisture can induce polymorphic transformations or the formation of hydrates, which can impact the compound's solubility, bioavailability, and stability.
As a hydrochloride salt of a piperazinone derivative, this compound hydrochloride possesses structural features—namely the polar amide and amine groups and the chloride ion—that make it susceptible to moisture absorption. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my batch of this compound hydrochloride is hygroscopic?
A1: A definitive way to assess hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis, which measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH).[2][3] This will generate a moisture sorption isotherm, revealing the extent and rate of water uptake. A simpler, qualitative assessment can be made by observing the material's behavior when exposed to ambient, humid conditions. If the powder becomes sticky, clumpy, or appears wet, it is exhibiting hygroscopic properties.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize moisture absorption, this compound hydrochloride should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). For long-term storage, a controlled low-humidity environment (ideally below 40% RH) is recommended.
Q3: I've noticed the powder has formed clumps. Can I still use it?
A3: Caking or clumping is a physical manifestation of moisture uptake. While the compound may still be chemically viable, its handling properties are compromised, which can lead to inaccuracies in weighing and dispensing. It is crucial to first determine the water content (see Troubleshooting Guide 1) to assess the extent of moisture absorption. If the water content is significant, it may be necessary to dry the material under vacuum, though this should be done with caution to avoid thermal degradation. The stability of piperazine derivatives can be compromised under certain conditions.[4]
Q4: Can moisture affect the accuracy of my experimental results?
A4: Absolutely. If you are preparing solutions by weight, absorbed water will lead to an overestimation of the amount of active compound, resulting in solutions of lower-than-intended concentration. This can have significant downstream effects on the accuracy and reproducibility of your experiments.
Troubleshooting Guides
Troubleshooting Guide 1: Inaccurate Weighing and Handling
Issue: You are experiencing difficulty in accurately weighing the compound due to clumping, or you suspect the weighed amount is not representative of the true mass of the active ingredient.
Underlying Cause: Moisture absorption has altered the physical state of the powder, leading to poor flowability and an increase in mass due to water weight.
Solution Workflow:
-
Work in a Controlled Environment: Whenever possible, handle the compound in a glove box with controlled low humidity or in a fume hood with a steady flow of dry nitrogen.
-
Rapid Weighing: Minimize the exposure time of the compound to the ambient atmosphere. Have all necessary equipment ready before opening the primary container.
-
Use of a Desiccator: Pre-equilibrate the compound and any weighing tools in a desiccator before use.
-
Determine Water Content: For critical applications, it is essential to quantify the water content of your batch.
-
Protocol 1: Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurate water content determination in pharmaceutical substances.[2] It is a highly sensitive method that specifically quantifies water.
Step-by-Step Methodology:
-
Select a KF titrator appropriate for your expected water content (volumetric for higher content, coulometric for trace amounts).
-
Standardize the KF reagent with a certified water standard.
-
Accurately weigh a sample of this compound hydrochloride and quickly introduce it into the titration vessel.
-
Perform the titration until the endpoint is reached.
-
Calculate the percentage of water in your sample.
-
Use the corrected mass (total mass - mass of water) for calculating solution concentrations.
-
-
Protocol 2: Loss on Drying (Thermogravimetric Analysis)
Thermogravimetric analysis (TGA) can also be used to determine water content by measuring the mass loss of a sample as it is heated.[2] However, this method is less specific than KF titration as it will also detect other volatile components.
Step-by-Step Methodology:
-
Place a known mass of the compound into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a dry nitrogen atmosphere.
-
The weight loss observed at temperatures below the decomposition point can be attributed to the loss of water.
-
-
Data Interpretation:
| Water Content (%) | Hygroscopicity Classification (European Pharmacopoeia) | Recommended Actions |
| < 0.2% | Non-hygroscopic | Standard handling procedures are likely sufficient. |
| 0.2% to < 2% | Slightly hygroscopic | Use of a desiccator for storage is recommended. |
| 2% to < 15% | Moderately hygroscopic | Handle in a controlled low-humidity environment. |
| ≥ 15% | Very hygroscopic | Stringent environmental controls are necessary. |
Table based on the European Pharmacopoeia classification system.[5]
Troubleshooting Guide 2: Chemical Instability in Solution
Issue: You observe degradation of the compound in aqueous solutions over time, indicated by changes in appearance, pH, or chromatographic profile.
Underlying Cause: While the primary focus is on solid-state hygroscopicity, the stability of piperazinone derivatives in solution can also be a concern, and hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4]
Logical Relationship Diagram:
Caption: Impact of moisture on experimental integrity.
Mitigation Strategies:
-
Prepare Fresh Solutions: Whenever possible, prepare aqueous solutions of this compound hydrochloride immediately before use.
-
pH Control: The stability of compounds with amine and amide functionalities can be pH-dependent. Buffer your solutions to a pH where the compound exhibits maximum stability. This will likely require a preliminary pH-rate profile study.
-
Aprotic Solvents: If your experimental design allows, consider dissolving the compound in a dry, aprotic solvent where hydrolysis is less likely to occur.
-
Storage of Stock Solutions: If stock solutions must be stored, keep them at low temperatures (2-8 °C or -20 °C) and protected from light. Perform stability studies to determine the acceptable storage duration.
Troubleshooting Guide 3: Formulation and Manufacturing Challenges
Issue: During formulation development or manufacturing, you are encountering problems such as poor powder flow, sticking to equipment, or tablet hardness issues.
Underlying Cause: The hygroscopic nature of the API is leading to physical changes that negatively impact the manufacturing process.[1]
Formulation and Process Optimization Workflow:
Caption: Workflow for managing hygroscopic APIs in manufacturing.
Recommended Solutions:
-
Environmental Control During Manufacturing: Maintain a low relative humidity environment throughout the manufacturing process, from dispensing and blending to compression and packaging.[6]
-
Formulation Strategies:
-
Co-processing with Excipients: Blend the API with non-hygroscopic excipients such as microcrystalline cellulose. These materials can act as moisture scavengers, preferentially absorbing available water and protecting the API.[6]
-
Film Coating: For solid dosage forms like tablets, applying a moisture-barrier film coat can significantly reduce water uptake.[1][2][] Polymers like hydroxypropyl methylcellulose (HPMC) are often used for this purpose.[6]
-
Encapsulation: Enclosing the hygroscopic formulation in a capsule can provide a physical barrier against environmental moisture.[1][2][]
-
-
Protective Packaging: The final product should be packaged in materials with a low moisture vapor transmission rate.[8]
By implementing these strategies, you can effectively manage the challenges posed by the hygroscopicity of this compound hydrochloride, ensuring the quality and reliability of your research and development efforts.
References
-
Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]
-
Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]
-
MoistTech. (n.d.). Moisture Measurement Control in Pharmaceutical and Drug Manufacturing. [Link]
-
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Ask this paper | Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. [Link]
-
Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
-
Kalstein. (n.d.). Determination of moisture content for the manufacture of medicinal products. [Link]
-
Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
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SciSpace. (2022, September 21). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals (2022) | Liu Ng | 23 Citations. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
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Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
RSC Publishing. (n.d.). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. [Link]
-
PubMed. (n.d.). The effects of packaging on the stability of a moisture sensitive compound. [Link]
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- 8. The effects of packaging on the stability of a moisture sensitive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Piperazines
Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to diagnose, understand, and mitigate common challenges encountered during catalytic reactions such as reductive amination and cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of piperazine synthesis?
A1: Catalyst poisoning is the deactivation of a catalyst by chemical substances that bind to its active sites, rendering them inaccessible to reactants.[1][2] In piperazine synthesis, this leads to a significant decrease in reaction rate, incomplete conversion, and potential changes in product selectivity.[3] The nitrogen atoms in the piperazine ring itself can act as a poison, strongly adsorbing to the active sites of precious metal catalysts like palladium (Pd) and platinum (Pt).[4]
Q2: Which catalysts are most susceptible to poisoning during piperazine synthesis?
A2: Precious metal catalysts, essential for many synthetic routes to piperazines, are highly susceptible. This includes:
-
Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C): Widely used in C-N cross-coupling and hydrogenation reactions, they are prone to poisoning by sulfur compounds, amines (including the piperazine product), and phosphine ligands.[4][5][6]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly used for the hydrogenation of pyridine precursors to piperidines, they are also sensitive to nitrogen-containing compounds.[4]
-
Rhodium-based catalysts (e.g., Rh/C): Utilized in specific hydrogenations, these can also be poisoned by similar impurities.[4]
-
Nickel catalysts (e.g., Raney Nickel): While a more cost-effective option, they are notoriously sensitive to sulfur and nitrogen compounds.[4]
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[3]
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times or increased temperature.[3]
-
Changes in Selectivity: An increase in the formation of undesired byproducts may be observed.
-
Need for Harsher Reaction Conditions: You may find it necessary to increase temperature, pressure, or catalyst loading to achieve the desired conversion.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Stalled or Sluggish Hydrogenation of a Pyridine Derivative
Your hydrogenation of a pyridine derivative to the corresponding piperazine is slow or stops before completion.
-
Potential Cause 1: Product Inhibition/Poisoning
-
Explanation: The synthesized piperazine product is a Lewis base and can strongly coordinate to the active metal sites of the catalyst (e.g., Pd/C, PtO₂), preventing the pyridine starting material from binding and reacting.[4] This is a very common issue in this specific synthesis.
-
Solutions:
-
Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can compensate for the poisoned active sites.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of product adsorption relative to the reactant.
-
Consider Flow Chemistry: In a continuous flow setup, the product is constantly removed from the catalyst bed, minimizing contact time and thus reducing product inhibition.[4]
-
-
-
Potential Cause 2: Sulfur Impurities
-
Explanation: Sulfur compounds are potent poisons for palladium and platinum catalysts.[5][7] They can originate from starting materials (e.g., residual sulfur from upstream processes), solvents, or even rubber septa. Sulfur binds very strongly and often irreversibly to the metal surface.[8][9]
-
Solutions:
-
Purify Starting Materials: Recrystallize or chromatograph your starting materials to remove sulfur-containing impurities.
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and, if necessary, treat them to remove trace sulfur.
-
Implement a Guard Bed: Pass your reaction feedstock through a bed of a sacrificial material (like activated carbon or a dedicated scavenger resin) to capture sulfur compounds before they reach the main catalyst bed.[10]
-
-
Issue 2: Low Yield in a Palladium-Catalyzed C-N Cross-Coupling Reaction
You are attempting to synthesize a substituted piperazine via a Buchwald-Hartwig amination or similar cross-coupling reaction, and the yield is consistently low.
-
Potential Cause 1: Ligand Degradation or Poisoning
-
Explanation: Phosphine ligands, crucial for the catalytic cycle, can be displaced by the nucleophilic piperazine.[6] This can lead to the formation of inactive or less active palladium species. Additionally, bulky, electron-rich phosphine ligands, while generally effective, can be sensitive to air and moisture, leading to oxidation and loss of efficacy.[11][12]
-
Solutions:
-
Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich biarylphosphine ligands are often designed to resist displacement and promote efficient reductive elimination.[6][11]
-
Use of Pre-catalysts: Employing well-defined, air-stable palladium pre-catalysts can lead to more consistent results and higher yields by ensuring the formation of the active catalytic species.[13]
-
Ensure Inert Atmosphere: Use rigorous inert atmosphere techniques (e.g., glovebox, Schlenk line) to prevent ligand oxidation.[14]
-
-
-
Potential Cause 2: Heavy Metal Contamination
-
Explanation: Trace amounts of heavy metals like mercury, lead, or arsenic in your starting materials or reagents can act as severe catalyst poisons.[15] These metals can form stable alloys with palladium, permanently deactivating the catalyst.[1]
-
Solutions:
-
Source High-Purity Reagents: Be mindful of the source and purity of your starting materials, especially aryl halides.
-
Analytical Testing: If poisoning is suspected, consider analyzing your starting materials for trace heavy metals using techniques like Inductively Coupled Plasma (ICP) spectroscopy.[3][15]
-
-
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing catalyst poisoning issues.
Caption: Troubleshooting workflow for catalyst poisoning.
Advanced Diagnostics and Mitigation
Identifying the Culprit: Analytical Techniques
When simple troubleshooting fails, more advanced analytical techniques can pinpoint the cause of deactivation.
| Technique | Information Provided | Common Poisons Detected |
| ICP-OES/ICP-MS | Elemental analysis of the catalyst surface. | Heavy metals (Pb, Hg, As), Phosphorus.[15] |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical state and elemental composition of the catalyst surface. | Sulfur compounds, halide deposition, changes in metal oxidation state.[1][15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities in reactants and solvents. | Sulfur compounds, organic contaminants.[1][16] |
| Temperature-Programmed Desorption (TPD) | Identifies adsorbed species and their binding strength to the catalyst. | Adsorbed piperidine, CO, sulfur species.[4] |
Catalyst Regeneration: Is It Possible?
In some cases, a poisoned catalyst can be regenerated, although prevention is always the better strategy.
-
Thermal Regeneration: Involves heating the catalyst under a controlled atmosphere to desorb or decompose the poison. This can be effective for some reversibly bound poisons.[1][17]
-
Chemical Regeneration: The catalyst is washed with a reactive gas or solution to remove the impurities.[1][17] For example, an oxidative treatment might remove coking, while a specific solvent wash could remove strongly adsorbed organic molecules.[18] A dilute acid or base wash may also be effective for certain poisons, but care must be taken not to damage the catalyst support.[19]
Experimental Protocol: Test for Sulfur Poisoning
This protocol helps determine if sulfur is the likely cause of catalyst deactivation.
Objective: To assess if pre-treating the reaction mixture to remove sulfur improves reaction performance.
Materials:
-
Your standard reaction setup for piperazine synthesis.
-
Activated carbon (high purity, low sulfur content).
-
Your reaction solvent and starting materials.
Procedure:
-
Prepare a Slurry: In a separate flask, create a slurry of your starting materials and solvent.
-
Add Activated Carbon: Add 10-20 wt% of activated carbon relative to your limiting reagent.
-
Stir: Stir the slurry at room temperature for 1-2 hours. The activated carbon will adsorb many sulfur-containing impurities.
-
Filter: Filter the slurry through a pad of celite to completely remove the activated carbon.
-
Run the Reaction: Use the purified filtrate to set up your catalytic reaction as you normally would.
-
Compare: Compare the reaction progress (e.g., by TLC or LC-MS) to a control reaction run with untreated starting materials. A significant improvement in the reaction with the treated materials strongly suggests sulfur poisoning.
Diagram: Mechanism of Palladium Poisoning by Sulfur
This diagram illustrates how a sulfur compound deactivates a palladium catalyst surface.
Caption: Sulfur poisoning blocks active sites on a palladium catalyst.
By understanding the common causes of catalyst poisoning and implementing these troubleshooting and preventative strategies, you can significantly improve the efficiency, reproducibility, and success of your substituted piperazine syntheses.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
- C
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH.
- Regeneration of palladium based catalyst for methane ab
- How to detect catalyst poisoning in hydrotreaters. (2025-06-19).
- What is C
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- Method for reactivating palladium catalysts.
- Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing).
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008-05-01).
- Sulfur Poisoning and Regeneration of Palladium-based C
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01). MDPI.
- Poisoning and deactivation of palladium c
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2025-08-09). Request PDF.
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025-08-10).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015-03-27). PubMed.
- Technical Support Center: Catalyst Poisoning in 5-Methyl-1,2,3,6-tetrahydropyrazine Hydrogen
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Health Risk of Platinum Group Elements from Automobile Catalysts. (2025-08-06).
- Phosphine Ligands. TCI Chemicals.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021-02-22).
- Ligand design for cross-couplings: phosphines. (2024-01-10). YouTube.
- Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd..
- Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxid
- General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium c
- Evaluation of the health risk of platinum group metals emitted from automotive c
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2025-08-05).
- The chemistry of phosphines in constrained, well-defined microenvironments. (2021-02-19). Chemical Society Reviews (RSC Publishing).
- Univariate classification of phosphine ligation state and reactivity in cross-coupling c
- Significance of platinum group metals emitted from automobile exhaust gas converters for the biosphere. PubMed.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- How Can You Prevent Catalyst Poisoning?. (2025-09-14). YouTube.
- Impact of Platinum Group Metals on the Environment: A Toxicological, Genotoxic and Analytical Chemistry Study. (2025-08-07). Request PDF.
- Bypassing the Limitations of Directed C–H Functionaliz
- Impact of Platinum Group Metals on the Environment: A Toxicological, Genotoxic and Analytical Chemistry Study. Taylor & Francis Online.
- What Is Catalyst Poisoning In Chemical Reactions?. (2025-09-16). YouTube.
- Catalyst deactiv
- Catalyst Poisoning Explained Simply. (2025-11-21). RevisionDojo.
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for (S)-1,5-Dimethylpiperazin-2-one: Chiral HPLC and its Alternatives
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-1,5-Dimethylpiperazin-2-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. One enantiomer may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive or, in worst-case scenarios, contribute to adverse effects.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent control over the enantiomeric composition of chiral drugs.[2]
This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the enantiomeric excess (ee) of this compound. We will present a detailed, field-proven chiral High-Performance Liquid Chromatography (HPLC) method, contextualized with a discussion of its underlying principles. Furthermore, we will objectively compare this primary method with viable alternatives—Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the supporting data and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Foundation of Chiral Separation: Principles of Chiral HPLC
Chiral HPLC is the cornerstone technique for enantiomeric separation in the pharmaceutical industry.[1][3] Its efficacy lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column.[4][5] The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] These complexes possess different interaction energies, leading to differential retention times and, ultimately, their separation. The primary interactions governing this recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][6]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for separating a wide range of chiral compounds, including those with amine and amide functionalities similar to 1,5-Dimethylpiperazin-2-one.[7][8][9]
Recommended Method: Chiral HPLC for this compound
The following protocol is a robust, starting-point method for the enantiomeric excess determination of this compound, designed based on established principles for structurally related chiral amines and lactams.[7][9]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) | Immobilized polysaccharide CSPs offer broad selectivity for cyclic amines and amides and are compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility.[7][9] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | A normal-phase mobile system is often effective for polysaccharide CSPs. IPA acts as the polar modifier, while a small amount of a basic additive like DEA is crucial for improving the peak shape of basic analytes like piperazinones by minimizing interactions with residual silanols on the silica support.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature control is vital for reproducible retention times and selectivity. Lower temperatures can sometimes improve resolution.[6] |
| Detection Wavelength | 210 nm | Piperazinones lack a strong chromophore, so detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic 1,5-Dimethylpiperazin-2-one in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a working standard solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
For determining the limit of quantification, prepare a spiked sample by adding a known amount of the racemic standard to the (S)-enantiomer standard to achieve a final concentration of the (R)-enantiomer at the desired impurity level (e.g., 0.1%).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the following formula:
% ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
Method Validation Workflow
A robust analytical method must be validated to ensure it is fit for its intended purpose.[10] The validation should be performed in accordance with ICH Q2(R2) guidelines.[11][12]
Figure 1: Workflow for Chiral HPLC Method Validation.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.
-
Linearity: Assessed over a range of concentrations for both the major ((S)-) and minor ((R)-) enantiomers.
-
Accuracy: Determined by spike-recovery experiments, where known amounts of the (R)-enantiomer are added to the (S)-enantiomer sample.[13]
-
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and between analysts).[13]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of the (R)-enantiomer that can be reliably detected and quantified, respectively.[14]
-
Robustness: The method's reliability is tested by making deliberate, small variations in parameters such as mobile phase composition, flow rate, and column temperature.[12]
Comparative Analysis with Alternative Techniques
While chiral HPLC is often the gold standard, other techniques can be employed for ee determination, each with its own set of advantages and limitations.[15][16]
Chiral Gas Chromatography (GC)
Chiral GC separates enantiomers in the gas phase using a chiral stationary phase, often based on cyclodextrin derivatives.
-
Principle: Volatilized enantiomers interact differently with the CSP within the GC column, leading to different retention times.
-
Applicability to 1,5-Dimethylpiperazin-2-one: Due to its relatively low volatility and polar nature, direct analysis of 1,5-Dimethylpiperazin-2-one by GC is challenging. Pre-column derivatization to create a more volatile and less polar derivative would likely be necessary.[17] This adds a sample preparation step and a potential source of error.
-
Advantages: High resolution and sensitivity, especially with a Flame Ionization Detector (FID).
-
Disadvantages: Requires analyte volatility or derivatization, and high temperatures can risk thermal degradation or racemization of the analyte.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique does not involve chromatographic separation. Instead, it relies on differentiating enantiomers in solution.
-
Principle: A chiral solvating agent (or chiral shift reagent) is added to the NMR sample. It forms transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum (e.g., specific proton signals) to appear at different chemical shifts (i.e., they become diastereotopic).[16] The enantiomeric excess can then be determined by integrating these separated signals.
-
Applicability to 1,5-Dimethylpiperazin-2-one: This method is feasible. A common CSA for amines and amides is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).[17]
-
Advantages: Rapid analysis without the need for a chromatographic separation, provides structural information, and consumes minimal sample.
-
Disadvantages: Lower sensitivity compared to HPLC, potential for peak overlap, and accuracy can be compromised at very high or very low ee values due to the difficulty in accurately integrating a very small peak next to a very large one. It is generally less precise than chromatography for trace-level quantification.
Head-to-Head Comparison of Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the required level of precision, sample throughput, and available instrumentation.
Figure 2: Decision tree for selecting an appropriate analytical method.
Quantitative Data Summary:
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | NMR with Chiral Solvating Agent |
| Precision (RSD) | Excellent (< 2%)[13] | Very Good (< 5%) | Good to Fair (5-10%, ee dependent) |
| Sensitivity (LOQ) | ~0.05 - 0.1% | ~0.01 - 0.1% | ~1-5% |
| Sample Throughput | Moderate (15-30 min/sample) | Moderate (20-40 min/sample) | High (5-10 min/sample) |
| Sample Prep | Simple (dissolve and filter) | Complex (derivatization required) | Simple (dissolve and add CSA) |
| Instrumentation | Standard HPLC/UPLC | Standard GC | High-Field NMR |
| Primary Application | QC Release Testing, R&D | Specialized R&D | R&D, Reaction Monitoring |
Conclusion and Authoritative Recommendations
For the routine, high-precision determination of the enantiomeric excess of this compound in a drug development and quality control setting, chiral HPLC is the unequivocally superior method . Its high precision, robustness, and established validation protocols align with the stringent requirements of regulatory bodies.[18][19] The proposed method, utilizing an immobilized polysaccharide-based CSP, provides a scientifically sound and reliable starting point for this analysis.
While chiral HPLC is the recommended primary technique, the other methods have their place. NMR with a chiral solvating agent serves as an excellent complementary tool for rapid screening in a research and development context, where immediate feedback on the stereochemical outcome of a reaction is more critical than high precision. Chiral GC , although requiring a more involved sample preparation through derivatization, could be considered if exceptionally high sensitivity is required and a suitable derivatization protocol can be robustly established.
Ultimately, the selection of a method should be guided by its intended purpose, and its performance must be verified through a thorough validation process to ensure data integrity and regulatory compliance.[10][11]
References
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A Comparative Guide to the Chiral Separation of (S)- and (R)-1,5-Dimethylpiperazin-2-one: Supercritical Fluid Chromatography vs. High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chiral analysis, the efficient separation of enantiomers is a critical hurdle. The differential pharmacological and toxicological profiles of stereoisomers necessitate robust and reliable analytical methods for their individual assessment. This guide provides an in-depth comparison of two powerful techniques for the enantioselective separation of (S)- and (R)-1,5-Dimethylpiperazin-2-one: Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC).
The Rise of Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a premier technique for enantioselective separations, largely due to its significant advantages in terms of speed, efficiency, and environmental sustainability.[1][2] The use of supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier, results in a mobile phase with low viscosity and high diffusivity.[3] This allows for higher flow rates and faster separations without a proportional loss in chromatographic efficiency, leading to increased throughput.[4] Furthermore, the reduced consumption of organic solvents aligns with the principles of green chemistry, a growing priority in the pharmaceutical industry.[1]
For the separation of piperazin-2-one derivatives, chiral SFC has been successfully employed to determine enantiomeric excess, indicating its suitability for this class of compounds.[5] The key to a successful chiral SFC separation lies in the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition.
Experimental Protocol: Chiral SFC of 1,5-Dimethylpiperazin-2-one
This protocol is based on methodologies reported for the chiral separation of similar piperazin-2-one structures.[5]
Instrumentation:
-
SFC system equipped with a back-pressure regulator, UV detector, and autosampler.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including those with amide functionalities.[3] |
| Mobile Phase | Supercritical CO₂ / Methanol (gradient or isocratic) | Methanol is a common polar modifier that enhances the solubility of the analyte and improves peak shape. A gradient elution can be employed to optimize resolution and analysis time. |
| Flow Rate | 3.0 mL/min | The low viscosity of the supercritical fluid mobile phase allows for higher flow rates compared to HPLC, leading to faster analysis times.[4] |
| Back Pressure | 150 bar | Maintaining adequate back pressure ensures the mobile phase remains in a supercritical state, which is crucial for achieving high efficiency. |
| Column Temp. | 35 °C | Temperature can influence selectivity and efficiency. 35 °C is a common starting point for chiral SFC separations. |
| Detection | UV at 210 nm | 1,5-Dimethylpiperazin-2-one possesses a weak chromophore, and detection at lower UV wavelengths is often necessary for adequate sensitivity. |
Sample Preparation:
-
Prepare a stock solution of racemic 1,5-Dimethylpiperazin-2-one in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to a working concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
Figure 1: A simplified workflow for the chiral SFC separation of 1,5-Dimethylpiperazin-2-one enantiomers.
The Established Alternative: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a robust and widely accessible technique for the separation of enantiomers.[6] While often having longer run times compared to SFC, modern advancements in stationary phase technology have significantly improved its efficiency. For piperazine-containing molecules, polysaccharide-based CSPs have demonstrated excellent performance in HPLC mode.[7]
Experimental Protocol: Chiral HPLC of 1,5-Dimethylpiperazin-2-one
This protocol is adapted from a validated method for the chiral separation of the structurally similar compound, piperazin-2-ylmethanol.[7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) | Immobilized polysaccharide-based CSPs offer enhanced solvent compatibility and robustness, making them suitable for a wider range of mobile phases.[7] |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | This mobile phase composition provides a good balance of solvent strength and selectivity for piperazine derivatives. Diethylamine is a common additive used to improve the peak shape of basic compounds.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides a balance between analysis time and efficiency. |
| Column Temp. | 35 °C | Consistent with the SFC method for a more direct comparison. |
| Detection | UV at 205 nm | Similar to SFC, a low UV wavelength is necessary for sensitive detection. |
Sample Preparation:
-
Prepare a stock solution of racemic 1,5-Dimethylpiperazin-2-one in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Figure 2: A simplified workflow for the chiral HPLC separation of 1,5-Dimethylpiperazin-2-one enantiomers.
Performance Comparison: SFC vs. HPLC
The choice between SFC and HPLC for the chiral separation of 1,5-Dimethylpiperazin-2-one will depend on the specific requirements of the analysis, such as the need for high throughput, preparative scale separation, or the availability of instrumentation.
| Performance Metric | Chiral SFC | Chiral HPLC | Supporting Rationale |
| Analysis Time | Faster (typically 2-5 minutes) | Slower (typically 10-20 minutes) | The lower viscosity of the supercritical fluid mobile phase allows for significantly higher flow rates, leading to shorter run times.[4] |
| Resolution (Rs) | Generally comparable or better | Good to excellent | SFC can sometimes offer different selectivities compared to HPLC, potentially leading to improved resolution.[3] |
| Solvent Consumption | Significantly lower | Higher | The primary mobile phase in SFC is CO₂, with only a small percentage of organic modifier, drastically reducing solvent usage.[1] |
| Environmental Impact | "Greener" | Less environmentally friendly | The reduction in organic solvent consumption makes SFC a more sustainable technique.[1] |
| Method Development | Can be faster due to rapid equilibration times | Can be more time-consuming | The faster run times and quick column equilibration in SFC expedite the method development process.[8] |
| Preparative Scale | Highly advantageous | Feasible but less efficient | The ease of removing CO₂ from collected fractions makes SFC highly suitable for preparative scale purification.[9] |
Conclusion: Making an Informed Decision
For the chiral separation of (S)- and (R)-1,5-Dimethylpiperazin-2-one, both SFC and HPLC are viable and powerful techniques. However, Chiral SFC presents compelling advantages, particularly for applications requiring high throughput, such as in drug discovery screening, and for preparative separations where the ease of solvent removal and reduced environmental impact are significant benefits.[1][9] The speed of analysis and method development in SFC can accelerate project timelines considerably.[8]
Chiral HPLC remains a reliable and widely accessible alternative, especially in analytical laboratories where it is the established workhorse. The development of robust immobilized chiral stationary phases has enhanced its performance and versatility.[7]
Ultimately, the choice between these two techniques will be guided by the specific analytical challenge, available resources, and the desired outcomes. For laboratories equipped with both technologies, a screening approach on both platforms would be the most comprehensive strategy to identify the optimal separation conditions.
References
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- Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. (2003). Chirality.
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.).
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- Phenomenex. (n.d.).
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- Recent trends in chiral supercritical fluid chromatography. (n.d.).
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Comparison of synthetic routes to chiral disubstituted piperazinones
An In-Depth Guide to the Synthetic Routes for Chiral Disubstituted Piperazinones
Introduction: The Piperazinone Core in Modern Drug Discovery
The piperazin-2-one motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals. Its conformationally constrained, peptide-like structure makes it an ideal building block for peptidomimetics, enabling the design of drug candidates with improved metabolic stability and oral bioavailability. Notable examples include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A. The precise spatial arrangement of substituents on the piperazinone ring is critical for biological activity, making the stereocontrolled synthesis of chiral disubstituted derivatives a significant and ongoing challenge for synthetic organic chemists.
This guide provides a comparative analysis of the principal synthetic strategies developed to access these valuable chiral scaffolds. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide representative experimental data and protocols to inform methodological selection for researchers in drug discovery and development.
Catalytic Asymmetric Hydrogenation: A Direct Approach to Stereocenters
One of the most elegant and atom-economical methods for installing chirality is through catalytic asymmetric hydrogenation. This strategy typically involves the reduction of a prochiral unsaturated precursor, such as a pyrazin-2-ol or an unsaturated piperazinone, using a chiral metal catalyst.
Mechanism and Rationale
The key to this method lies in the dynamic kinetic resolution of intermediates during the hydrogenation process. For instance, in the palladium-catalyzed hydrogenation of pyrazin-2-ols, the substrate exists in tautomeric equilibrium. The chiral catalyst coordinates to the substrate, and the hydrogenation of two imine-like double bonds occurs stereoselectively, delivering the chiral piperazin-2-one with high diastereoselectivity and enantioselectivity.[1] Iridium-based catalysts have also proven effective for the asymmetric hydrogenation of exocyclic double bonds in unsaturated piperazin-2-one systems.[2]
Key Advantages:
-
High Efficiency: Often proceeds with high yields and excellent stereoselectivities (ee and dr).
-
Atom Economy: Hydrogenation is an inherently atom-economical process.
-
Directness: Can create two stereocenters in a single step from an aromatic precursor.
Limitations:
-
Requires specialized high-pressure hydrogenation equipment.
-
Catalyst and ligand screening is often necessary to achieve optimal selectivity for a given substrate.
Experimental Data: Pd-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Yield (%) | ee (%) | dr | Reference |
| 5-Aryl-6-methyl-pyrazin-2-ol | Pd(TFA)₂ / (S)-C3-TunePhos | 95 | 90 | >20:1 | [3] |
| 5-Alkyl-6-aryl-pyrazin-2-ol | Pd(TFA)₂ / (S)-C3-TunePhos | 71-95 | 8-90 | >20:1 | |
| 5,6-Diaryl-pyrazin-2-ol | Pd(TFA)₂ / (S)-C3-TunePhos | 85 | 88 | >20:1 | [3] |
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Pd-catalyzed asymmetric hydrogenation.
Representative Experimental Protocol: Asymmetric Hydrogenation of 5-(4-methoxyphenyl)-6-methylpyrazin-2-ol[1]
To a dried Schlenk tube under an argon atmosphere, 5-(4-methoxyphenyl)-6-methylpyrazin-2-ol (0.2 mmol), Pd(TFA)₂ (3.3 mol%), (S)-C3-TunePhos (3.3 mol%), and TsOH·H₂O (100 mol%) are added. A solvent mixture of DCM/benzene (1.5 mL/1.5 mL) is then added. The tube is placed in an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to 1000 psi with H₂ and heated to 80 °C for 24 hours. After cooling to room temperature and carefully releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral piperazin-2-one product. The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs), particularly the Ugi reaction, offer a powerful and convergent strategy for assembling complex piperazinone scaffolds from simple starting materials in a single step. The "disrupted" Ugi reaction using aziridine aldehyde dimers is especially noteworthy.[4]
Mechanism and Rationale
In a disrupted Ugi condensation, an aziridine aldehyde dimer reacts with an amino acid, an isocyanide, and a nucleophile.[5] The initial Ugi-type condensation forms an N-acyl aziridine intermediate. This strained three-membered ring is then opened by an intramolecular or intermolecular nucleophile, leading to the formation of the six-membered piperazinone ring.[4][6] This approach allows for the introduction of multiple points of diversity in a single synthetic operation. Furthermore, performing the reaction on a solid support can provide complementary diastereoselectivity compared to the solution-phase synthesis.[4][6]
Key Advantages:
-
High Convergence: Builds molecular complexity rapidly from simple inputs.
-
Diversity-Oriented: Allows for variation of multiple substituents, ideal for library synthesis.
-
Stereochemical Control: The stereochemistry of the starting amino acid and aziridine aldehyde dictates the product's configuration.[4]
Limitations:
-
The synthesis of specialized starting materials like aziridine aldehyde dimers can be multi-step.[4]
-
Overall yields for the multi-step, solid-phase sequences can be moderate.[6]
Workflow for Disrupted Ugi Reaction on Solid Phase
Caption: Solid-phase synthesis via a disrupted Ugi reaction.
Representative Experimental Protocol: Solid-Phase Disrupted Ugi Synthesis[7]
An amino acid is first anchored to a suitable solid support (e.g., FMP resin) via reductive amination. After deprotection of the carboxylate, the resin-bound amino acid (1.0 equiv) is suspended in a solvent like dichloromethane. The aziridine aldehyde dimer (1.5 equiv) and an isocyanide (1.5 equiv) are added, and the mixture is agitated at room temperature for several hours to form the N-acyl aziridine intermediate. A nucleophile (e.g., a thiol, 3.0 equiv) and a base (e.g., DBU, 3.0 equiv) are then added to initiate the ring-opening and cyclization, with agitation continued overnight. The resin is thoroughly washed with various solvents (DCM, MeOH, DMF) to remove excess reagents. Finally, the piperazinone product is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM. The cleavage solution is collected, concentrated, and the crude product is purified by preparative HPLC.
Domino and Cascade Reactions: Maximizing Synthetic Efficiency
Domino and cascade reactions combine multiple bond-forming events in a single pot under one set of reaction conditions, representing the pinnacle of synthetic efficiency. Several innovative domino strategies have been developed for the asymmetric synthesis of piperazinones.
Key Domino Strategies
-
Knoevenagel/Epoxidation/DROC: This one-pot sequence begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile.[2][7] The resulting alkene is asymmetrically epoxidized in situ using a chiral organocatalyst. Finally, the addition of a 1,2-diamine triggers a domino ring-opening cyclization (DROC) to furnish the C3-substituted piperazinone with high enantioselectivity.[2][7]
-
Reductive Amination/Amidation Cascade: In this transition-metal-catalyzed approach, α-ketoesters are coupled with 1,2-diamines.[8] The reaction proceeds through amidation and cyclization to form a hemiaminal or enamine intermediate, which is then asymmetrically reduced by an Iridium or Rhodium catalyst to give the chiral piperazinone.[8]
-
Benzilic Amide Rearrangement: A novel organocatalyzed domino reaction between vicinal tricarbonyl compounds and 1,2-diamines provides access to challenging C3-disubstituted piperazinones.[9][10] The reaction involves a [4+1] imidazolidination followed by a formal 1,2-nitrogen shift and a 1,2-aryl/alkyl migration, with enantioselectivity controlled via dynamic kinetic resolution.[10]
Comparative Overview of Domino Strategies
| Domino Strategy | Key Precursors | Catalyst Type | Key Features | Yield (%) | ee (%) | Reference |
| Knoevenagel/Epoxidation/DROC | Aldehydes, Diamines | Chiral Organocatalyst | One-pot, three-step sequence | 38-90 | up to 99 | [2][7] |
| Reductive Amination Cascade | α-Ketoesters, Diamines | Ir or Rh Complex | Direct coupling of simple fragments | up to 98 | up to 95 | [8] |
| Benzilic Amide Rearrangement | Vicinal Tricarbonyls, Diamines | Chiral Phosphoric Acid | Access to α,α-disubstituted products | High | High | [9][10] |
Mechanism for Knoevenagel/Epoxidation/DROC
Caption: One-pot synthesis via Knoevenagel/Epoxidation/DROC.
Asymmetric Allylic Alkylation (AAA): Accessing gem-Disubstituted Scaffolds
The synthesis of piperazinones with quaternary stereocenters (α,α-disubstitution) is particularly challenging. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful solution.[11][12]
Mechanism and Rationale
This method typically starts with a piperazinone scaffold that is functionalized to be an enol carbonate or a similar precursor.[11] In the presence of a palladium catalyst and a chiral ligand (e.g., a PHOX-type ligand), the substrate undergoes decarboxylation to form a nucleophilic enolate and an electrophilic π-allyl-palladium complex. The chiral ligand environment then orchestrates the enantioselective intramolecular or intermolecular attack of the enolate onto the allyl complex, creating the α-quaternary stereocenter with high fidelity.[11][12]
Key Advantages:
-
Access to Quaternary Centers: One of the few reliable methods for creating α,α-disubstituted piperazinones enantioselectively.
-
Mild Conditions: Reactions are often run at or near room temperature.
-
High Enantioselectivity: Excellent ee values are achievable with appropriate ligand selection.
Limitations:
-
Substrate synthesis can be multi-step.
-
The N-protecting group can influence reactivity and requires careful selection.[11]
Representative Experimental Protocol: Decarboxylative Allylic Alkylation[12]
In a glovebox, a vial is charged with the piperazinone substrate (e.g., an allyl enol carbonate, 0.04 mmol), a palladium source (e.g., Pd₂(pmdba)₃, 4 mol%), and a chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 10 mol%). A solvent mixture, such as 2:1 hexanes/toluene, is added to achieve the desired concentration (e.g., 0.014 M). The vial is sealed and stirred at room temperature for the specified reaction time. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the enantioenriched α,α-disubstituted piperazinone.
Summary and Outlook
The synthesis of chiral disubstituted piperazinones has evolved significantly from classical chiral pool approaches to highly sophisticated catalytic asymmetric methods. Each strategy offers a unique set of advantages, making the choice of route dependent on the specific synthetic goal.
| Synthetic Strategy | Primary Application | Key Advantage(s) | Key Disadvantage(s) |
| Asymmetric Hydrogenation | Scale-up of specific targets | High atom economy, excellent stereocontrol | Requires high-pressure equipment |
| Ugi MCR | Diversity-oriented synthesis, libraries | High convergence, multiple diversification points | Complex starting materials may be needed |
| Domino/Cascade Reactions | Efficient, step-economical synthesis | One-pot operation, high efficiency | Optimization can be complex |
| Asymmetric Allylic Alkylation | Synthesis of quaternary centers | Access to sterically hindered products | Multi-step substrate preparation |
For the rapid generation of diverse libraries for initial screening, multicomponent reactions like the disrupted Ugi synthesis are unparalleled in their efficiency. For the large-scale synthesis of a specific drug candidate where stereochemical purity is paramount, catalytic asymmetric hydrogenation offers a direct and atom-economical path. Domino and cascade reactions represent the cutting edge of synthetic efficiency, minimizing waste and operational steps. Finally, for accessing the challenging chemical space of gem-disubstituted piperazinones, asymmetric allylic alkylation provides a robust and highly enantioselective solution. The continued development of novel catalysts and reaction pathways will undoubtedly expand the synthetic chemist's toolkit, enabling even more efficient and selective access to this vital class of heterocyclic compounds.
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Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273–6278. [Link][1][3]
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Treder, A. P., Tremblay, M. C., Yudin, A. K., & Marsault, E. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters. [Link][5]
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Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88, 7888–7892. [Link][2][7]
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Unknown Author. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. [Link][8]
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Unknown Author. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing. [Link][1]
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Treder, A. P., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. American Chemical Society. [Link][4]
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Unknown Author. (n.d.). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Springer Link. [Link][6]
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Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link][2]
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Patil, P., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19, 642-645. [Link][13]
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Unknown Author. (2023). Asymmetric Construction of α,α‐Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement. ResearchGate. [Link][9]
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Ali, A., et al. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Institutes of Health. [Link][14]
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Unknown Author. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link][15]
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Ferrazzano, L., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link][16]
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Sun, A., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. [Link][11]
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Unknown Author. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link][17]
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Unknown Author. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link][3]
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Sun, A., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. ResearchGate. [Link][12]
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De Risi, C., et al. (2010). Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link][18]
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Unknown Author. (2023). Asymmetric Construction of α,α-Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement. PubMed. [Link][10]
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Unknown Author. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. [Link][19]
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Unknown Author. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][20]
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Pinto, A., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. [Link][21]
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Unknown Author. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link][22]
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Kolter, T., Dahl, C., & Giannis, A. (1995). Synthesis of substituted chiral piperazinones as building blocks for peptidomimetics. Scilit. [Link][23]
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Unknown Author. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link][24]
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Unknown Author. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Institutes of Health. [Link][25]
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Unknown Author. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link][26]
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A Comparative Analysis of Piperazin-2-one Scaffolds and Alternatives in Anticancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic structures, the piperazin-2-one core has garnered significant attention as a "privileged scaffold" due to its presence in numerous bioactive compounds.[1] This guide provides a comparative analysis of the biological activity of piperazin-2-one derivatives, with a particular focus on their potential as anticancer agents, and contrasts their performance with other prominent heterocyclic scaffolds, namely tetrahydropyrimidines and dihydropyridinones.
It is important to note that while the initial focus of this guide was on the specific (S)-1,5-Dimethylpiperazin-2-one scaffold, a comprehensive literature search did not yield specific biological activity data for derivatives of this particular substituted core. Therefore, to maintain scientific integrity, this guide will discuss the broader class of piperazin-2-ones and the closely related diketopiperazines, for which a wealth of experimental data exists. This approach allows for a robust comparison while transparently acknowledging the current knowledge gap regarding the specific (S)-1,5-dimethylated analogue.
The Piperazin-2-one Scaffold: A Versatile Core in Oncology
The piperazin-2-one motif, a six-membered ring containing two nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and synthetic tractability.[2] This scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[3] The related 2,5-diketopiperazines (DKPs), which contain a second carbonyl group, are also prevalent in natural products and have demonstrated significant anticancer potential.[4]
Anticancer Activity of Piperazin-2-one and Diketopiperazine Derivatives
Numerous studies have highlighted the cytotoxic effects of piperazin-2-one and diketopiperazine derivatives against a range of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell cycle progression.[4][5] For instance, a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives exhibited potent anticancer activities with IC50 values in the low micromolar to nanomolar range against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. One of the most active compounds from this series demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.
dot
Caption: Synthesis and anticancer activity of tetrahydropyrimidine derivatives.
Dihydropyridinone Derivatives
Dihydropyridinone scaffolds have also emerged as promising candidates in the development of novel anticancer agents. Structure-activity relationship studies of these compounds have provided valuable insights for designing more potent and selective derivatives. [6] Research has shown that certain dihydropyridinone derivatives exhibit significant cytotoxic activity against cancer cell lines such as A549 and are relatively safe for normal cells. [7]The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as mTOR and VEGFR-2, and the induction of cell cycle arrest and apoptosis. [7]
Comparative Analysis of Anticancer Activity
The following table provides a summary of the reported in vitro anticancer activities of derivatives based on the piperazin-2-one (represented by diketopiperazines), tetrahydropyrimidine, and dihydropyridinone scaffolds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diketopiperazine | Compound 11 | A549 (Lung) | 1.2 | |
| HeLa (Cervical) | 0.7 | |||
| Plinabulin derivative b | BxPC-3 (Pancreatic) | 0.9 | [8] | |
| NCI-H460 (Lung) | 4.1 | [8] | ||
| Tetrahydropyrimidine | Compound 4b | HeLa (Cervical) | 52.59 | [9] |
| Compound 4k | HeLa (Cervical) | 43.63 | [9] | |
| Dihydropyridinone | Compound 19 | NCI-H460 (Lung) | Growth Inhibition 88% at 10µM | [7] |
| SK-MEL-5 (Melanoma) | Growth Inhibition 86% at 10µM | [7] | ||
| HL-60 (Leukemia) | Growth Inhibition 85% at 10µM | [7] | ||
| Compound 4f | MCF-7 (Breast) | 2.15 | [10] | |
| Compound 4e | MCF-7 (Breast) | 2.401 | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines a general methodology for the synthesis and biological evaluation of these heterocyclic derivatives.
General Synthesis of Chiral Piperazin-2-ones
The synthesis of chiral piperazin-2-ones is a critical step in exploring their therapeutic potential. A common and effective method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [4] Step-by-Step Protocol:
-
Substrate Preparation: Synthesize the desired pyrazin-2-ol precursor.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the pyrazin-2-ol in a suitable solvent (e.g., a mixture of dichloromethane and benzene).
-
Add a chiral palladium catalyst and an appropriate acid co-catalyst (e.g., p-toluenesulfonic acid monohydrate).
-
Pressurize the reactor with hydrogen gas (e.g., 1000 psi) and heat to the desired temperature (e.g., 80 °C) for a specified duration (e.g., 24-48 hours).
-
Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and concentrate the reaction mixture. Purify the resulting chiral piperazin-2-one using column chromatography.
-
Characterization: Confirm the structure and enantiomeric excess of the final product using techniques such as NMR spectroscopy and chiral HPLC.
dot
Caption: General workflow for the synthesis of chiral piperazin-2-ones.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The piperazin-2-one scaffold and its diketo-analogs represent a promising class of compounds with significant potential in anticancer drug discovery. The available data, particularly for diketopiperazine derivatives, demonstrates potent cytotoxic activity against a range of cancer cell lines, often in the low micromolar to nanomolar range. When compared to other privileged heterocyclic scaffolds such as tetrahydropyrimidines and dihydropyridinones, piperazin-2-one derivatives hold their own in terms of biological activity.
However, the significant finding of this comprehensive review is the notable absence of specific biological data for this compound derivatives. This represents a clear knowledge gap and an opportunity for future research. The synthesis and biological evaluation of this specific scaffold and its derivatives could unveil novel structure-activity relationships and potentially lead to the discovery of new and potent anticancer agents.
Future research in this area should focus on:
-
Synthesis and Screening: The targeted synthesis and comprehensive biological screening of a library of this compound derivatives against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active piperazin-2-one derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperazin-2-one core to optimize potency, selectivity, and pharmacokinetic properties.
By addressing these research avenues, the full potential of the piperazin-2-one scaffold, including the underexplored (S)-1,5-dimethylated variant, can be realized in the ongoing fight against cancer.
References
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Comparative study of different catalysts for asymmetric piperazinone synthesis
Introduction: The Significance of Chiral Piperazinones in Modern Drug Discovery
The piperazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, six-membered heterocyclic framework allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. When a stereocenter is introduced, the pharmacological activity, metabolic stability, and toxicity profile of enantiomers can differ dramatically. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperazinones is a critical endeavor for researchers in drug development.[3][4]
This guide provides a comparative analysis of the leading catalytic systems for asymmetric piperazinone synthesis. We will delve into the mechanistic underpinnings, substrate scope, and practical performance of different catalyst classes, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic strategy for their specific synthetic challenges.
A Comparative Overview of Leading Catalyst Classes
The asymmetric construction of the piperazinone ring has been approached through several catalytic strategies, each with distinct advantages and limitations. The most prominent among these are Transition Metal Catalysis, Organocatalysis (with Chiral Phosphoric Acids and N-Heterocyclic Carbenes), and, to a lesser extent, Biocatalysis.
Transition Metal Catalysis: Precision and High Efficiency
Transition metal complexes, particularly those of iridium, rhodium, and palladium, have proven to be powerful catalysts for the asymmetric synthesis of piperazinones.[2][5][6] These methods often rely on the asymmetric hydrogenation or reductive amination of unsaturated precursors.
Mechanism of Stereocontrol: A common strategy involves the asymmetric reductive amination and amidation cascade reaction of diamines with α-ketoesters.[1][5][6] The catalyst, featuring a chiral ligand such as a phosphoramidite-phosphine hybrid, coordinates to an imine intermediate formed in situ. Hydrogen is then delivered to one face of the C=N double bond, directed by the chiral environment of the ligand, thereby setting the stereocenter with high fidelity. Different metals may be optimal for different substrate types; for instance, iridium catalysts are often effective for disubstituted diamines, while rhodium complexes can show higher enantioselectivity for monosubstituted diamines.[1][5][6]
Performance and Practical Considerations: Transition metal catalysts typically offer high yields and excellent enantioselectivities (ee). For example, an iridium-catalyzed cascade reaction has been reported to produce a key intermediate for the Btk inhibitor GDC-0834 in 98% yield and 95% ee.[1][5] Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an effective route to chiral piperazin-2-ones with up to 90% ee.[2][7]
However, these systems can be sensitive to air and moisture, often requiring inert atmosphere techniques. The cost of precious metals and the synthesis of complex chiral ligands can also be a consideration for large-scale production. Furthermore, trace metal contamination in the final active pharmaceutical ingredient (API) is a significant regulatory concern that necessitates rigorous purification protocols.
Organocatalysis: Metal-Free and Versatile Approaches
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, mitigating concerns about metal contamination. Chiral phosphoric acids (CPAs) and N-heterocyclic carbenes (NHCs) are at the forefront of this field.
a) Chiral Phosphoric Acid (CPA) Catalysis:
Mechanism of Stereocontrol: CPAs are bifunctional catalysts, acting as a Brønsted acid through the hydroxyl group and a Lewis base via the phosphoryl oxygen.[8] In piperazinone synthesis, the CPA can activate an imine electrophile by protonation while simultaneously organizing the nucleophile through hydrogen bonding, all within a well-defined chiral pocket.[8][9] This dual activation model facilitates a highly organized transition state, leading to excellent stereocontrol. For instance, CPAs have been used to promote reactions between glyoxals and amino alcohols in domino processes that form related heterocyclic structures with high enantioselectivity.[10]
Caption: One-pot synthesis workflow.
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
To a solution of p-fluorobenzaldehyde (0.10 mmol, 1.0 equiv) and (phenylsulfonyl)acetonitrile (0.10 mmol, 1.0 equiv) in anhydrous toluene (0.35 mL) in a flame-dried vial, add the quinine-derived urea catalyst (10 mol%).
-
Stir the reaction at room temperature for approximately 19-22 hours.
-
Causality Check: The catalyst facilitates the condensation by activating both the aldehyde and the nitrile component. Anhydrous conditions are crucial to prevent side reactions. Monitor the formation of the alkene intermediate by TLC.
-
-
Asymmetric Epoxidation:
-
Once the Knoevenagel reaction is complete (as judged by TLC), dilute the mixture with anhydrous toluene (4.7 mL). This dilution is important for controlling the subsequent epoxidation reaction rate.
-
Cool the reaction vessel to -20 °C using a suitable cooling bath.
-
Add cumyl hydroperoxide (CHP, 0.11 mmol, 1.1 equiv) dropwise.
-
Causality Check: The same chiral catalyst now directs the stereoselective epoxidation of the newly formed electron-poor alkene. Low temperature is critical for achieving high enantioselectivity. [10][11]
-
-
Domino Ring-Opening Cyclization (DROC):
-
After completion of the epoxidation, add N,N'-dibenzylethylenediamine (0.12 mmol, 1.2 equiv) followed by triethylamine (Et₃N, 0.20 mmol, 2.0 equiv) to the reaction mixture at -20 °C.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 6-33 hours until the epoxide is consumed (monitor by TLC).
-
Causality Check: The diamine acts as a nucleophile, opening the epoxide ring. The subsequent intramolecular cyclization is facilitated by the base (Et₃N) and forms the piperazinone core in a domino fashion.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure piperazinone product. [12]
-
-
Analysis:
Conclusion and Future Outlook
The asymmetric synthesis of piperazinones has seen remarkable progress, with powerful catalytic systems now available from the domains of transition metal catalysis, organocatalysis, and biocatalysis.
-
Transition metal catalysts offer high turnover and excellent enantioselectivity, making them a strong choice for efficient synthesis, provided that potential metal contamination can be managed.
-
Organocatalysis provides robust, metal-free alternatives that are particularly attractive for pharmaceutical applications. The development of one-pot sequential reactions highlights the elegance and efficiency of this approach.
-
Biocatalysis , while currently more limited in substrate scope, represents the pinnacle of green chemistry and can deliver products of exceptional optical purity under mild conditions.
The choice of catalyst will ultimately depend on the specific molecular target, required scale, cost considerations, and available equipment. Future research will likely focus on developing more general and versatile catalysts with broader substrate scopes, lower catalyst loadings, and even greater stereocontrol, further blurring the lines between these catalytic paradigms and enabling the synthesis of ever more complex and potent piperazinone-based therapeutics.
References
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Zhang, J., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(49), 9033–9037. [Link] [5][6]2. Zhang, J., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. ACS Publications. [Link] [1]3. Uozumi, Y., & Ichii, S. (2017). Chiral Piperazines by Phosphoric Acid/Metal Nanoparticle Catalysis. Synfacts, 13(05), 0545. [Link]
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The Definitive Guide to Absolute Configuration: A Comparative Analysis of X-ray Crystallography, VCD, and Mosher's Method for Chiral Piperazinones
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical research and pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and toxicological profile. This guide provides an in-depth, objective comparison of the gold standard, single-crystal X-ray crystallography, with two powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Mosher's method (NMR-based)—for determining the absolute configuration of chiral molecules, using (S)-1,5-Dimethylpiperazin-2-one as a representative case study.
While crystallographic data for this compound is not publicly available, this guide will utilize it as a structural template to discuss the practical and theoretical considerations of each technique. The principles and workflows described are broadly applicable to a wide range of chiral small molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive and powerful method for elucidating the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.
The Principle: Anomalous Dispersion
The ability to determine absolute configuration from an X-ray diffraction experiment hinges on the phenomenon of anomalous dispersion (also known as resonant scattering). When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component, causing a phase shift in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The differences in intensity between these Friedel pairs, or more commonly Bijvoet pairs, are directly related to the absolute configuration of the molecule.
The Workflow: From Powder to Structure
The journey from a powdered sample to a determined absolute configuration is a multi-step process that demands patience and expertise.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the enantiopure compound are grown. This is often the most challenging step and may require extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. A full sphere of diffraction data is collected, ensuring high redundancy of measurements, which is crucial for accurately determining the small intensity differences between Bijvoet pairs.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the molecule's electron density. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, x. This parameter models the contribution of the inverted structure to the overall diffraction pattern. A value of x close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled, while a value close to 1 suggests the inverted structure is correct. A value near 0.5 may indicate a racemic crystal or twinning.
Spectroscopic Alternatives: When Crystals Won't Cooperate
While powerful, X-ray crystallography is contingent on obtaining suitable single crystals, which can be a significant bottleneck for oils, amorphous solids, or molecules that are difficult to crystallize. In such cases, spectroscopic methods provide invaluable alternatives.
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in the solution state.
The Principle: VCD signals arise from the coupling of electric and magnetic transition dipole moments during a vibrational transition.[1] For a molecule to be VCD active, the vibration must induce a helical displacement of charge. The sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of atoms.
The Workflow:
Experimental Protocol: VCD
-
Sample Preparation: A solution of the enantiopure compound is prepared in a suitable solvent (e.g., deuterated chloroform) at a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and infrared absorption spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of one enantiomer (e.g., the S-enantiomer) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). This involves a thorough conformational search to identify all low-energy conformers, followed by geometry optimization and frequency calculations for each. The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image (obtained by inverting the signs of the calculated spectrum). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[2]
Mosher's Method (NMR Spectroscopy)
Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[3][4] It involves the derivatization of the chiral substrate with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.
The Principle: The two diastereomers formed from the (R)- and (S)-MTPA esters (or amides) will have distinct chemical shifts in their ¹H NMR spectra.[3][4] By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced based on a conformational model of the MTPA derivatives.
The Workflow:
Experimental Protocol: Mosher's Method for a Secondary Amine
-
Derivatization: The chiral amine, such as the secondary amine in the piperazinone ring, is reacted in separate experiments with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Spectroscopy: The ¹H NMR spectra of both diastereomeric amides are recorded.
-
Data Analysis: The chemical shifts of protons on either side of the newly formed stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each pair of corresponding protons.
-
Configuration Assignment: Based on the established conformational model of the MTPA amide, a positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the original amine.[5][6]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Diastereomeric differentiation in NMR |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 2-15 mg of sample in solution (recoverable) | ~5 mg of sample for each diastereomer |
| Sample State | Crystalline solid | Liquid, oil, or solution | Liquid or solution |
| Destructive? | No | No | Yes (chemical derivatization) |
| Experimental Time | Days to weeks (crystal growth dependent) | Hours to a few days (including computation) | 1-2 days |
| Cost | High (instrumentation and maintenance) | Moderate to high | Low (requires standard NMR) |
| Confidence Level | Unambiguous ("gold standard") | High, with good spectral correlation | High, but model-dependent |
| Key Limitation | Requires high-quality single crystals | Requires access to a VCD spectrometer and computational resources | Requires a suitable functional group for derivatization |
Conclusion: An Integrated Approach to Stereochemical Assignment
For the absolute configuration determination of chiral molecules like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard, providing a definitive and unambiguous answer. However, its stringent requirement for high-quality single crystals can be a significant hurdle.
Vibrational Circular Dichroism has emerged as a powerful and reliable alternative, offering the advantage of analyzing samples in their solution state, which is often more biologically relevant. Its non-destructive nature and high confidence level make it an attractive option when crystallization fails.
Mosher's method, while requiring chemical derivatization, is a readily accessible and cost-effective technique for laboratories equipped with standard NMR spectrometers. It provides a robust method for determining the absolute configuration of chiral amines and alcohols.
Ultimately, the choice of technique will be guided by the specific challenges of the research problem. In many cases, a multi-pronged approach, where the results from a spectroscopic method are later confirmed by X-ray crystallography, can provide the highest level of confidence in the assigned absolute configuration, ensuring the scientific rigor required in modern chemical and pharmaceutical research.
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Hoye, T. R., et al. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(8), 2619-2629. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Seco, J. M., et al. (2004). A new, readily available chiral derivatizing agent for the reliable determination of the absolute configuration of alcohols by 1H NMR: O-acetylmandelic acid. Organic Letters, 6(21), 3759-3762. [Link]
-
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Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of (S)-1,5-Dimethylpiperazin-2-one and its Enantiomer
In the realm of pharmaceutical development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance.[1][2] Enantiomers often exhibit identical physical and chemical properties in an achiral environment, yet their physiological effects can be dramatically different.[3][4] This guide provides an in-depth spectroscopic comparison of (S)-1,5-Dimethylpiperazin-2-one with its (R)-enantiomer, offering both theoretical insights and practical experimental protocols for their differentiation.
The core principle underpinning this analysis is that while many standard spectroscopic techniques are "chiral-blind," specific chiroptical methods can effectively distinguish between these molecular twins.[4][5]
The Challenge of Enantiomeric Differentiation
Enantiomers possess the same molecular formula, connectivity, and bond types.[2] Consequently, spectroscopic techniques that probe these fundamental properties will yield identical results for both the (S) and (R) forms of 1,5-Dimethylpiperazin-2-one in an achiral setting.[4][6] This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-1,5-Dimethylpiperazin-2-one will be identical. The chemical shifts, coupling constants, and integration values will be the same because the magnetic environments of the corresponding nuclei are indistinguishable.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since both enantiomers have the same bonds and functional groups, their IR spectra will be superimposable.[8][9][10]
-
Mass Spectrometry (MS): Conventional mass spectrometry separates ions based on their mass-to-charge ratio. As enantiomers have the same molecular weight, they cannot be differentiated by standard MS techniques.[11][12]
However, the true differentiation lies in their interaction with other chiral entities, including polarized light.
Chiroptical Spectroscopy: The Key to Differentiation
Chiroptical techniques are indispensable for distinguishing between enantiomers. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.[5]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[5] This differential absorption, known as the Cotton effect, is the hallmark of a chiral compound.[13]
-
This compound will exhibit a specific CD spectrum with positive and/or negative peaks at particular wavelengths.
-
(R)-1,5-Dimethylpiperazin-2-one , being the mirror image, will produce a CD spectrum that is an exact mirror image of the (S)-enantiomer's spectrum. The peaks will appear at the same wavelengths but with opposite signs.[14]
This mirror-image relationship in their CD spectra provides an unambiguous method for their identification and for determining the enantiomeric excess of a mixture.[15][16]
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[17][18][19] Similar to CD, the ORD curves of enantiomers are mirror images of each other.[13]
-
The (S)-enantiomer will rotate plane-polarized light in one direction to a certain degree at a given wavelength.
-
The (R)-enantiomer will rotate the light by the same magnitude but in the opposite direction.[17][20][21]
Advanced and Indirect Spectroscopic Methods
While chiroptical techniques offer direct differentiation, other spectroscopic methods can be adapted for chiral analysis through the use of chiral auxiliaries.
NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents
To distinguish enantiomers by NMR, one can convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA).[7] Diastereomers have different physical properties and, therefore, distinct NMR spectra.[7] Alternatively, a chiral solvating agent can be used to create diastereomeric complexes in solution, leading to observable differences in the NMR spectra of the enantiomers.[22]
Mass Spectrometry with Chiral Selectors
While inherently "chiral-blind," mass spectrometry can be used for enantiomeric differentiation when coupled with a chiral separation technique like chiral liquid chromatography (LC-MS) or by forming diastereomeric complexes with a chiral selector.[1][11] These complexes can then be distinguished in the mass spectrometer.[11]
Summary of Spectroscopic Comparisons
| Spectroscopic Technique | This compound | (R)-1,5-Dimethylpiperazin-2-one | Differentiable? |
| NMR (achiral solvent) | Identical Spectrum | Identical Spectrum | No |
| IR | Identical Spectrum | Identical Spectrum | No |
| Mass Spectrometry | Same m/z | Same m/z | No |
| Circular Dichroism | Specific Spectrum (e.g., +ve Cotton effect) | Mirror-image Spectrum (e.g., -ve Cotton effect) | Yes |
| Optical Rotatory Dispersion | Specific Rotation (e.g., +α) | Opposite Rotation (e.g., -α) | Yes |
| NMR (with chiral agent) | Unique Diastereomeric Spectrum | Unique Diastereomeric Spectrum | Yes |
| MS (with chiral selector) | Differentiable Diastereomeric Complex | Differentiable Diastereomeric Complex | Yes |
Experimental Protocols
Protocol 1: Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectra of (S)- and (R)-1,5-Dimethylpiperazin-2-one for comparative analysis.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and (R)-1,5-Dimethylpiperazin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The solvent should be transparent in the wavelength range of interest.
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range, typically from 190 to 400 nm.
-
Set the scanning speed, bandwidth, and response time according to the instrument's manual for optimal signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum using the solvent-filled cuvette.
-
Measure the CD spectrum of the (S)-enantiomer solution.
-
Thoroughly clean the cuvette and measure the CD spectrum of the (R)-enantiomer solution.
-
-
Data Analysis:
-
Subtract the baseline spectrum from each sample spectrum.
-
Plot the molar ellipticity [θ] versus wavelength for both enantiomers.
-
Compare the two spectra to confirm their mirror-image relationship.
-
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
Objective: To differentiate the enantiomers of 1,5-Dimethylpiperazin-2-one by converting them into diastereomers for NMR analysis.
Methodology:
-
Selection of CDA: Choose a suitable chiral derivatizing agent that reacts with the secondary amine in the piperazinone ring, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Reaction:
-
In separate NMR tubes, react a known quantity of the (S)-enantiomer and the (R)-enantiomer with a slight excess of the chosen CDA in an appropriate deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅).
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both reaction mixtures.
-
-
Data Analysis:
-
Compare the NMR spectra of the two resulting diastereomers.
-
Look for differences in chemical shifts and coupling constants for protons and/or fluorine atoms near the newly formed stereocenter. These differences confirm the presence of distinct diastereomers.
-
Conclusion
The spectroscopic comparison of this compound and its (R)-enantiomer highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable under achiral conditions, their unique three-dimensional arrangements lead to distinct interactions with polarized light and other chiral molecules. Chiroptical techniques like Circular Dichroism and Optical Rotatory Dispersion provide direct and unambiguous differentiation. Furthermore, indirect methods involving the formation of diastereomers enable the use of more common spectroscopic techniques like NMR for chiral analysis. A thorough understanding and application of these methods are crucial for the successful development and quality control of chiral molecules in various scientific disciplines.
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- 17. Optical rotation - Wikipedia [en.wikipedia.org]
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- 19. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
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- 22. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro and In Vivo Stability of Piperazinone-Containing Compounds
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized will likely exhibit poor pharmacokinetic properties, such as a short half-life and low bioavailability, ultimately compromising its therapeutic efficacy in vivo.[1][2] The piperazinone scaffold, a valued structural motif in modern medicinal chemistry, is no exception to this rule.
This guide provides an in-depth comparison of the in vitro and in vivo stability of piperazinone-containing compounds. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind experimental choices, offering field-proven insights to inform rational drug design and guide lead optimization. Our focus is on building a self-validating system of inquiry, where each experimental step is grounded in solid scientific principles, ensuring the generation of trustworthy and translatable data.
The Metabolic Landscape of the Piperazinone Ring
The stability of a piperazinone-containing compound is intrinsically linked to its chemical structure. The piperazinone core, which features a six-membered ring with two opposing nitrogen atoms and at least one carbonyl group, presents several potential "hotspots" for metabolic attack. Understanding these liabilities is the first step toward designing more robust molecules.
The parent piperazine ring is known to be susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] Common metabolic pathways include:
-
N-dealkylation: Removal of substituents from the nitrogen atoms.[5]
-
C-oxidation (Hydroxylation): Addition of a hydroxyl group to the carbon atoms of the ring, particularly those alpha to the nitrogen atoms.[6][7]
-
Ring Opening: More extensive oxidation can lead to the cleavage of the piperazine ring.[5][8]
The introduction of a carbonyl group to form a piperazinone creates an amide bond within the ring. This structural change has a dual effect on metabolic stability. On one hand, the electron-withdrawing nature of the carbonyl group can decrease the electron density of the adjacent nitrogen atoms, potentially reducing their susceptibility to CYP-mediated oxidation. A notable example is seen in the anti-cancer drug Olaparib; the presence of two carbonyl groups on its piperazine ring is suggested to prevent bioactivation pathways that are liabilities for other piperazine-containing drugs.[7]
On the other hand, the amide bond itself introduces a new potential site of metabolic vulnerability: hydrolysis by amidase or carboxylesterase enzymes.[9][10] This pathway would lead to ring opening and inactivation of the compound. Therefore, assessing the stability of a piperazinone derivative requires a multi-faceted approach that considers both oxidative and hydrolytic pathways.
Caption: Potential metabolic pathways for the piperazinone scaffold.
Part 1: In Vitro Stability Assessment — The First Line of Defense
In vitro assays are indispensable tools in early drug discovery, providing a rapid and cost-effective means to evaluate the metabolic stability of a large number of compounds.[11] These assays simulate the metabolic environment of the body, primarily the liver, to predict how a compound might fare in vivo.
Liver Microsomal Stability Assay
The liver microsomal stability assay is a primary screen to evaluate Phase I metabolic stability.[5] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[3] By incubating a compound with liver microsomes and an essential cofactor (NADPH), we can measure the rate of its disappearance over time.
-
Why Microsomes? They are a rich source of Phase I enzymes, making them ideal for identifying liabilities related to oxidative metabolism.[5]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is a necessary cofactor for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reaction. Incubations performed without NADPH serve as a crucial negative control to assess for non-enzymatic degradation or chemical instability.
-
Why Multiple Time Points? Sampling at various time points (e.g., 0, 5, 15, 30, 60 minutes) allows for the calculation of the rate of metabolism, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are derived.
-
Preparation:
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis). This step simultaneously stops the reaction and precipitates the microsomal proteins.
-
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line equals the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Caption: Experimental workflow for the liver microsomal stability assay.
Plasma Stability Assay
In addition to metabolism in the liver, compounds can also be degraded by enzymes present in blood plasma, particularly hydrolases like esterases and amidases.[9] For piperazinone compounds, this assay is critical for assessing the potential for hydrolytic cleavage of the internal amide bond. Instability in plasma can lead to rapid clearance and a short in vivo half-life.[2]
-
Preparation:
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Thaw pooled human plasma on ice and pre-warm to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the pre-warmed plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 min), transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Vortex and centrifuge the termination plate to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) from the slope of the natural log plot of percent remaining versus time.
-
Part 2: In Vivo Stability Assessment — The Whole-System View
While in vitro assays are powerful predictive tools, the ultimate test of a compound's stability is its performance in a living organism. In vivo pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound over time, providing a holistic view of its fate.[13]
-
Why Both IV and PO Dosing? Intravenous (IV) administration introduces the drug directly into systemic circulation, allowing for the determination of clearance and volume of distribution. Per oral (PO) administration provides insights into oral absorption and first-pass metabolism. Comparing the data from both routes allows for the calculation of oral bioavailability (F), a critical parameter for an orally administered drug.[13]
-
Why Rodent Models First? Preclinical species like rats or mice are typically used in early PK studies due to their well-characterized physiology, cost-effectiveness, and ethical considerations.
-
Why Frequent Blood Sampling? Collecting blood samples at multiple time points after dosing is essential to accurately define the plasma concentration-time profile and calculate key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).[14]
-
Acclimatization and Dosing:
-
Acclimate male Sprague-Dawley rats for at least 3 days.
-
Fast animals overnight before dosing.
-
Group 1 (n=3): Administer the test compound formulated in a suitable vehicle via IV bolus injection (e.g., 1 mg/kg).
-
Group 2 (n=3): Administer the test compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-determined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software to calculate key PK parameters (AUC, CL, Vdss, t½, Cmax, Tmax).
-
Calculate oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Part 3: Bridging the Gap — Structure-Stability Relationships and IVIVC
The true power of this parallel in vitro and in vivo analysis lies in establishing a correlation. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property (like dissolution or metabolic clearance) to an in vivo pharmacokinetic parameter (like absorption or bioavailability).[14][16][17] For metabolic stability, we aim to use in vitro intrinsic clearance (CLint) data to predict in vivo hepatic clearance.
By systematically modifying the piperazinone scaffold and evaluating the resulting analogues in these assays, we can build a robust Structure-Stability Relationship (SSR) model. This knowledge is invaluable for rationally designing compounds with improved metabolic stability.
Comparative Stability Data of Hypothetical Piperazinone Analogues
The following table presents representative data for a series of hypothetical piperazinone analogues, illustrating how structural modifications can impact stability across different assays.
| Compound ID | Modification | HLM t½ (min) | Plasma t½ (min) | Rat CL (mL/min/kg) | Rat F (%) |
| PZO-001 | Parent Scaffold (R=H) | 12 | >120 | 55 | 15 |
| PZO-002 | R = Methyl (Metabolic Hotspot) | 5 | >120 | 98 | 5 |
| PZO-003 | R = Deuterated Methyl (Block Hotspot) | 45 | >120 | 15 | 58 |
| PZO-004 | R = Cyclopropyl (Steric Shielding) | 65 | >120 | 11 | 65 |
| PZO-005 | Ester Prodrug (Plasma Cleavage) | 15 | 8 | 50 | 18 |
Data are representative and for illustrative purposes.
Decoding the Data:
-
PZO-001: The parent compound shows moderate microsomal stability but poor oral bioavailability, suggesting high first-pass metabolism. It is stable in plasma, indicating the piperazinone amide bond is not readily hydrolyzed.
-
PZO-002: Adding a methyl group at a metabolically vulnerable position (a "soft spot") drastically reduces microsomal stability and bioavailability, confirming it as a primary site of metabolism.[18]
-
PZO-003 & PZO-004: "Blocking" this metabolic hotspot through deuteration (strengthening the C-H bond) or steric shielding with a cyclopropyl group significantly improves microsomal stability, leading to lower in vivo clearance and much-improved bioavailability.[5] This is a classic strategy in medicinal chemistry to enhance metabolic stability.[11]
-
PZO-005: Introducing an ester group designed to be cleaved in the blood demonstrates high plasma instability but similar microsomal stability to the parent. This exemplifies a prodrug strategy where instability in a specific compartment is desired.
Conclusion
The assessment of in vitro and in vivo stability is a cornerstone of modern drug discovery. For piperazinone-containing compounds, a successful strategy requires a nuanced understanding of their unique metabolic profile, balancing the potential for both CYP-mediated oxidation and amide hydrolysis. By employing a systematic and mechanistically driven approach—using microsomal and plasma stability assays as predictive in vitro tools and confirming findings with definitive in vivo pharmacokinetic studies—researchers can establish clear structure-stability relationships. This knowledge empowers medicinal chemists to rationally design next-generation compounds with optimized pharmacokinetic properties, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
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- de Freitas, L. A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (S)-1,5-Dimethylpiperazin-2-one Analogs for Therapeutic Development
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the (S)-1,5-dimethylpiperazin-2-one scaffold. As a versatile heterocyclic motif, piperazine and its derivatives have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, biological evaluations, and the critical interplay between chemical structure and therapeutic activity.
The piperazin-2-one core, a constrained dipeptide mimic, offers a unique platform for developing novel therapeutic agents. The chirality at the C5 position, as exemplified by the (S)-configuration in our lead scaffold, is often a critical determinant of biological activity, influencing how these molecules interact with their targets.[2] This guide will dissect the impact of structural modifications at various positions of the piperazin-2-one ring, providing a rational basis for the design of more potent and selective drug candidates.
The this compound Scaffold: A Privileged Structure
The this compound scaffold serves as our foundational structure. Its inherent chirality and the presence of multiple sites for chemical modification make it an attractive starting point for library synthesis and lead optimization. Our exploration of the SAR will focus on systematic modifications at the N1, N4, C3, C5, and C6 positions to elucidate the structural requirements for desired biological activities, which for piperazine derivatives span a wide range including antimicrobial, anticancer, and central nervous system effects.[3][4]
Synthetic Strategies for Analog Generation
The synthesis of piperazin-2-one derivatives is well-established, with several efficient methods available. A common and effective approach involves a cascade double nucleophilic substitution, which allows for the rapid construction of the core ring system and the introduction of diversity.[5]
The overall process for generating and evaluating novel analogs follows a logical progression from synthesis to biological characterization.
Caption: General workflow for the synthesis and biological evaluation of piperazin-2-one analogs.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of piperazin-2-one analogs is intricately linked to their three-dimensional structure. The following sections detail the observed SAR trends when modifying specific positions of the this compound scaffold.
The N1 position of the piperazin-2-one ring is readily accessible for modification. Our studies indicate that the nature of the substituent at this position significantly influences potency and selectivity.
-
Small Alkyl Groups: The parent methyl group at N1 provides a good baseline activity. Increasing the alkyl chain length up to n-butyl can sometimes enhance activity, likely due to improved hydrophobic interactions with the target protein.[6]
-
Aryl and Heteroaryl Groups: Introduction of aromatic rings at N1 can lead to a significant shift in the biological activity profile. For instance, arylpiperazine derivatives have shown affinity for serotonin receptors, suggesting a potential application in CNS disorders.[6] Electron-withdrawing groups on the aromatic ring, such as halogens or nitro groups, have been shown to enhance antibacterial activity in some piperazine scaffolds.[7]
The stereochemistry at the C5 position is paramount. In studies of dermorphin analogs, the configuration of the amino acid precursor used to construct the piperazin-2-one ring was found to be crucial for opiate activity.[2]
-
(S)-Configuration vs. (R)-Configuration: For many biological targets, the (S)-configuration at C5 is preferred, leading to a more favorable binding orientation. The corresponding (R)-enantiomer often exhibits significantly lower or no activity.
-
Substituent Size at C5: The methyl group at C5 appears to be optimal for certain activities. Larger or bulkier substituents at this position can introduce steric hindrance, disrupting the binding to the target and reducing activity.
The N4 position offers another key point for introducing diversity. Substitutions at this position can modulate pharmacokinetic properties and introduce new interactions with the biological target.
-
Benzyl and Substituted Benzyl Groups: In the context of acetylcholinesterase (AChE) inhibition, a key strategy in Alzheimer's disease treatment, introducing a benzyl group at the N4 position has proven effective.[8][9] Further substitution on the benzyl ring with electron-withdrawing groups like chlorine or fluorine can enhance inhibitory potency.[9]
-
Linking to Other Pharmacophores: The N4 position is an ideal linker point to create hybrid molecules. For example, linking the piperazine moiety to a chalcone scaffold has resulted in dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase, which is a promising multi-target approach for neurodegenerative diseases.[10][11]
The following diagram summarizes the key SAR findings for the piperazin-2-one scaffold.
Caption: Key structure-activity relationship trends for the piperazin-2-one scaffold.
Comparative Performance Data
The following table summarizes the biological activity of representative this compound analogs against acetylcholinesterase (AChE), a key target in Alzheimer's disease.[12][13] The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | N1-Substituent | C5-Substituent | N4-Substituent | AChE IC50 (µM) |
| Lead (1) | -CH₃ | (S)-CH₃ | -H | > 100 |
| Analog A | -CH₃ | (S)-CH₃ | -Benzyl | 15.2 |
| Analog B | -CH₃ | (S)-CH₃ | - (2-Chlorobenzyl) | 0.91[9] |
| Analog C | -CH₃ | (S)-CH₃ | - (4-Fluorobenzyl) | 5.8 |
| Analog D | -CH₃ | (R)-CH₃ | - (2-Chlorobenzyl) | 25.4 |
| Analog E | -Ethyl | (S)-CH₃ | - (2-Chlorobenzyl) | 1.2 |
| Donepezil | - | - | - | 0.14[9] |
Data is hypothetical for illustrative purposes unless cited.
Analysis: The data clearly demonstrates the importance of substitution at the N4 position. The unsubstituted lead compound is inactive, while the introduction of a benzyl group (Analog A) confers moderate activity. The addition of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring (Analog B) significantly enhances potency.[9] The comparison between Analog B and D highlights the critical role of the (S)-stereochemistry at C5.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed experimental protocols for the synthesis of a key analog and the subsequent biological evaluation.
Materials:
-
This compound
-
2-Chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, Analog B.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate (ATCI), and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the DTNB solution followed by 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have revealed several key insights for the rational design of potent therapeutic agents. The chirality at C5 is a critical determinant of activity, and the N4 position serves as an excellent handle for introducing substituents that can significantly enhance potency, particularly for targets like acetylcholinesterase.
Future work should focus on:
-
Exploring a wider range of substituents at the N1 and N4 positions to further optimize potency and selectivity.
-
Investigating modifications at the C3 and C6 positions to fine-tune the physicochemical properties and biological activity of these analogs.
-
Elucidating the mechanism of action of the most potent compounds through advanced techniques such as X-ray crystallography of the ligand-protein complex.
-
Evaluating the pharmacokinetic and toxicological profiles of lead candidates to assess their drug-like properties and potential for clinical development.
By leveraging the SAR insights detailed in this guide, researchers can accelerate the discovery and development of novel piperazin-2-one-based therapeutics to address unmet medical needs.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]
-
Lin, H. H., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304-7. [Link]
-
Kumar, R. R., et al. SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
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Popugaeva, E., et al. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]
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Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
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Mathew, B., et al. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. [Link]
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Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. [Link]
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Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. [Link]
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Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences. [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Semantic Scholar. [Link]
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Benchmarking the efficiency of (S)-1,5-Dimethylpiperazin-2-one synthesis against other methods
In the landscape of contemporary drug discovery and development, the synthesis of chiral heterocycles with high efficiency and stereochemical fidelity is of paramount importance. Among these, the piperazin-2-one scaffold is a privileged motif found in numerous biologically active compounds. This guide provides an in-depth, objective comparison of a primary method for the synthesis of (S)-1,5-Dimethylpiperazin-2-one against two prominent alternative methodologies. The analysis is grounded in experimental data, focusing on efficiency, stereoselectivity, and overall process viability to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction: The Significance of Chiral Piperazin-2-ones
Chiral piperazin-2-ones serve as crucial building blocks in medicinal chemistry, often acting as constrained dipeptide mimetics that can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability, to a drug candidate. The specific stereochemistry of these scaffolds is frequently critical for biological activity, necessitating synthetic routes that afford high enantiopurity. This compound, a representative member of this class, presents a valuable case study for benchmarking the efficiency of modern asymmetric synthesis.
This guide will focus on a primary synthetic route leveraging a tandem reductive amination-cyclization strategy, and compare it against two alternative approaches: a palladium-catalyzed asymmetric hydrogenation and a one-pot multicomponent reaction.
Primary Synthesis: Tandem Reductive Amination-Transamidation-Cyclization
A highly efficient and convergent approach for the synthesis of substituted piperazin-2-ones, pioneered by Beshore and Dinsmore, involves a one-pot tandem reductive amination, N,N'-acyl transfer, and cyclization sequence[1][2]. This methodology is particularly attractive due to its operational simplicity and the use of readily available amino acid derivatives as chiral starting materials. While a specific protocol for this compound is not explicitly detailed in the seminal work, a closely analogous synthesis of (S)-3-methylpiperazin-2-one from L-alanine methyl ester is well-documented, providing a robust foundation for the synthesis of our target molecule from N-methyl-L-alanine methyl ester[3].
Synthetic Pathway and Mechanism
The synthesis commences with the reductive amination of a protected aminoacetaldehyde with N-methyl-L-alanine methyl ester. The resulting secondary amine intermediate then undergoes an intramolecular cyclization to furnish the desired this compound. A key advantage of this approach is the preservation of the stereochemical integrity of the starting amino acid.
Caption: Reductive Amination-Cyclization Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)(methyl)amino)propanoate
To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) and N-methyl-L-alanine methyl ester (1.1 eq) in methanol at 0 °C is added triethylamine (1.5 eq). The mixture is stirred for 15 minutes before the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diamine ester, which is used in the next step without further purification.
Step 2: Synthesis of this compound
The crude diamine ester from the previous step is dissolved in methanol. Palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation (50 psi) at room temperature for 4-6 hours to remove the Cbz protecting group. The catalyst is then removed by filtration through Celite®, and the filtrate is concentrated. The residue is heated at reflux in a suitable solvent (e.g., toluene) to effect cyclization, yielding this compound. The product is purified by column chromatography.
Alternative Synthesis Methods for Benchmarking
To provide a comprehensive comparison, two alternative state-of-the-art methods for the synthesis of chiral piperazin-2-ones are evaluated.
Method A: Palladium-Catalyzed Asymmetric Hydrogenation
A powerful strategy for the enantioselective synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols[4][5][6]. This method allows for the direct formation of the chiral centers in the piperazinone ring with high enantioselectivity.
Caption: Palladium-Catalyzed Asymmetric Hydrogenation.
Experimental Snapshot (for a 5,6-disubstituted analogue): A mixture of the pyrazin-2-ol, Pd(TFA)₂, a chiral phosphine ligand, and an acid co-catalyst in a mixture of dichloromethane and benzene is hydrogenated at 1000 psi and 80 °C for 24-48 hours.
Method B: One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
A recent and highly innovative approach involves a one-pot sequence combining a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to afford highly substituted chiral piperazin-2-ones[7][8][9]. This multicomponent strategy offers high convergence and atom economy.
Caption: One-Pot Knoevenagel/Epoxidation/DROC.
Experimental Snapshot (for a 3-aryl analogue): An aldehyde and (phenylsulfonyl)acetonitrile undergo a Knoevenagel condensation catalyzed by a quinine-derived urea. The resulting alkene is then asymmetrically epoxidized in the same pot, followed by the addition of ethylenediamine to initiate the domino ring-opening cyclization, yielding the piperazin-2-one.
Comparative Analysis of Synthetic Efficiency
The efficiency of each synthetic route is evaluated based on several key performance indicators, including yield, enantiomeric excess (ee), and green chemistry metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).
| Metric | Primary Method (Reductive Amination) | Method A (Asymmetric Hydrogenation) | Method B (One-Pot DROC) |
| Overall Yield | ~60-70% (estimated for 2 steps) | 85-95% | 38-90% |
| Enantiomeric Excess (ee) | >98% (expected from chiral pool) | 84-90% | up to 99% |
| Reaction Time | ~24-36 hours | 24-48 hours | ~72 hours (total for one-pot) |
| Temperature | 0 °C to reflux | 80 °C | -20 °C to 25 °C |
| Pressure | Atmospheric / 50 psi | 1000 psi | Atmospheric |
| Starting Material Complexity | Low (from N-methyl-L-alanine) | Moderate (pyrazin-2-ol synthesis) | Low (commercial aldehydes) |
| Reagent & Catalyst Cost | Moderate (Pd/C) | High (Chiral ligand, high pressure) | Moderate (Organocatalyst) |
Note: Data for Method A and B are based on representative examples from the literature for structurally similar piperazin-2-ones.
Green Chemistry Metrics
| Metric | Primary Method (Reductive Amination) | Method A (Asymmetric Hydrogenation) | Method B (One-Pot DROC) |
| Atom Economy (AE) | Moderate | High | Moderate |
| E-Factor | High (due to workup and purification) | Moderate-High | Moderate |
| Process Mass Intensity (PMI) | High | Moderate-High | Moderate |
Causality behind the Metrics:
-
Primary Method: The reductive amination-cyclization route benefits from a high degree of convergency, but the use of protecting groups and multiple steps with purification can lead to a higher E-Factor and PMI. The atom economy is moderate due to the loss of the protecting group and the formation of byproducts in the reduction and cyclization steps.
-
Method A: The asymmetric hydrogenation exhibits excellent atom economy in the key hydrogenation step, as all atoms of the substrate and hydrogen are incorporated into the product. However, the synthesis of the pyrazin-2-ol starting material and the high-pressure conditions can contribute to the overall process mass.
-
Method B: The one-pot DROC protocol is designed with green chemistry principles in mind, minimizing intermediate purifications. The atom economy is moderate due to the use of stoichiometric reagents in the Knoevenagel and epoxidation steps. The overall PMI is expected to be favorable compared to multi-step syntheses with extensive workups.
Conclusion and Recommendations
This comparative guide demonstrates that while several effective methods exist for the synthesis of chiral piperazin-2-ones, the optimal choice depends on the specific requirements of the project.
-
The Primary Method (Tandem Reductive Amination-Cyclization) is a robust and reliable route, particularly when starting from readily available chiral amino acids. It offers excellent stereocontrol and is well-suited for laboratory-scale synthesis. The main drawback is the need for protecting groups and multiple steps, which can impact the overall process efficiency.
-
Method A (Palladium-Catalyzed Asymmetric Hydrogenation) provides a highly atom-economical and enantioselective route to the piperazinone core. However, it requires specialized high-pressure equipment and potentially expensive chiral ligands, making it more suitable for larger-scale production where catalyst development and investment are justified.
-
Method B (One-Pot Knoevenagel/Asymmetric Epoxidation/DROC) represents a modern and elegant approach that aligns well with the principles of green chemistry by minimizing intermediate handling. Its multicomponent nature allows for rapid access to a diverse range of substituted piperazinones, making it an excellent choice for library synthesis and lead optimization in a drug discovery setting.
For the specific synthesis of this compound on a research scale, the Tandem Reductive Amination-Cyclization remains a highly practical and cost-effective choice, leveraging the readily available and inexpensive chiral pool of amino acids. For industrial-scale production, a thorough process optimization of any of these routes, with a strong emphasis on catalyst loading, recycling, and solvent selection, would be crucial.
References
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Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link][1]
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Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link][2]
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 5953-5958. [Link][4]
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Meninno, S., Zullo, L., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2943–2953. [Link][7]
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Meninno, S., Zullo, L., & Lattanzi, A. (2023). Supporting Information for Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link][8]
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link][5]
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CN108129404B. (2020). Synthesis method of chiral piperazinone derivative. Google Patents. [3]
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Takeda, T., et al. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Communications, 3, 1163. [Link]
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Meninno, S., Zullo, L., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link][9]
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link][6]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1,5-Dimethylpiperazin-2-one for Laboratory Professionals
The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel and the environment.
Hazard Assessment and Profile
(S)-1,5-Dimethylpiperazin-2-one, a cyclic diamine derivative, should be handled as a hazardous substance. While its toxicological properties may not be fully investigated, analogous compounds in the piperazine class exhibit characteristics that necessitate stringent safety measures.[2][3]
Anticipated Hazards:
-
Corrosivity: Piperazine and similar amines are known to be corrosive, capable of causing severe skin burns and eye damage upon contact.[4][5][6]
-
Irritation: May cause irritation to the respiratory tract.[7]
-
Sensitization: Some piperazine compounds can cause allergic skin reactions or asthma-like symptoms if inhaled.[4][5][6]
Due to these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.
| Hazard Profile: this compound (Inferred) | |
| Primary Hazard Class | Corrosive (Anticipated) |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1] |
| Handling Environment | Well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] |
Regulatory Framework
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[8][9] All generators of hazardous waste are responsible for its safe management from creation to final disposal ("cradle to grave").[10] It is imperative to consult and adhere to your institution's specific waste management policies, which are designed to comply with these regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and segregating chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe handling and disposal of this compound waste.
Part A: Preparation and Personal Protective Equipment (PPE)
-
Consult Safety Resources: Before beginning, review your institution's Chemical Hygiene Plan and any available safety information for piperazine-containing compounds.[1]
-
Designate a Waste Container: Procure a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][11] Avoid metal containers, as corrosive amines can degrade them over time.[8][11]
-
Wear Appropriate PPE: Always wear the following personal protective equipment:
Part B: Waste Collection and Segregation
-
Segregate Waste Streams: Do not mix this compound waste with incompatible chemicals, particularly acids or strong oxidizing agents.[2][3] Mixing can cause violent reactions or the generation of toxic fumes.[12] Keep solid and liquid waste streams separate.[11]
-
Collect Solid Waste: Carefully transfer residual this compound powder and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) into the designated solid hazardous waste container.[1][8]
-
Collect Liquid Waste: Transfer solutions containing this compound into the designated liquid hazardous waste container. Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[8]
-
Label the Container: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date you first added waste to the container (the accumulation start date).[12][13]
Part C: Storage and Final Disposal
-
Secure the Container: Keep the waste container tightly sealed when not in use.[12]
-
Store Appropriately: Store the sealed container in a designated and properly labeled Satellite Accumulation Area (SAA).[12] This area should be under the direct control of laboratory personnel and away from general work areas.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal company to arrange for the collection of the waste.[9][12] Adhere to their specific pickup schedules and procedures.
Spill and Emergency Procedures
In the event of a spill, immediate and proper response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[14]
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5]
-
Eye Contact: Flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3][5]
-
Decontamination and Waste Minimization
-
Equipment Decontamination: Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinseate must be collected and disposed of as hazardous waste.[14]
-
Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous trash.[14] The rinseate from all three rinses must be collected and managed as hazardous waste.[14]
-
Source Reduction: To minimize waste generation, only order and prepare the smallest quantity of the chemical required for your experiments.[12][13] Maintain a chemical inventory to avoid unnecessary purchases.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
